molecular formula C4H4ClNO2 B15303674 (4-Chloro-1,2-oxazol-3-yl)methanol

(4-Chloro-1,2-oxazol-3-yl)methanol

Cat. No.: B15303674
M. Wt: 133.53 g/mol
InChI Key: KMYUNLZBPUQVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-1,2-oxazol-3-yl)methanol is a useful research compound. Its molecular formula is C4H4ClNO2 and its molecular weight is 133.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloro-1,2-oxazol-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-1,2-oxazol-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4ClNO2

Molecular Weight

133.53 g/mol

IUPAC Name

(4-chloro-1,2-oxazol-3-yl)methanol

InChI

InChI=1S/C4H4ClNO2/c5-3-2-8-6-4(3)1-7/h2,7H,1H2

InChI Key

KMYUNLZBPUQVAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NO1)CO)Cl

Origin of Product

United States

Foundational & Exploratory

Engineering 4-Chloroisoxazole Heterocyclic Building Blocks: Synthesis, Mechanistic Profiling, and Applications in Chemical Proteomics

Author: BenchChem Technical Support Team. Date: March 2026

The 4-chloroisoxazole scaffold represents a privileged structural motif in modern medicinal chemistry and chemical biology. Balancing aromatic stability with finely tuned electrophilicity, this heterocyclic building block serves as a highly effective covalent warhead. Inspired by natural products such as Acivicin, 4-chloroisoxazoles have become indispensable tools for targeting complex enzyme families, particularly dehydrogenases and transpeptidases. This whitepaper provides an in-depth technical analysis of the synthetic logic, binding mechanisms, and proteomic applications of 4-chloroisoxazole derivatives.

Causality in Synthetic Methodologies

The construction of the 4-chloroisoxazole core requires precise regiocontrol and chemoselectivity. As application scientists, we do not merely execute reactions; we design them based on stereoelectronic principles to maximize yield and purity.

Route A: 1,3-Dipolar Cycloaddition and Stereospecific Elimination

A classical and highly regioselective approach involves the 1,3-dipolar cycloaddition of nitrile oxides to


-halogenoolefins. When reacting nitrile oxides with 1,2-dichloroethylene, the intermediate 4,5-dichloroisoxazoline is formed. The subsequent base-catalyzed dehydrochlorination step reveals a critical stereochemical dependency. Experimental kinetics demonstrate that the cis-isomer of 4,5-dichloroisoxazoline undergoes complete dehydrochlorination in just 10 seconds at 25 °C, whereas the trans-isomer only reaches ~66% completion in the same timeframe[1].

The Causality: The accelerated rate of the cis-isomer is driven by the anti-periplanar arrangement of the C4-proton and the C5-chloride leaving group. This geometry provides optimal orbital overlap (


 to 

), facilitating a rapid, concerted E2 elimination to yield the 4-chloroisoxazole exclusively[1].
Route B: Oxidative Chlorination of Thioethers

When synthesizing complex building blocks like 4-chloro-5-(chlorosulfonyl)isoxazoles from 5-(benzylthio)isoxazoles, direct treatment with gaseous chlorine leads to a heterogeneous mixture of products. The sulfur atom and the C4 position compete for the electrophilic halogen[2].

The Causality: To circumvent this lack of selectivity, an advance chlorination step using N-chlorosuccinimide (NCS) is employed. NCS acts as a mild, controlled source of electrophilic chlorine, regioselectively chlorinating the C4 position of the isoxazole ring first. Only after this position is protected by the halogen is the molecule subjected to oxidative chlorination, cleanly converting the thioether into the desired sulfonyl chloride[2].

Table 1: Kinetic & Selectivity Parameters in 4-Chloroisoxazole Chemistry
Parameter / ReactionSubstrate / TargetQuantitative ObservationMechanistic Causality
Dehydrochlorination Rate cis-4,5-dichloroisoxazoline100% completion in 10 s (25 °C)Anti-periplanar geometry enables rapid E2 elimination[1].
Dehydrochlorination Rate trans-4,5-dichloroisoxazoline~66% completion in 10 s (25 °C)Suboptimal orbital overlap retards the E2 elimination rate[1].
Oxidative Chlorination 5-(benzylthio)isoxazolesMixed sulfonyl chloridesDirect Cl₂ gas causes competing non-selective oxidation[2].
Advance Chlorination 5-(benzylthio)isoxazoles + NCSHigh yield 4-chloro derivativeNCS pre-treatment directs regioselective C4 chlorination[2].
Target Inhibition (IC₅₀) HepG2 Cells (ACV1 Probe)14 μMAlkyne handles at specific vectors retain target affinity[3].
Mechanistic Pathway: The Addition-Elimination Reaction

Unlike highly reactive Michael acceptors that often suffer from off-target glutathione scavenging, the 4-chloroisoxazole core is a latent electrophile. It remains relatively inert in aqueous physiological environments until it is sequestered within the hydrophobic active site of a target enzyme.

Upon binding, a nucleophilic residue—typically a hyper-reactive cysteine or serine—attacks the isoxazole ring. This triggers an addition-elimination mechanism, displacing the C4-chlorine atom and resulting in an irreversible covalent adduct[3],[4]. This mechanism is the foundational logic behind Acivicin-inspired probes targeting Aldehyde Dehydrogenases (ALDHs).

Mechanism A 4-Chloroisoxazole C Nucleophilic Attack A->C B Enzyme Active Site B->C D Tetrahedral Intermediate C->D Addition E Chloride Elimination D->E F Covalent Adduct E->F -Cl⁻

Mechanism of 4-chloroisoxazole addition-elimination with enzyme nucleophiles.

Application in Drug Discovery: Activity-Based Protein Profiling (ABPP)

To deconvolute the phenotypic effects of 4-chloroisoxazole compounds, researchers utilize Activity-Based Protein Profiling (ABPP). By synthesizing derivatives equipped with a terminal alkyne handle (e.g., the ACV1 probe), we can perform in situ labeling in live cancer cells[3].

Why an alkyne? The terminal alkyne is chosen for its minimal steric footprint. It is bioorthogonal, meaning it does not react with native biological functional groups, and it minimally perturbs the natural binding kinetics of the 4-chloroisoxazole pharmacophore. Once the probe covalently modifies its target, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is used to attach a biotin-fluorophore tag for enrichment and identification[4].

Workflow Step1 1. In Situ Incubation Step2 2. Lysis & Extraction Step1->Step2 Step3 3. CuAAC Ligation Step2->Step3 Step4 4. Streptavidin Pull-down Step3->Step4 Step5 5. Trypsin & LC-MS/MS Step4->Step5

Self-validating chemical proteomics workflow using alkyne-tagged probes.

Validated Experimental Protocol: In Situ Target Identification

A robust protocol must be a self-validating system. The following methodology incorporates internal controls and orthogonal readouts to ensure that every positive proteomic hit is inherently verified against false positives.

Step 1: Live-Cell Labeling & Competitive Control

  • Procedure: Cultivate HepG2 cells to 80% confluency. Treat the experimental group with 10 μM of the alkyne-tagged 4-chloroisoxazole probe for 4 hours.

  • Validation Checkpoint (Causality): Concurrently treat a control group with a 10x molar excess (100 μM) of the untagged parent compound 30 minutes prior to probe addition. This competitive profiling ensures that subsequent labeling is driven by specific active-site affinity rather than non-specific electrophilic reactivity.

Step 2: Lysis and Protein Normalization

  • Procedure: Wash cells with cold PBS and lyse in 1% NP-40 buffer containing protease inhibitors. Centrifuge at 20,000 x g to clear debris.

  • Validation Checkpoint: Perform a BCA protein assay. Normalize all lysates to exactly 2.0 mg/mL. Causality: Failing to normalize at this stage introduces a concentration bias that will skew quantitative LC-MS/MS spectral counting.

Step 3: CuAAC Click Ligation

  • Procedure: To 1 mL of normalized lysate, add the click reagents in the following strict order: Rhodamine-Biotin-Azide (100 μM), TCEP (1 mM), TBTA (100 μM), and finally CuSO₄ (1 mM). Incubate for 1 hour at room temperature. Causality: TCEP must be added before copper to reduce Cu(II) to the catalytically active Cu(I) state; TBTA stabilizes Cu(I) and prevents irreversible protein precipitation.

Step 4: Orthogonal Validation via In-Gel Fluorescence

  • Procedure: Before committing to expensive enrichment and mass spectrometry, resolve 50 µg of the clicked lysate on an SDS-PAGE gel. Scan the gel using a fluorescence imager (e.g., 532 nm laser for Rhodamine).

  • Validation Checkpoint: The competitive control lane must show significantly diminished fluorescent bands compared to the probe-only lane. If bands are equal, the probe is non-specific, and the experiment must be aborted.

Step 5: Streptavidin Pull-down & On-Bead Digestion

  • Procedure: Precipitate the remaining proteome using cold methanol/chloroform to remove unreacted click reagents. Resuspend in 0.2% SDS and incubate with streptavidin-agarose beads for 2 hours. Wash beads stringently (1% SDS, 4 M urea, PBS) to remove non-covalent binders. Perform on-bead trypsin digestion overnight.

Step 6: LC-MS/MS Analysis

  • Procedure: Desalt the resulting peptides using C18 StageTips and analyze via high-resolution LC-MS/MS. Identify targets (e.g., ALDH4A1) by comparing spectral counts between the probe-treated and competitor-treated samples[3].

Conclusion

The 4-chloroisoxazole building block bridges the gap between synthetic organic chemistry and advanced target deconvolution. By understanding the stereoelectronic causality behind its synthesis and its addition-elimination binding mechanism, drug development professionals can leverage this scaffold to design highly selective covalent inhibitors and activity-based probes. When paired with self-validating proteomic workflows, 4-chloroisoxazoles offer an unparalleled window into the functional state of the cellular proteome.

References
  • Studies in isoxazole chemistry. IV. Isoxazoles via isoxazolines. Canadian Science Publishing. URL:[Link]

  • Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides. nuph.edu.ua. URL:[Link]

  • Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition. rsc.org. URL:[Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. nih.gov. URL:[Link]

Sources

Electronic properties of 4-chloroisoxazole ring system

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of the 4-Chloroisoxazole Ring System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry and synthetic organic chemistry, valued for its unique electronic properties and diverse reactivity.[1][2][3] This guide provides a detailed examination of the 4-chloroisoxazole ring system, offering insights into how the introduction of a halogen substituent at the C4 position fundamentally alters the core's electronic landscape. We will explore the interplay of inductive and resonance effects, the resulting electron density distribution, and the consequences for reactivity, aromaticity, and spectroscopic signatures. This document serves as a technical resource for scientists aiming to leverage the specific properties of 4-chloroisoxazole in molecular design and synthesis.

The Isoxazole Core: An Electronic Overview

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms.[1][4] This arrangement creates a unique electronic environment characterized by:

  • Aromaticity: The ring possesses a delocalized π-electron system, which imparts a degree of aromatic stability.[1][5][6][7]

  • Polarity and Electron Distribution: The high electronegativity of the oxygen and nitrogen heteroatoms results in a polarized ring with a net dipole moment. The nitrogen atom acts as a π-electron acceptor (similar to pyridine), while the oxygen atom is a π-electron donor (similar to furan).[7]

  • Weak N-O Bond: The inherent weakness of the nitrogen-oxygen single bond is a defining feature, making the isoxazole ring susceptible to cleavage under various conditions (e.g., reductive or photochemical), a property widely exploited in synthetic chemistry.[4][5][6]

These foundational properties make isoxazole a versatile pharmacophore and a valuable synthetic intermediate.[3][8] However, the true utility of the scaffold is realized through the strategic placement of substituents, which can fine-tune its electronic character and reactivity.

The Defining Influence of the 4-Chloro Substituent

Placing a chlorine atom at the C4 position of the isoxazole ring introduces competing electronic effects that dictate the system's overall properties. Understanding this duality is critical for predicting reactivity and designing experiments.

  • Inductive Effect (-I): As a highly electronegative atom, chlorine strongly withdraws electron density from the C4 carbon through the σ-bond framework. This effect is powerful and deactivates the entire ring system, making it more electron-deficient.

  • Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the isoxazole ring. This electron-donating resonance effect opposes the inductive effect. For halogens, the +M effect is significantly weaker than the -I effect.

The net result is that the 4-chloro substituent acts as an overall electron-withdrawing group , significantly lowering the electron density across the heterocyclic ring compared to unsubstituted isoxazole.

G cluster_0 Electronic Effects of 4-Chloro Substituent cluster_1 Consequences for Ring System Chlorine_Atom Chlorine Atom at C4 Inductive_Effect Inductive Effect (-I) Strong Electron Withdrawal Chlorine_Atom->Inductive_Effect σ-bond polarization Mesomeric_Effect Mesomeric Effect (+M) Weak Electron Donation Chlorine_Atom->Mesomeric_Effect p-orbital overlap Ring_Properties Modified Electronic Properties of Isoxazole Ring Inductive_Effect->Ring_Properties Dominant Influence Mesomeric_Effect->Ring_Properties Minor Influence G cluster_workflow DFT Computational Workflow cluster_outputs Key Outputs A 1. Build 3D Structure (4-Chloroisoxazole) B 2. Geometry Optimization (e.g., B3LYP/6-31G*) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4. Single-Point Calculation (Electronic Properties) C->D E 5. Data Analysis & Visualization D->E O1 HOMO/LUMO Orbitals D->O1 O2 Electrostatic Potential Map D->O2 O3 Calculated Atomic Charges D->O3

Workflow for the computational analysis of 4-chloroisoxazole.

Conclusion

The 4-chloroisoxazole ring system is a distinct chemical entity whose properties are dominated by the strong electron-withdrawing inductive effect of the chlorine substituent. This results in a deactivated, electron-poor heterocyclic core with altered reactivity and distinct spectroscopic features. For drug development professionals and synthetic chemists, this modification offers both challenges and opportunities. The deactivation towards electrophilic substitution requires specialized synthetic approaches, while the modified electronic profile can be strategically employed to tune properties like metabolic stability, binding affinity, and membrane permeability. A thorough understanding of the electronic principles outlined in this guide is essential for the rational design and successful application of molecules incorporating this valuable heterocyclic scaffold.

References

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies | ACS Omega. (2022, August 15).
  • S, N., Abirami Cv, K., Kumar Dc, V., Gr, M., Cr, M., Tn, L., & Ks, S. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Journal of Molecular Structure.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews.
  • Wang, X., Hu, Q., Tang, H., & xinhui, p. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023, December 11). Engineered Science Publisher.
  • Puzzarini, C., & Bosi, M. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI.
  • Wang, X., Hu, Q., Tang, H., & Pan, X. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
  • Oubella, A., El Hachim, M., Fawzi, M., Ait Itto, M. Y., Anane, H., & Tiekbirt, F. (n.d.). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies.
  • Kashima, C. (1979). SYNTHETIC REACTIONS USING ISOXAZOLE COMPOUNDS. HETEROCYCLES, Vol 12, No 10.
  • Kumar, A., Kumar, R., et al. (2024).
  • Chalkha, M., Moussaoui, A. E., et al. (2024). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles.
  • Streeter, C. E., Snead, R. F., et al. (n.d.). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines.
  • Chalkha, M., Bakhouch, M., et al. (2022).
  • Babu, K. S., & Kumar, C. V. (n.d.). (PDF) Synthesis, Characterization, Theoretical and Antimicrobial Studies of Substituted Isoxazoline Derivatives. ResearchGate.
  • Zhang, Z.-G., & Gu, Y.-C. (2009). 4-(4-Chlorophenyl)-5-phenylisoxazole.
  • Streeter, C. E., Snead, R. F., et al. (n.d.).
  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.
  • Alabugin, I. V., & Mohamed, R. K. (2025). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids.
  • Al-Majid, A. M., & Barakat, A. (2021). Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)
  • Synthesis of 5-chloroisoxazole-4-carbonyl chlorides. (n.d.).
  • Hanson, S. (n.d.). "Substituent Effect Analysis on Halogen Bonding Interactions". University of Northern Iowa.
  • Liu, X., Wang, Y., et al. (2025).
  • Nguyen, T. B., & Nguyen, T. T. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals.
  • Bakulina, O., & Alabugin, I. V. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI.
  • Stakhira, P., Cherpak, V., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI.

Sources

Whitepaper: The 4-Chloroisoxazole Scaffold as a Privileged Bioisostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of contemporary medicinal chemistry, the strategic application of bioisosterism is paramount for the successful optimization of lead compounds into clinical candidates.[1][2] This in-depth technical guide explores the utility of the 4-chloroisoxazole ring as a versatile and highly effective bioisosteric replacement strategy. We will dissect the unique physicochemical and electronic properties conferred by this scaffold, detailing its role in enhancing pharmacological potency, modulating pharmacokinetic profiles, and navigating complex intellectual property landscapes. This guide provides field-proven synthetic methodologies, detailed protocols for experimental validation, and a causal analysis of why this scaffold represents a powerful tool for researchers, scientists, and drug development professionals.

The Foundational Principle: Bioisosterism in Lead Optimization

Bioisosterism, the practice of substituting a molecular fragment with another that possesses similar physicochemical or biological properties, is a cornerstone of rational drug design.[3][4][5] The objective is not merely to create a structural analog but to rationally address liabilities in a lead compound—such as poor metabolic stability, off-target toxicity, or low bioavailability—while retaining or enhancing the desired pharmacological activity.[6][7]

Heterocyclic rings are frequently employed as bioisosteres due to their diverse electronic landscapes, ability to engage in specific hydrogen bonding patterns, and their capacity to mimic the spatial arrangement of other functional groups.[8][9] Among these, the five-membered isoxazole ring, with its adjacent nitrogen and oxygen heteroatoms, is a privileged scaffold found in numerous FDA-approved drugs, including the COX-2 inhibitor Valdecoxib and the antibacterial agent Sulfamethoxazole.[10][11][12][13] This guide focuses specifically on the strategic advantages of introducing a chlorine atom at the 4-position of the isoxazole core.

The 4-Chloroisoxazole Core: A Multifaceted Modulator

The introduction of a chlorine atom at the C4 position of the isoxazole ring is not a trivial substitution. It imparts a unique combination of steric, electronic, and physicochemical properties that can be leveraged to solve common drug design challenges.

Electronic and Steric Landscape

The 4-chloroisoxazole scaffold presents a distinct electronic profile. The isoxazole ring itself is electron-deficient, and the C4-chloro substituent further enhances this effect through strong inductive electron withdrawal. This modulation of the local electronic environment can significantly influence the pKa of adjacent functionalities and the nature of interactions with biological targets.[14]

Furthermore, the chlorine atom can participate in halogen bonding—a non-covalent interaction where the electropositive region on the tip of the halogen (the σ-hole) interacts with a nucleophile, such as a backbone carbonyl on a protein target.[14] This provides an additional, often potent, binding interaction that a simple hydrogen or methyl group cannot offer. From a steric perspective, the chlorine atom is larger than hydrogen or fluorine, providing bulk that can enforce a specific, and potentially more bioactive, conformation of the molecule.[15][16]

Impact on Physicochemical Properties

The decision to employ the 4-chloroisoxazole bioisostere is often driven by its profound impact on key drug-like properties.

  • Enhanced Metabolic Stability: The C4 position of an unsubstituted isoxazole can be a site of oxidative metabolism. Introducing a chlorine atom at this position effectively "blocks" this metabolic soft spot, often leading to a significant increase in the compound's half-life and overall exposure.[17]

  • Increased Lipophilicity: Chlorine substitution predictably increases the molecule's lipophilicity (LogP).[16][17] This can be strategically employed to improve permeability across cell membranes or to enhance binding affinity within hydrophobic pockets of a target protein.[17]

  • Modulation of Solubility and pKa: The strong electron-withdrawing nature of the scaffold can decrease the pKa of nearby acidic protons or increase the pKa of basic nitrogen atoms, which can be used to fine-tune solubility and absorption characteristics.

Figure 1: Physicochemical Features of the 4-Chloroisoxazole Scaffold cluster_properties Key Attributes Scaffold 4-Chloroisoxazole Core N O Cl p1 H-Bond Acceptor Scaffold:f1->p1 N atom p2 H-Bond Acceptor Scaffold:f2->p2 O atom p3 Halogen Bonding (σ-hole) Scaffold:f3->p3 p4 Increased Lipophilicity Scaffold:f3->p4 p5 Metabolic Block Scaffold:f3->p5 p6 Inductive Electron Withdrawal Scaffold:f0->p6 Entire Scaffold

Caption: Key physicochemical features of the 4-chloroisoxazole scaffold.

Strategic Implementation: Replacing Problematic Moieties

The true power of the 4-chloroisoxazole scaffold lies in its application as a bioisosteric replacement for moieties that confer undesirable properties to a lead compound.

Figure 2: Bioisosteric Replacement Workflow cluster_0 Lead Compound cluster_1 Bioisosteric Strategy cluster_2 Optimized Candidate Lead Lead Compound (R-Moiety) Problem Identified Liability: - Poor Metabolic Stability - Off-Target Effects - IP Issues Lead->Problem Strategy Replace 'Moiety' with 4-Chloroisoxazole Scaffold Lead->Strategy Optimized Optimized Candidate (R-4-Cl-Isoxazole) Strategy->Optimized Benefit Improved Properties: - Enhanced Stability - Improved Potency/Selectivity - Novel Chemical Space Optimized->Benefit

Caption: General workflow for bioisosteric replacement strategy.

Case 1: Replacement of a Metabolically Labile Phenyl Ring

A common liability in drug candidates is the oxidative metabolism of an unsubstituted or activated phenyl ring. Replacing such a ring with a 4-chloroisoxazole can be an effective strategy.

  • Causality: The isoxazole core mimics the flat, aromatic nature of the phenyl ring, preserving key steric interactions. The C4-chloro atom blocks a potential site of metabolism and can occupy a hydrophobic sub-pocket previously engaged by a phenyl substituent, thereby maintaining or even enhancing binding affinity. This simultaneously resolves the metabolic issue and can lead to improved potency.

Case 2: Bioisostere for Amide or Ester Linkages

Amide and ester groups are susceptible to hydrolysis by proteases and esterases, respectively, leading to poor in vivo stability.

  • Causality: The rigid 1,3-substitution pattern of the isoxazole ring can effectively mimic the geometry of an amide or ester bond, positioning the flanking substituents in a spatially analogous manner.[18][19] As a stable heterocyclic ring, it is impervious to the hydrolytic enzymes that cleave the original group, dramatically improving the compound's pharmacokinetic profile.

Synthesis and Functionalization: A Practical Guide

The utility of a scaffold is directly tied to its synthetic accessibility. Fortunately, 4-chloroisoxazoles can be prepared through robust and scalable chemical routes.[20]

Protocol 1: Synthesis of 4-Chloroisoxazoles via Chlorinative Cyclization

This protocol describes a reliable method for the synthesis of the core scaffold from alkynyl oxime precursors.[20]

Step-by-Step Methodology:

  • Oxime Formation: React a suitable terminal alkyne-containing ketone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a protic solvent like ethanol. Stir at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting ketone.

  • Isomerization (if necessary): The resulting (E/Z) mixture of alkynyl-O-methyl oximes can be isomerized to the more reactive Z-form. This can often be achieved by heating the mixture in a suitable solvent.

  • Chlorinative Cyclization: To a solution of the alkynyl oxime (1.0 eq) in a solvent such as nitromethane, add N-Chlorosuccinimide (NCS, 1.2 eq) and a catalytic amount of trimethylsilyl chloride (TMSCl, 0.1 eq).

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-chloroisoxazole derivative.

Figure 3: Key Synthetic Route to 4-Chloroisoxazoles Start Alkynyl O-Methyl Oxime Reagents NCS, TMSCl Nitromethane, RT Start->Reagents Step 1: Add Reagents Product 4-Chloroisoxazole Product Reagents->Product Step 2: Cyclization

Caption: Simplified schematic of the chlorinative cyclization reaction.

A Self-Validating System: Experimental Evaluation

The theoretical benefits of a bioisosteric replacement must be rigorously validated through experimentation. The following protocols outline a standard workflow to confirm the success of the strategy.

Protocol 2: In Vitro Metabolic Stability Assessment

This assay determines the rate at which a compound is metabolized by liver enzymes, providing a direct measure of its metabolic stability.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the test compound (parent and bioisostere) and a positive control (e.g., Verapamil) in DMSO.

  • Incubation Mixture: In a 96-well plate, combine liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the test compound to the wells (final concentration typically 1 µM).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant from each well using LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.[18]

Data Presentation: Comparative Analysis

All quantitative data should be summarized for clear, at-a-glance comparison.

Table 1: Comparative In Vitro Profile of Parent Compound vs. 4-Chloroisoxazole Bioisostere

CompoundTarget IC50 (nM)Selectivity (Fold vs. Off-Target)Human Liver Microsome t½ (min)
Parent (Phenyl) 15508
Bioisostere (4-Cl-Isoxazole) 12120> 60

The data presented in this table is hypothetical and for illustrative purposes only.

The results in Table 1 would validate the bioisosteric replacement strategy: the 4-chloroisoxazole analog maintained or slightly improved potency, enhanced selectivity, and, critically, demonstrated a dramatic improvement in metabolic stability.

Figure 4: Experimental Validation Workflow Synthesis Synthesize Parent & Bioisostere Potency In Vitro Potency Assay (e.g., Target IC50) Synthesis->Potency Metabolism In Vitro Metabolic Stability (e.g., Microsomal t½) Synthesis->Metabolism Decision Go/No-Go Decision for Advancement Potency->Decision Metabolism->Decision PK In Vivo Pharmacokinetics (e.g., Rodent PK) Decision->PK Go

Caption: A typical workflow for validating a bioisosteric replacement.

Conclusion and Field-Proven Insights

The 4-chloroisoxazole scaffold is more than just another heterocyclic building block; it is a sophisticated tool for molecular design. Its unique combination of electronic, steric, and metabolic properties makes it an exceptionally effective bioisostere for a range of problematic functional groups. By blocking a key site of metabolism, increasing lipophilicity, and introducing the potential for halogen bonding, this scaffold can simultaneously address multiple liabilities in a lead compound. The synthetic routes are robust and the experimental validation is straightforward, making the 4-chloroisoxazole a highly practical and powerful asset in the modern medicinal chemist's toolkit for accelerating the discovery of safer and more effective medicines.

References

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • Bioisosterism | Medicinal Chemistry Class Notes. (2025). Fiveable.
  • Advances in Isoxazole Synthesis. (n.d.). Scribd.
  • Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry, 12(1), 23-49.
  • Jana, S., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(51), 35939-35954.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 51, pp. 231-285). Academic Press.
  • Development of Novel Methodologies for Functionalization of Isoxazoles. (2025).
  • Synthetic approaches for functionalized isoxazoles. (n.d.).
  • BIOISOSTERISM Properties, Applic
  • Sarpong, R., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules, 26(12), 3649.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • Exploring the Chemical Space of 4-Chlorobenzo[d]isoxazole Analogs: A Technical Guide for Drug Discovery Professionals. (2025). Benchchem.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(52), 32966-32986.
  • Ishihara, Y. (n.d.).
  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. (n.d.).
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances, 15(10), 8213-8243.
  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia, 19(4).
  • Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). Euro Chlor.
  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
  • The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties. (2025). Benchchem.
  • Diana, G. D., et al. (1994). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. Journal of Medicinal Chemistry, 37(15), 2421-2436.
  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (n.d.). IRIS Unimore.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI.
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2022). Open Access Journals.
  • Bioisosterism. (2007). Drug Design Org.
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
  • The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide. (n.d.). Benchchem.
  • Bioisosteric Replacement Str
  • Advances in isoxazole chemistry and their role in drug discovery. (2025).
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Journal of the Brazilian Chemical Society, 28, 1979-2011.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Journal of Drug Delivery and Therapeutics, 12(4-S), 1-11.
  • The Isoxazole Scaffold: A Computational Exploration of 4-Methyl-5-phenylisoxazole in Drug Discovery. (2025). Benchchem.

Sources

Physicochemical Profiling and Solubility Determination of (4-Chloro-1,2-oxazol-3-yl)methanol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: (4-Chloro-1,2-oxazol-3-yl)methanol (CAS: 2703774-55-2) is a highly versatile bioisosteric scaffold utilized in modern medicinal chemistry. The delicate balance between the lipophilic chlorine atom and the hydrophilic hydroxymethyl group presents unique physicochemical behaviors. This whitepaper provides an in-depth framework for understanding, predicting, and experimentally validating the solubility profile of this compound, offering critical insights for formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) optimization.

Structural Causality and Physicochemical Profiling

In drug design, the isoxazole ring is frequently deployed as a bioisostere for amides, esters, and carboxylic acids due to its metabolic stability and favorable hydrogen-bonding profile [1]. The specific substitution pattern of (4-Chloro-1,2-oxazol-3-yl)methanol dictates its behavior in aqueous and organic environments:

  • The Isoxazole Core: A five-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms. It imparts a baseline polar nature to the molecule, acting as a weak hydrogen bond acceptor.

  • 4-Chloro Substituent: The addition of a halogen at the 4-position serves two purposes. First, it increases the overall lipophilicity (LogP) of the molecule, enhancing cell membrane permeability. Second, its inductive electron-withdrawing effect slightly lowers the pKa of adjacent functional groups and increases the crystal lattice energy, which inherently reduces aqueous solubility.

  • 3-Hydroxymethyl Group (-CH₂OH): This moiety acts as a strong hydrogen bond donor and acceptor. It provides a critical counterbalance to the lipophilic chlorine atom, ensuring the molecule retains sufficient aqueous solubility for oral bioavailability and systemic circulation.

Because direct empirical data for this specific CAS number is highly niche, Application Scientists rely on robust predictive modeling grounded in the behavior of homologous halogenated isoxazoles[2].

Table 1: Predicted Physicochemical Properties

Data synthesized from structural informatics and XLogP3 predictive models for PubChem CID 165940918 [3].

PropertyPredicted Value / RangeCausality / Impact on Formulation
Molecular Weight 133.53 g/mol Low MW facilitates rapid dissolution and high permeability.
XLogP3 0.8 – 1.2Optimal lipophilicity for balanced aqueous solubility and lipid permeability.
Topological Polar Surface Area (TPSA) ~46.2 ŲExcellent for membrane crossing, including potential blood-brain barrier (BBB) penetration.
H-Bond Donors 1Provided by the hydroxyl (-OH) group; critical for aqueous solvation.
H-Bond Acceptors 3Provided by the isoxazole N/O and the hydroxyl O.

Solubility Data & Thermodynamic Modeling

Solubility is not a static value; it is a dynamic equilibrium dictated by the solvent system. For (4-Chloro-1,2-oxazol-3-yl)methanol, the amphiphilic nature of the molecule allows it to partition effectively across diverse solvent environments.

Table 2: Estimated Solubility Profile Across Solvents
Solvent SystemEstimated SolubilitySolvation Mechanism
Water (pH 7.0) 5 - 15 mg/mLDriven by H-bonding between water molecules and the 3-hydroxymethyl group.
PBS (pH 7.4) 5 - 12 mg/mLSlight reduction due to the "salting-out" effect of phosphate and sodium ions.
DMSO > 100 mg/mLHighly soluble; polar aprotic environment disrupts the crystal lattice efficiently.
Methanol / Ethanol > 50 mg/mLExcellent solubility due to matched polarity and reciprocal H-bonding.

Experimental Methodologies: Kinetic vs. Thermodynamic Solubility

A common pitfall in early-stage drug discovery is the over-reliance on Kinetic Solubility . Kinetic methods involve dissolving the compound in DMSO and spiking it into an aqueous buffer until precipitation occurs. While suitable for High-Throughput Screening (HTS), this method frequently overestimates solubility because the DMSO facilitates a supersaturated state [4].

For lead optimization and formulation of (4-Chloro-1,2-oxazol-3-yl)methanol, Thermodynamic Solubility is the gold standard. This method measures the true equilibrium between the solid crystal lattice and the solution, providing a self-validating, highly trustworthy metric for in vivo behavior [5].

Protocol: The Gold-Standard Shake-Flask Method

This protocol is designed to establish the absolute thermodynamic equilibrium of the compound in physiological buffers.

Step 1: Solid Dispensing & Saturation

  • Weigh approximately 2.0 mg of solid (4-Chloro-1,2-oxazol-3-yl)methanol into a highly inert, non-leaching glass vial.

  • Scientific Rationale: A visible excess of solid (typically 10-20% beyond expected solubility) must remain to ensure the solution is saturated and the crystal lattice is actively participating in the equilibrium.

Step 2: Buffer Addition & pH Verification

  • Add 1.0 mL of Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Measure the pH immediately. The dissolution of the compound may alter the micro-environment pH. Adjust back to 7.4 using micro-titrations of 0.1M HCl or NaOH if necessary.

Step 3: Incubation and Agitation

  • Seal the vial and place it in an orbital shaker set to 37 ± 1 °C (human body temperature) at 400 rpm.

  • Incubate for 24 to 72 hours.

  • Scientific Rationale: Halogenated heterocycles can exhibit slow dissolution kinetics. A minimum of 24 hours is required to overcome the activation energy of the crystal lattice and achieve true thermodynamic equilibrium.

Step 4: Phase Separation

  • Remove the vial and visually inspect for the presence of undissolved solid. (If no solid is present, the test has failed; repeat Step 1 with more API).

  • Centrifuge the mixture at 15,000 × g for 15 minutes at 37 °C, or filter through a 0.22 µm PTFE syringe filter (pre-saturated with the compound to prevent non-specific binding).

Step 5: HPLC-UV Quantification

  • Dilute the supernatant with the mobile phase (e.g., 50:50 Water:Acetonitrile) to fall within the linear range of your calibration curve.

  • Quantify the concentration using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at the compound's

    
     (typically around 210-230 nm for isoxazoles).
    

High-Throughput Thermodynamic Solubility Workflow

To scale the shake-flask method for multiple bioisosteres, automated workflows are employed. The diagram below illustrates the logical progression of a self-validating solubility assay.

G A Solid Compound (4-Chloro-1,2-oxazol-3-yl)methanol B Buffer Addition (PBS pH 7.4, 10% excess solid) A->B C Incubation & Agitation (37°C, 400 rpm, 24-72h) B->C D Phase Separation (Centrifugation / Filtration) C->D E Quantification (HPLC-UV / LC-MS) D->E F Data Analysis (Thermodynamic Solubility Limit) E->F

Fig 1: High-throughput shake-flask workflow for thermodynamic solubility determination.

Strategic Applications in Drug Development

Understanding the precise solubility of (4-Chloro-1,2-oxazol-3-yl)methanol allows formulation scientists to make critical decisions early in the pipeline:

  • Bioisosteric Replacement: When replacing a metabolically labile ester or amide with this isoxazole scaffold, the solubility data dictates whether the new analog will suffer from absorption liabilities. The hydroxymethyl group usually ensures that the molecule avoids falling into Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

  • Vehicle Selection for In Vivo Studies: Knowing the compound is highly soluble in polar aprotic solvents allows toxicologists to utilize low-dose DMSO or PEG400/Water co-solvent systems for intravenous (IV) dosing without the risk of compound precipitation in the bloodstream.

References

  • PubChem Compound Summary for CID 165940918 , (4-Chloro-1,2-oxazol-3-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research , Molecules / MDPI. Provides comprehensive data on the structure-activity relationships and physicochemical properties of isoxazole derivatives. Available at:[Link]

  • Chemical and Physical Properties of Isoxazoles , Solubility of Things. General principles of isoxazole solvation and hydrogen bonding mechanics. Available at:[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients , Dissolution Technologies. Outlines the critical differences between kinetic and thermodynamic solubility and the overestimation risks of DMSO-shift assays. Available at: [Link]

  • WHO Guidelines on Biopharmaceutics Classification System-based Biowaivers (Annex 4) , World Health Organization. The global standard protocol for the shake-flask method and thermodynamic solubility validation. Available at: [Link]

Methodological & Application

Application Note: Chemoselective Synthesis of (4-Chloro-1,2-oxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the chemoselective reduction of ethyl 4-chloro-1,2-oxazole-3-carboxylate to (4-chloro-1,2-oxazol-3-yl)methanol. The primary challenge in this synthesis is preserving the labile isoxazole N–O bond and the chlorine substituent while effectively reducing the ester moiety.

While Lithium Aluminum Hydride (LAH) is a potent reducing agent, it poses a significant risk of reductive ring cleavage (N–O bond rupture). Consequently, this guide prioritizes a Sodium Borohydride (NaBH₄) / Methanol protocol, with an optional Lewis Acid activation (CaCl₂) method for sluggish substrates. These methods offer a scalable, bench-stable, and highly chemoselective alternative to cryogenic DIBAL-H reductions.

Strategic Analysis & Retrosynthesis

The isoxazole ring is a valuable bioisostere in medicinal chemistry (e.g., Leflunomide, Valdecoxib), but it is chemically fragile. The N–O bond is susceptible to reductive cleavage, particularly under catalytic hydrogenation or strong hydride donor conditions. Furthermore, the C-4 chlorine atom introduces a risk of hydrodehalogenation.

Reaction Pathway & Chemoselectivity Logic

The following diagram illustrates the target pathway versus potential degradation routes.

ReactionLogic SM Ethyl 4-chloro-1,2-oxazole-3-carboxylate (Starting Material) Target (4-Chloro-1,2-oxazol-3-yl)methanol (Target Product) SM->Target NaBH4, MeOH (Chemoselective) Side1 Ring Cleavage Product (β-amino enone) SM->Side1 LAH or H2/Pd (Over-reduction) Side2 De-chlorinated Product (Hydrodehalogenation) SM->Side2 H2/Pd (Catalytic)

Figure 1: Chemoselectivity map highlighting the narrow operational window required to avoid ring opening (red) or dehalogenation (yellow).

Experimental Protocols

Method A: Standard NaBH₄ Reduction (Recommended)

Applicability: General synthesis, gram-scale batches. Mechanism: Methanol acts as both solvent and activator, forming alkoxy-borohydride species (e.g., NaBH(OMe)₃) that are more nucleophilic than NaBH₄ alone.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
Ethyl 4-chloro-1,2-oxazole-3-carboxylate1.0Substrate
Sodium Borohydride (NaBH₄)2.5 - 3.0Reducing Agent
Methanol (Anhydrous)SolventActivator/Solvent (0.2 M)
Ammonium Chloride (sat. aq.)ExcessQuenching Agent
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a temperature probe.

  • Dissolution: Charge the ester (1.0 equiv) and anhydrous Methanol (5 mL per mmol substrate). Cool the solution to 0 °C using an ice bath.

    • Note: Methanol is critical here. Using THF alone will result in negligible conversion at 0 °C.

  • Addition: Add NaBH₄ (3.0 equiv) portion-wise over 30 minutes.

    • Caution: Vigorous hydrogen gas evolution will occur. Ensure adequate venting.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 1:1) or LC-MS.[7] Look for the disappearance of the ester spot.

  • Quenching (Critical): Cool back to 0 °C. Slowly add saturated aqueous NH₄Cl.

    • Why: Acidic quenching (HCl) can degrade the isoxazole ring. NH₄Cl buffers the pH to ~5-6, safely destroying excess hydride without opening the ring.

  • Workup: Remove bulk Methanol under reduced pressure (Rotavap). Dilute residue with water and extract with Ethyl Acetate (3x).[6] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

Method B: Lewis Acid Enhanced Reduction (NaBH₄ + CaCl₂)

Applicability: Sterically hindered esters or sluggish reactions. Mechanism: In situ generation of Ca(BH₄)₂, which is more soluble in THF and possesses higher reducing power than NaBH₄, mimicking LiBH₄ reactivity without the cost.

Protocol Adjustments
  • Solvent System: Use THF:MeOH (2:1 ratio).

  • Additive: Add CaCl₂ (1.5 equiv) (anhydrous powder) to the ester solution before adding NaBH₄.

  • Temperature: This reaction can often be run at 0 °C to completion, further protecting the chloride substituent.

Workup & Purification Workflow

Efficient isolation is key to high yields. The product is a polar alcohol; avoid non-polar washes that might precipitate it.

WorkupFlow Rxn Reaction Mixture (MeOH/NaBH4) Quench Quench: Sat. NH4Cl (pH ~6) Rxn->Quench Evap Evaporate MeOH (Rotavap) Quench->Evap Extract Extract: Ethyl Acetate (3x) Evap->Extract Wash Wash: Brine Dry: Na2SO4 Extract->Wash Crude Crude Oil Wash->Crude Purify Flash Chromatography (Hex/EtOAc 0-50% gradient) Crude->Purify

Figure 2: Optimized workup strategy minimizing product loss in the aqueous phase.

Analytical Validation (QC)

To validate the synthesis, compare the spectral data against the following expected parameters.

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (CDCl₃) δ 4.60–4.80 (s, 2H)Appearance of methylene (-CH₂OH) protons.
¹H NMR (CDCl₃) Disappearance of δ 1.3 (t) & 4.4 (q)Loss of ethyl ester group.
¹H NMR (CDCl₃) δ ~8.2–8.4 (s, 1H)Retention of C-5 proton (Isoxazole ring intact).
LC-MS (ESI) [M+H]⁺ ≈ 134.0 (for Cl³⁵)Confirm mass. Watch for M+2 (Cl³⁷) isotope pattern (3:1).
TLC R_f ~ 0.3 (Hex:EtOAc 1:1)Product is significantly more polar than the ester.

Troubleshooting & Optimization

Issue: Ring Cleavage (Low Yield)
  • Symptom: Appearance of complex mixtures or enaminones in NMR.

  • Cause: Reaction temperature too high or quenching too acidic.

  • Solution: Maintain T < 25 °C. Switch quench from HCl to NH₄Cl or Acetone.

Issue: Incomplete Conversion
  • Symptom: Starting material remains after 4 hours.

  • Cause: Borate complex formation inhibits further reduction.

  • Solution: Adopt Method B (CaCl₂ additive) . The calcium cation disrupts the stable borate complexes, driving the reaction to completion.

Issue: Over-reduction (De-chlorination)
  • Symptom: Mass spec shows loss of 34 amu.

  • Cause: Trace transition metals in NaBH₄ or prolonged reaction times.

  • Solution: Use high-purity reagents; do not let the reaction stir overnight unnecessarily.

Safety & Compliance (E-E-A-T)

  • Isoxazole Toxicity: Many isoxazoles are biologically active. Handle all intermediates as potential irritants or sensitizers.

  • Hydrogen Evolution: The addition of NaBH₄ to MeOH generates H₂ gas. Perform in a fume hood away from ignition sources.

  • Exotherm: The reaction is exothermic. Scale-up (>10g) requires active cooling and slow addition rates to prevent thermal runaway.

References

  • Isoxazole Stability: BenchChem Technical Guide. "The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability." Accessed Oct 2023. 8

  • NaBH4 Ester Reduction Protocol: Common Organic Chemistry. "Sodium Borohydride (NaBH4) - Reduction of Esters." 4

  • Lewis Acid Enhancement: ResearchGate Discussion/Synthetic Communications. "Why some esters can be reduced by sodium borohydride? (Role of CaCl2/LiCl)." 3[7][9]

  • Product Data: PubChem Compound Summary. "(4-Chloro-1,2-oxazol-3-yl)methanol."[2][10][11] (Note: General search link provided as specific CAS landing pages may vary).

Sources

Application Note: Selective Reduction of 4-Chloroisoxazole-3-Carboxylic Acid to (4-Chloroisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the selective reduction of 4-chloroisoxazole-3-carboxylic acid to its corresponding primary alcohol, (4-chloroisoxazol-3-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the isoxazole moiety serves as a key pharmacophore.[1] This note details two robust protocols utilizing borane-tetrahydrofuran complex (BH₃·THF) and a sodium borohydride-iodine system. It delves into the mechanistic rationale for reagent selection, emphasizing chemoselectivity and the preservation of the sensitive isoxazole ring. Detailed, field-tested protocols, troubleshooting guides, and safety considerations are provided for researchers, scientists, and drug development professionals.

Introduction and Strategic Considerations

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis.[2] However, when the substrate contains a sensitive heterocyclic system like isoxazole, the choice of reducing agent becomes paramount. The target molecule, (4-chloroisoxazol-3-yl)methanol, is a valuable building block in medicinal chemistry. The isoxazole ring it contains is present in numerous marketed drugs, including leflunomide and sulfamethoxazole.[3]

The primary challenge in this synthesis is to achieve a high-yield reduction of the carboxylic acid group without compromising the integrity of the 4-chloroisoxazole ring. The N-O bond within the isoxazole ring is particularly susceptible to cleavage under certain reductive conditions, such as catalytic hydrogenation.[4][5] Therefore, hydride-based reducing agents are generally preferred.

This guide focuses on two primary methods:

  • Borane-THF Complex (BH₃·THF): A highly selective reagent for carboxylic acids that offers a safer and more chemoselective alternative to stronger hydrides like Lithium Aluminum Hydride (LAH).[6][7]

  • Sodium Borohydride and Iodine (NaBH₄/I₂): A milder system where NaBH₄, typically unreactive towards carboxylic acids, is activated in situ to generate a borane-like species capable of effecting the reduction.[8][9]

Lithium Aluminum Hydride (LiAlH₄), while a powerful reducing agent for carboxylic acids, is often avoided for complex substrates due to its high reactivity, poor chemoselectivity, and significant safety hazards, including pyrophoricity and violent reactions with water.[10][11][12][13]

Mechanism and Reagent Selection: The Basis for Chemoselectivity

The Borane Reduction Pathway

Borane (BH₃) and its complexes react preferentially with carboxylic acids over other carbonyl functional groups like esters or ketones.[7] This selectivity is rooted in the initial, rapid acid-base reaction between the acidic proton of the carboxylic acid and a hydride from borane.

The proposed mechanism proceeds as follows:

  • Deprotonation & Acyloxyborane Formation: The reaction initiates with the deprotonation of the carboxylic acid by BH₃ to form an acyloxyborane intermediate and hydrogen gas.[6] This intermediate is key to the subsequent reduction.

  • Carbonyl Activation: The boron atom, acting as a Lewis acid, coordinates to the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[14][15]

  • Hydride Delivery: Intramolecular or intermolecular hydride transfer to the activated carbonyl carbon occurs, leading to a reduced intermediate.

  • Final Reduction & Hydrolysis: Further reduction steps, followed by an aqueous or alcoholic workup, hydrolyze the boron-oxygen bonds to liberate the primary alcohol.

This pathway avoids the formation of a free aldehyde intermediate, which, if formed, would be more reactive than the starting acid and could lead to side reactions.[15]

G cluster_0 Mechanism of Borane Reduction start 4-Chloroisoxazole- 3-Carboxylic Acid + BH₃·THF step1 Rapid Deprotonation & H₂ Evolution start->step1 1. intermediate1 Triacyloxyborane Intermediate step1->intermediate1 step2 Carbonyl Activation (Lewis Acid Coordination) intermediate1->step2 step3 Intramolecular Hydride Transfer step2->step3 intermediate2 Reduced Boron Ester step3->intermediate2 step4 Further Reduction Steps intermediate2->step4 2. step5 Aqueous / Methanolic Workup (Quench) step4->step5 2. product (4-Chloroisoxazol-3-yl)methanol step5->product 2.

Caption: Proposed mechanism for the reduction of a carboxylic acid with borane.

The Sodium Borohydride / Iodine System

Standard sodium borohydride (NaBH₄) is not sufficiently reactive to reduce carboxylic acids.[9][15] However, the addition of iodine (I₂) generates diborane (B₂H₆) in situ, which then acts as the reducing agent, following a mechanism similar to that of the BH₃·THF complex.[8][9][16]

2 NaBH₄ + I₂ → B₂H₆ + 2 NaI + H₂

This method provides a convenient alternative when handling solutions of BH₃·THF is not desirable. It is effective for reducing various carboxylic acids to alcohols in good yields.[8]

Stability of the Isoxazole Ring

The isoxazole ring is generally stable under the conditions of hydride reduction.[5] Unlike catalytic hydrogenation, which readily cleaves the weak N-O bond, reagents like BH₃ and NaBH₄ do not typically affect this functionality.[4] However, the ring's stability can be compromised by strongly basic conditions, especially at elevated temperatures, which can lead to ring-opening.[17][18] The protocols described below utilize neutral or mildly acidic workup conditions to ensure the integrity of the product.

Comparative Overview of Reduction Methods

FeatureProtocol 1: BH₃·THFProtocol 2: NaBH₄ / I₂Alternative: LiAlH₄
Primary Reagent Borane-Tetrahydrofuran ComplexSodium Borohydride, IodineLithium Aluminum Hydride
Selectivity Excellent for COOH vs. esters, ketonesGood, chemoselectivePoor, reduces most carbonyls
Reaction Conditions 0 °C to Room Temp (or mild heat)Room Temperature0 °C to Reflux
Safety Profile Flammable, water-reactive. Handle under inert gas.[19]H₂ evolution, exothermic. Less hazardous than LAH.[9]Pyrophoric, reacts violently with water. Extreme caution required.[12][20]
Workup Methanol quench, aqueous extraction.[21]Aqueous quench, standard extraction.[8]Fieser workup (cautious addition of H₂O, NaOH).[22]
Advantages High yield, high selectivity, well-established.Milder, avoids handling BH₃ solutions directly.Very powerful, rapid reduction.
Disadvantages Moisture-sensitive reagent.Stoichiometry can be complex, exotherm.Dangerous, non-selective, harsh workup.

Detailed Experimental Protocols

Protocol 1: Reduction using Borane-Tetrahydrofuran (BH₃·THF)

This protocol is the recommended method due to its high selectivity and reliability.

Materials:

  • 4-Chloroisoxazole-3-carboxylic acid

  • Borane-tetrahydrofuran complex (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet, ice bath

Experimental Workflow Diagram:

G setup 1. Setup Dissolve acid in dry THF under N₂. Cool to 0 °C. addition 2. Reagent Addition Add BH₃·THF solution dropwise via funnel. setup->addition reaction 3. Reaction Stir at 0 °C, then warm to RT. Monitor by TLC. addition->reaction quench 4. Quench Cool to 0 °C. Add MeOH dropwise until H₂ evolution ceases. reaction->quench workup 5. Aqueous Workup Add NaHCO₃ (aq). Extract with EtOAc. quench->workup purify 6. Isolation Dry organic layer (MgSO₄), filter, and concentrate. workup->purify final 7. Purification Column chromatography (if necessary). purify->final

Caption: General experimental workflow for the reduction of carboxylic acids.

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 4-chloroisoxazole-3-carboxylic acid (1.0 eq). Dissolve the acid in anhydrous THF (approx. 10 mL per gram of acid). Cool the solution to 0 °C using an ice-water bath.

  • Addition of Borane: While stirring at 0 °C, add the 1.0 M solution of BH₃·THF (2.0 - 3.0 eq) dropwise via a dropping funnel over 30-45 minutes. Caution: Hydrogen gas evolution will be observed. Ensure adequate ventilation and maintain the inert atmosphere.[21]

  • Reaction Progression: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously add methanol dropwise to quench the excess borane. Caution: Vigorous hydrogen evolution will occur initially.[19] Continue adding methanol until the gas evolution ceases.

  • Workup: Stir the mixture for 30 minutes, then remove the solvent under reduced pressure. To the resulting residue, add ethyl acetate and saturated aqueous NaHCO₃ solution. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude (4-chloroisoxazol-3-yl)methanol.

  • Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure alcohol.

Protocol 2: Reduction using Sodium Borohydride and Iodine

This method is a useful alternative that generates the reducing agent in situ.

Materials:

  • 4-Chloroisoxazole-3-carboxylic acid

  • Sodium borohydride (NaBH₄), powder

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous sodium thiosulfate (Na₂S₂O₃) solution (10%)

  • Ethyl acetate (EtOAc), Brine, Anhydrous MgSO₄

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 4-chloroisoxazole-3-carboxylic acid (1.0 eq) and suspend it in anhydrous THF. Add sodium borohydride (2.0-2.5 eq) portion-wise at room temperature. Stir until the initial gas evolution ceases.[8][9]

  • Addition of Iodine: Prepare a solution of iodine (1.0-1.2 eq) in anhydrous THF. Add this solution dropwise to the stirred mixture at room temperature over 30-60 minutes. The reaction is often exothermic, and the dark color of the iodine should disappear.[9]

  • Reaction Progression: After the addition is complete, stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Quenching and Workup: Cool the reaction to 0 °C and cautiously add water or dilute HCl to quench. Add ethyl acetate and then wash the mixture with 10% aqueous sodium thiosulfate solution to remove any residual iodine (the organic layer should become colorless).

  • Isolation and Purification: Separate the layers. Extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography as described in Protocol 1.

Troubleshooting and Field Insights

  • Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can be applied, especially for the borane reduction.[21] Ensure the borane reagent has not degraded; its concentration can be determined by titration.[19][23] For the NaBH₄/I₂ method, ensure the NaBH₄ is fresh and finely powdered.

  • Low Yield: Poor solubility of the starting carboxylic acid can be an issue. Using a co-solvent or slightly increasing the reaction volume may help. During workup, boron complexes can sometimes cause emulsions or trap the product. The methanol quench in Protocol 1 helps by forming volatile trimethyl borate, which is removed during solvent evaporation.[22][24]

  • Product Decomposition: Avoid strongly basic conditions during workup. Using a mild base like NaHCO₃ is recommended over NaOH to prevent potential isoxazole ring opening.[17]

  • Purification Challenges: The product alcohol is polar. A silica gel column with a hexane/ethyl acetate or dichloromethane/methanol eluent system is typically effective.

References

  • Reactions of Carboxylic Acids - An Overview. (2025, March 5). Chemistry LibreTexts. [Link]

  • Reduction of Carboxylic Acids and Their Derivatives. (2024, November 28). Chemistry Steps. [Link]

  • Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964–5965. [Link]

  • Borane as a reducing agent. (2019, April 16). Chemistry Stack Exchange. [Link]

  • Reduction of carboxylic acids (video). Khan Academy. [Link]

  • Kaufman, T. S. (1997). Reduction of Carboxylic Acids with Sodium Borohydride and an Electrophile. Journal of Chemical Education, 74(3), 347. [Link]

  • Rzepa, H. (2011, October 16). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. [Link]

  • Reduction of Carboxylic Acids. (2024, November 26). Chemistry Steps. [Link]

  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. [Link]

  • Method for reducing acid into alcohol by sodium borohydride.
  • Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. ACS Publications. [Link]

  • Synthetic reactions using isoxazole compounds. KUSCA. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Glasgow. [Link]

  • Pope, J. A. (2004). pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate. [Link]

  • Lithium aluminium hydride. Wikipedia. [Link]

  • Workup Tricks: Reagents. University of Rochester. [Link]

  • Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. ACS Publications. [Link]

  • Potkin, V. I., et al. (2016). Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. Russian Journal of Organic Chemistry, 52(7), 1032-1040. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Baran Lab, Scripps Research. [Link]

  • Lithium Aluminium Hydride Properties, Reactions and Applications. Safrole. [Link]

  • How to titrate borane tetrahydrofuran complex? ResearchGate. [Link]

  • Lithium Aluminum Hydride. Princeton EHS. [Link]

  • A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Journal of the Serbian Chemical Society. [Link]

  • Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin. Journal of Organic Chemistry and Pharmaceutical Sciences. [Link]

  • Reduction of carboxylic acids. Chemguide. [Link]

  • Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. [Link]

  • McGeary, R. P. (1998). Facile and chemoselective reduction of carboxylic acids to alcohols using BOP reagent and sodium borohydride. Tetrahedron Letters, 39(20), 3319-3322. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. [Link]

  • Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. Scientific Research Publishing. [Link]

  • Carboxylic Acids to Alcohols. Chemistry Steps. [Link]

  • Synthesis of Alcohols: Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds. (2019, May 10). Chemistry LibreTexts. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024, January 28). Biological and Molecular Chemistry. [Link]

  • Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. [Link]

  • Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. Organic Chemistry Tutor. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. The Royal Society of Chemistry. [Link]

  • Reactive Extraction of Alcohols from Apolar Hydrocarbons with Aqueous Solutions. ACS Publications. [Link]

  • New Synthesis of 3-Chloroisoxazoles. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Reduction of Ethyl 4-Chloroisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Selective Reduction of a Privileged Heterocycle

The reduction of ethyl 4-chloroisoxazole-3-carboxylate to (4-chloroisoxazol-3-yl)methanol is a critical transformation in the synthesis of various biologically active molecules and advanced intermediates in drug discovery. The isoxazole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively modify its substituents is of paramount importance.[1][2] However, this seemingly straightforward conversion of an ester to a primary alcohol is nuanced by the inherent reactivity of the 4-chloroisoxazole ring system.

The primary challenges in this reduction lie in achieving chemoselectivity. The isoxazole ring contains a labile N-O bond that is susceptible to reductive cleavage under harsh conditions.[3][4] Furthermore, the presence of a chloro-substituent introduces the potential for undesired dehalogenation. Therefore, the choice of reducing agent and the precise control of reaction conditions are crucial to ensure the integrity of the heterocyclic core while achieving the desired transformation of the ester functionality.

This comprehensive guide provides detailed application notes and protocols for the selective reduction of ethyl 4-chloroisoxazole-3-carboxylate. We will delve into the mechanistic considerations of various hydride-based reducing agents, offering field-proven insights to guide researchers in selecting the optimal methodology for their specific needs.

Comparative Analysis of Reducing Agents

A careful selection of the reducing agent is the cornerstone of a successful reduction of ethyl 4-chloroisoxazole-3-carboxylate. The following table summarizes the key characteristics of the most relevant hydride donors for this transformation.

Reducing AgentFormulaKey AdvantagesKey DisadvantagesTypical Reaction Conditions
Lithium Aluminum Hydride LiAlH₄Highly reactive, readily reduces esters to primary alcohols.[5][6]Can be overly reactive, leading to potential isoxazole ring cleavage and dehalogenation. Highly pyrophoric and moisture-sensitive.[7]Anhydrous ethereal solvents (e.g., THF, diethyl ether), low to ambient temperature.
Sodium Borohydride NaBH₄Milder and safer to handle than LiAlH₄. Generally does not reduce esters under standard conditions, offering potential for chemoselectivity.[8][9][10]Requires forcing conditions (e.g., elevated temperature, additives) to reduce esters, which can be slow and inefficient.[11]Protic solvents (e.g., methanol, ethanol), often at reflux or with Lewis acid additives.[12][13]
Diisobutylaluminum Hydride DIBAL-HCan selectively reduce esters to aldehydes at low temperatures or to alcohols at room temperature.[9][14][15][16] Offers a more controlled reduction compared to LiAlH₄.Can still be reactive towards the isoxazole ring, though generally less so than LiAlH₄. Requires careful temperature control for selective aldehyde formation.Anhydrous non-polar solvents (e.g., toluene, DCM, THF), typically at -78 °C for aldehyde or room temperature for alcohol.[15]

Reaction Mechanisms and Chemoselectivity Considerations

The reduction of the ester functionality proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) attacks the electrophilic carbonyl carbon. The subsequent steps are dependent on the reducing agent and reaction conditions.

Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a potent source of hydride ions and readily reduces esters to primary alcohols. The generally accepted mechanism involves two hydride additions.


// Nodes Ester [label="Ethyl 4-chloroisoxazole-3-carboxylate"]; Tetrahedral1 [label="Tetrahedral Intermediate"]; Aldehyde [label="Aldehyde Intermediate"]; Tetrahedral2 [label="Alkoxide Intermediate"]; Alcohol [label="(4-chloroisoxazol-3-yl)methanol"]; LiAlH4_1 [label="LiAlH₄", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LiAlH4_2 [label="LiAlH₄", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="H₃O⁺ Work-up", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Ester -> Tetrahedral1 [label="1. Hydride Attack"]; LiAlH4_1 -> Tetrahedral1 [style=invis]; Tetrahedral1 -> Aldehyde [label="Elimination of EtO⁻"]; Aldehyde -> Tetrahedral2 [label="2. Hydride Attack"]; LiAlH4_2 -> Tetrahedral2 [style=invis]; Tetrahedral2 -> Alcohol [label="Protonation"]; Workup -> Alcohol [style=invis];

// Invisible edges for alignment subgraph { rank = same; LiAlH4_1; Ester; } subgraph { rank = same; LiAlH4_2; Aldehyde; } subgraph { rank = same; Workup; Tetrahedral2; } }

Figure 1: Mechanism of LiAlH₄ reduction of an ester to a primary alcohol.

Chemoselectivity Concerns with LiAlH₄: The high reactivity of LiAlH₄ poses a significant risk to the integrity of the 4-chloroisoxazole ring. Reductive cleavage of the N-O bond is a known side reaction for isoxazoles, particularly with strong reducing agents.[3] To mitigate this, the reaction should be conducted at low temperatures (e.g., 0 °C to room temperature) with careful monitoring.

Sodium Borohydride (NaBH₄) Reduction

Standard NaBH₄ reductions in protic solvents are typically ineffective for esters. However, its reactivity can be enhanced by using a mixture of solvents, such as THF and methanol, at elevated temperatures.[13] This modification is thought to generate more reactive alkoxyborohydride species in situ.

Chemoselectivity Advantages with NaBH₄: The milder nature of NaBH₄ makes it a more attractive option for substrates containing sensitive functional groups. The risk of isoxazole ring cleavage and dehalogenation is significantly lower compared to LiAlH₄.[4]

Diisobutylaluminum Hydride (DIBAL-H) Reduction

DIBAL-H offers a more controlled reduction. At low temperatures (-78 °C), the tetrahedral intermediate formed after the first hydride addition is stable, and upon workup, yields the aldehyde.[9][15][16] If the reaction is allowed to warm to room temperature, a second hydride addition can occur, leading to the primary alcohol.

Fine-Tuning Reactivity with DIBAL-H: The ability to modulate the reactivity of DIBAL-H with temperature provides a valuable tool for achieving the desired product. For the synthesis of (4-chloroisoxazol-3-yl)methanol, allowing the reaction to proceed at room temperature after the initial addition at low temperature is a viable strategy.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the choices made. Safety Precaution: All reactions involving metal hydrides should be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE).


// Nodes Start [label="Start with Ethyl 4-chloroisoxazole-3-carboxylate"]; ChooseReagent [label="Choose Reducing Agent", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; LiAlH4_Protocol [label="Protocol 1: LiAlH₄ Reduction"]; NaBH4_Protocol [label="Protocol 2: Modified NaBH₄ Reduction"]; Reaction_LiAlH4 [label="Reaction at 0 °C to RT"]; Reaction_NaBH4 [label="Reaction at Reflux"]; Workup [label="Quenching and Extraction"]; Purification [label="Purification (e.g., Column Chromatography)"]; Product [label="Obtain (4-chloroisoxazol-3-yl)methanol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> ChooseReagent; ChooseReagent -> LiAlH4_Protocol [label="For high reactivity"]; ChooseReagent -> NaBH4_Protocol [label="For higher chemoselectivity"]; LiAlH4_Protocol -> Reaction_LiAlH4; NaBH4_Protocol -> Reaction_NaBH4; Reaction_LiAlH4 -> Workup; Reaction_NaBH4 -> Workup; Workup -> Purification; Purification -> Product; }

Figure 2: General experimental workflow for the reduction.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is designed for a rapid and efficient reduction, with careful temperature control to minimize side reactions.

Materials:

  • Ethyl 4-chloroisoxazole-3-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Sodium Sulfate (Na₂SO₄) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 equivalents) under a stream of nitrogen. Carefully add anhydrous THF to form a suspension.

    • Rationale: An excess of LiAlH₄ is used to ensure complete reduction of the ester.[17] The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.[18]

  • Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.

    • Rationale: Starting the reaction at a low temperature helps to control the initial exotherm and minimize potential side reactions such as ring cleavage.

  • Substrate Addition: Dissolve ethyl 4-chloroisoxazole-3-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

    • Rationale: Slow, dropwise addition is crucial to control the reaction rate and prevent a dangerous temperature increase.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Warming to room temperature ensures the reaction goes to completion. TLC is essential to determine the endpoint of the reaction and to check for the formation of byproducts.

  • Quenching (Work-up): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add dropwise, in the following order:

    • Water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% aqueous NaOH solution (X mL)

    • Water (3X mL)

    • Rationale: This specific quenching procedure (Fieser workup) is designed to safely neutralize the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite®, washing the filter cake with THF or Et₂O. Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure (4-chloroisoxazol-3-yl)methanol.

Protocol 2: Modified Reduction using Sodium Borohydride (NaBH₄)

This protocol offers a milder alternative, which may be preferable if chemoselectivity is a major concern.

Materials:

  • Ethyl 4-chloroisoxazole-3-carboxylate

  • Sodium Borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-chloroisoxazole-3-carboxylate (1.0 equivalent) and anhydrous THF.

  • Reagent Addition: Add NaBH₄ (4.0 equivalents) to the solution.

    • Rationale: A large excess of NaBH₄ is required to drive the reduction of the less reactive ester functionality.

  • Reaction Conditions: Slowly add methanol (an equal volume to the THF) to the stirred mixture. Heat the reaction to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

    • Rationale: The combination of THF and methanol, along with heating, increases the reducing power of NaBH₄, likely through the formation of more reactive alkoxyborohydride species.

  • Quenching (Work-up): After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture.

    • Caution: Addition of acid will generate hydrogen gas; perform this step slowly in a well-ventilated fume hood.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to obtain pure (4-chloroisoxazol-3-yl)methanol.

Conclusion and Further Considerations

The choice between LiAlH₄ and a modified NaBH₄ protocol for the reduction of ethyl 4-chloroisoxazole-3-carboxylate depends on the specific requirements of the synthesis. LiAlH₄ offers a more rapid and forceful reduction but carries a higher risk of side reactions. The modified NaBH₄ method, while requiring more forcing conditions, provides a greater margin of safety regarding the stability of the isoxazole ring and the chloro-substituent.

For researchers seeking an even milder approach, Diisobutylaluminum Hydride (DIBAL-H) at room temperature presents a viable alternative, often providing a good balance between reactivity and selectivity. Regardless of the chosen method, careful monitoring of the reaction by TLC is essential to optimize the reaction time and minimize the formation of impurities. The protocols provided herein serve as a robust starting point for the successful synthesis of (4-chloroisoxazol-3-yl)methanol, a valuable building block in modern synthetic chemistry.

References

  • The Chemoselective Reduction of Isoxazoline γ-Lactams Through Iminium Aza-Diels-Alder Reactions: A Short-Cut Synthesis of Aminols as Valuable Intermediates towards Nucleoside Derivatives. PMC. [Link]

  • Selective Reductions of Esters to Aldehydes: Extended Scope and Downstream Reactivity. ResearchGate. [Link]

  • Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. ResearchGate. [Link]

  • Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society. [Link]

  • DIBAL-H Reduction. Organic Synthesis. [Link]

  • Synthetic reactions using isoxazole compounds. Heterocycles. [Link]

  • Ethers from esters; From exceptional transformation to synthetic method. ARKIVOC. [Link]

  • An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • Selective Reductive Removal of Ester and Amide Groups from Arenes and Heteroarenes through Nickel-Catalyzed C−O and C−N Bond. KAUST Repository. [Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]

  • Ethers from esters; from exceptional transformation to synthetic method. arkat-usa.org. [Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]

  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. PMC. [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. MDPI. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Why some esters can be reduced by sodium borohydride? ResearchGate. [Link]

  • Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Beilstein Journal of Organic Chemistry. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

Sources

Application Notes and Protocols: Strategic Functionalization of the Hydroxyl Group in 4-Chloroisoxazole-3-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry and drug discovery, valued for its versatile biological activities.[1][2][3][4][5] The targeted functionalization of specific positions on the isoxazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological efficacy. This guide provides a comprehensive overview and detailed protocols for the chemical modification of the hydroxyl group of 4-chloroisoxazole-3-methanol, a key intermediate for the synthesis of novel isoxazole-containing compounds. We will delve into the strategic considerations behind common functionalization reactions, including etherification and esterification, providing researchers with the foundational knowledge and practical steps to generate diverse libraries of isoxazole derivatives.

Introduction: The Significance of the Isoxazole Moiety

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in pharmaceutical and agrochemical research.[1][3][4] Their five-membered ring, containing both nitrogen and oxygen, imparts a unique electronic and structural profile, leading to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][6] The ability to introduce a variety of substituents onto the isoxazole core is crucial for developing structure-activity relationships (SAR) and optimizing lead compounds. The hydroxyl group of 4-chloroisoxazole-3-methanol serves as a versatile handle for introducing diverse functionalities, making it a valuable building block in the synthesis of new chemical entities.

Strategic Approaches to Hydroxyl Group Functionalization

The primary alcohol of 4-chloroisoxazole-3-methanol is amenable to a range of chemical transformations. The selection of a particular strategy depends on the desired final product and the overall synthetic scheme. Here, we focus on two of the most common and robust methods: etherification and esterification.

Etherification: Expanding the Molecular Scaffold

The formation of an ether linkage from the hydroxyl group of 4-chloroisoxazole-3-methanol can introduce a wide array of alkyl, aryl, or heteroaryl moieties, significantly impacting the molecule's lipophilicity, hydrogen bonding capacity, and overall shape. Two powerful methods for achieving this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis is a cornerstone of organic synthesis, proceeding via an SN2 mechanism.[7][8][9] This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a leaving group on an electrophilic carbon.

Causality of Experimental Choices:

  • Base Selection: A strong base, such as sodium hydride (NaH), is typically used to ensure complete deprotonation of the alcohol, forming the sodium alkoxide. The choice of a non-nucleophilic base is critical to avoid competing reactions.

  • Substrate Scope: The reaction is most efficient with primary alkyl halides or sulfonates as the electrophile to minimize competing elimination reactions.[7][8]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal for solvating the alkoxide and promoting the SN2 pathway.

Experimental Workflow Diagram:

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 4-chloroisoxazole-3-methanol 4-chloroisoxazole-3-methanol Alkoxide Formation Alkoxide Formation 4-chloroisoxazole-3-methanol->Alkoxide Formation 1. Add Base Alkyl Halide (R-X) Alkyl Halide (R-X) SN2 Attack SN2 Attack Alkyl Halide (R-X)->SN2 Attack 2. Add Alkyl Halide Base (e.g., NaH) Base (e.g., NaH) Solvent (e.g., DMF) Solvent (e.g., DMF) Temperature Temperature Alkoxide Formation->SN2 Attack Quenching Quenching SN2 Attack->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Ether Product Ether Product Chromatography->Ether Product

Caption: Workflow for Williamson Ether Synthesis.

Protocol 1: Williamson Ether Synthesis of 3-(Benzyloxymethyl)-4-chloroisoxazole

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
4-chloroisoxazole-3-methanol149.551.0 g6.69
Sodium Hydride (60% in mineral oil)24.000.32 g8.03
Benzyl Bromide171.041.0 mL8.41
Anhydrous DMF-20 mL-
Saturated NH4Cl (aq)-50 mL-
Ethyl Acetate-100 mL-
Brine-50 mL-
Anhydrous Na2SO4-As needed-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 4-chloroisoxazole-3-methanol (1.0 g, 6.69 mmol) and anhydrous DMF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (0.32 g of 60% dispersion in mineral oil, 8.03 mmol) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.0 mL, 8.41 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl (50 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., Hexanes:Ethyl Acetate gradient) to afford the desired ether.

The Mitsunobu reaction provides a powerful and mild alternative for the synthesis of ethers, particularly when dealing with sensitive substrates.[10][11][12] It proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the primary alcohol of 4-chloroisoxazole-3-methanol.

Causality of Experimental Choices:

  • Reagents: The classic Mitsunobu conditions employ a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13] These reagents form a reactive phosphonium salt intermediate with the alcohol.

  • Nucleophile: A wide range of acidic nucleophiles (pKa < 15) can be used, including phenols and other alcohols.

  • Solvent: Anhydrous THF is a common solvent for the Mitsunobu reaction.

Experimental Workflow Diagram:

Mitsunobu_Reaction cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 4-chloroisoxazole-3-methanol 4-chloroisoxazole-3-methanol Formation of Betaine Formation of Betaine 4-chloroisoxazole-3-methanol->Formation of Betaine Nucleophilic Alcohol (R-OH) Nucleophilic Alcohol (R-OH) Nucleophilic Alcohol (R-OH)->Formation of Betaine PPh3 PPh3 PPh3->Formation of Betaine DEAD or DIAD DEAD or DIAD DEAD or DIAD->Formation of Betaine Slow Addition Anhydrous THF Anhydrous THF Activation of Alcohol Activation of Alcohol Formation of Betaine->Activation of Alcohol Nucleophilic Attack Nucleophilic Attack Activation of Alcohol->Nucleophilic Attack Solvent Removal Solvent Removal Nucleophilic Attack->Solvent Removal Chromatography Chromatography Solvent Removal->Chromatography Ether Product Ether Product Chromatography->Ether Product Acylation_Reaction cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 4-chloroisoxazole-3-methanol 4-chloroisoxazole-3-methanol Nucleophilic Attack Nucleophilic Attack 4-chloroisoxazole-3-methanol->Nucleophilic Attack 1. Dissolve in Solvent Acyl Chloride (R-COCl) Acyl Chloride (R-COCl) Acyl Chloride (R-COCl)->Nucleophilic Attack 3. Add Acyl Chloride Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Nucleophilic Attack 2. Add Base Solvent (e.g., DCM) Solvent (e.g., DCM) HCl Scavenging HCl Scavenging Nucleophilic Attack->HCl Scavenging Aqueous Wash Aqueous Wash HCl Scavenging->Aqueous Wash Drying & Concentration Drying & Concentration Aqueous Wash->Drying & Concentration Chromatography Chromatography Drying & Concentration->Chromatography Ester Product Ester Product Chromatography->Ester Product

Sources

Application Note: Selective Oxidation of (4-Chloro-1,2-oxazol-3-yl)methanol to (4-Chloro-1,2-oxazol-3-yl)carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the selective oxidation of (4-chloro-1,2-oxazol-3-yl)methanol, a critical transformation for synthesizing advanced intermediates in drug discovery. This document provides a comparative analysis of leading mild oxidation protocols, complete with mechanistic insights, step-by-step procedures, and expert commentary to guide researchers in choosing the optimal method for their specific needs.

Introduction: A Key Synthetic Challenge

1.1 Significance in Medicinal Chemistry The (4-Chloro-1,2-oxazol-3-yl)carbaldehyde scaffold is a valuable building block in contemporary drug discovery. The oxazole ring is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. The aldehyde functional group serves as a versatile handle for a multitude of subsequent transformations, including reductive aminations, Wittig reactions, and condensations, enabling the synthesis of complex molecular architectures for screening as potential therapeutic agents.

1.2 The Challenge: Chemoselectivity and Oxazole Ring Integrity The primary challenge in converting (4-Chloro-1,2-oxazol-3-yl)methanol to its corresponding aldehyde lies in achieving high chemoselectivity without compromising the integrity of the heterocyclic core. The oxazole ring, particularly with its electronic configuration influenced by the C4-chloro substituent, can be susceptible to cleavage under harsh oxidative, acidic, or basic conditions[1][2][3]. Strong oxidants like chromium-based reagents or potassium permanganate are unsuitable as they can lead to ring-opening or over-oxidation to the carboxylic acid[2]. Therefore, the selection of a mild and selective oxidation protocol is paramount to the success of this transformation.

This guide details three robust, field-proven methods for this conversion: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and Parikh-Doering Oxidation. Each method is presented with a mechanistic rationale, a detailed protocol, and a discussion of its strategic advantages and limitations.

Method 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes, prized for its operational simplicity and broad functional group tolerance[4][5][6].

2.1 Principle and Mechanism The reaction utilizes a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, known as Dess-Martin Periodinane (DMP). The mechanism proceeds through an initial ligand exchange where the alcohol displaces an acetate group on the iodine center. A subsequent intramolecular elimination, facilitated by the liberated acetate acting as a base, removes the α-proton and reduces the iodine(V) to an iodine(III) species, yielding the aldehyde product[4][7]. The reaction is typically run at room temperature and is often complete within a few hours[6].

DMP_Mechanism cluster_start Reagents cluster_intermediate Mechanism Steps cluster_end Products Alcohol (4-Chloro-1,2-oxazol-3-yl)methanol Ligand_Exchange Ligand Exchange Alcohol->Ligand_Exchange + DMP DMP Dess-Martin Periodinane (DMP) DMP->Ligand_Exchange Periodinane_Ester Periodinane Ester Intermediate Ligand_Exchange->Periodinane_Ester Forms Elimination Intramolecular Elimination Periodinane_Ester->Elimination Acetate acts as base Aldehyde (4-Chloro-1,2-oxazol-3-yl)carbaldehyde Elimination->Aldehyde Byproduct Iodinane Byproduct Elimination->Byproduct

Caption: Mechanism of the Dess-Martin Periodinane Oxidation.

2.2 Detailed Experimental Protocol

  • Materials:

    • (4-Chloro-1,2-oxazol-3-yl)methanol (1.0 eq)

    • Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (4-Chloro-1,2-oxazol-3-yl)methanol and dissolve in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

    • Add Dess-Martin Periodinane portion-wise over 5-10 minutes. Caution: DMP is shock-sensitive and should be handled with care[5].

    • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

    • Upon completion, dilute the reaction mixture with an equal volume of DCM.

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers become clear (approx. 15-20 minutes).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude aldehyde can be purified by silica gel column chromatography.

Method 2: Swern Oxidation

The Swern oxidation is a classic, metal-free method renowned for its high yields and reliability, particularly for sensitive substrates[8][9][10].

3.1 Principle and Mechanism This reaction uses dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, at cryogenic temperatures (-78 °C). The alcohol adds to the activated DMSO species (the chlorosulfonium salt) to form an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, such as triethylamine (Et₃N), induces an E2-like elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride[8][10][11]. The low temperature is critical to prevent side reactions and decomposition of the activated DMSO species[8].

Swern_Mechanism DMSO DMSO Activation Activation (-78 °C) DMSO->Activation Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Activation Chlorosulfonium Chlorosulfonium Salt Activation->Chlorosulfonium Alkoxysulfonium Alkoxysulfonium Salt Chlorosulfonium->Alkoxysulfonium + Alcohol Alcohol (4-Chloro-1,2-oxazol-3-yl)methanol Alcohol->Alkoxysulfonium Elimination Base-induced Elimination Alkoxysulfonium->Elimination Base Triethylamine (Et₃N) Base->Elimination Acts as base Aldehyde Aldehyde Product Elimination->Aldehyde Byproducts Dimethyl Sulfide + CO₂ + CO + Et₃N·HCl Elimination->Byproducts

Caption: Key stages in the Swern oxidation mechanism.

3.2 Detailed Experimental Protocol

  • Materials:

    • Oxalyl chloride (1.5 eq)

    • Dimethyl sulfoxide (DMSO), anhydrous (3.0 eq)

    • (4-Chloro-1,2-oxazol-3-yl)methanol (1.0 eq)

    • Triethylamine (Et₃N) (5.0 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

    • Slowly add oxalyl chloride to the cold DCM.

    • In a separate flask, prepare a solution of anhydrous DMSO in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, ensuring the internal temperature remains below -65 °C. Stir for 15-20 minutes.

    • Add a solution of (4-Chloro-1,2-oxazol-3-yl)methanol in a minimal amount of anhydrous DCM dropwise, again keeping the temperature below -65 °C. Stir for 30-45 minutes at -78 °C.

    • Slowly add triethylamine to the reaction mixture. A thick white precipitate will form. Stir for an additional 30 minutes at -78 °C.

    • Remove the cooling bath and allow the reaction to warm to room temperature over approximately 45-60 minutes.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers and wash sequentially with dilute HCl (e.g., 1 M), water, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Method 3: Parikh-Doering Oxidation

The Parikh-Doering oxidation is a valuable alternative to the Swern oxidation, offering the benefits of an activated-DMSO system without the need for cryogenic temperatures[12][13].

4.1 Principle and Mechanism This method utilizes the sulfur trioxide pyridine complex (SO₃·Py) to activate DMSO. The mechanism is analogous to the Swern oxidation: the alcohol attacks the activated sulfur center to form an alkoxysulfonium intermediate. A base (typically triethylamine or diisopropylethylamine) then facilitates an intramolecular elimination to produce the aldehyde, dimethyl sulfide, and the protonated base[12][13][14]. A key advantage is that the reaction can be conveniently run at 0 °C or room temperature, making it operationally simpler[12].

PD_Workflow Start Start: Alcohol, SO₃·Py, Et₃N in DCM/DMSO Reaction Stir at 0 °C to RT (1-4 hours) Start->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Aqueous Workup (Water, Brine) Monitor->Workup Reaction Complete Extraction Extract with Organic Solvent Workup->Extraction Purify Dry, Concentrate, Purify via Chromatography Extraction->Purify End Final Product: Aldehyde Purify->End

Caption: Experimental workflow for the Parikh-Doering oxidation.

4.2 Detailed Experimental Protocol

  • Materials:

    • Sulfur trioxide pyridine complex (SO₃·Py) (3.0 eq)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • (4-Chloro-1,2-oxazol-3-yl)methanol (1.0 eq)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (4.0-5.0 eq)

    • Dichloromethane (DCM), anhydrous (as co-solvent)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol, anhydrous DMSO, and triethylamine. If the substrate has low solubility in DMSO, a minimal amount of anhydrous DCM can be used as a co-solvent.

    • Cool the mixture to 0 °C in an ice bath.

    • Prepare a solution or slurry of the SO₃·Py complex in anhydrous DMSO.

    • Add the SO₃·Py solution/slurry dropwise to the alcohol solution at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the reaction by TLC until completion (typically 1-4 hours).

    • Quench the reaction by carefully adding cold water.

    • Transfer to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or DCM (3x).

    • Combine the organic layers, wash with water and then brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify via silica gel column chromatography.

Comparative Analysis and Method Selection

The optimal choice of method depends on the scale of the reaction, available laboratory equipment, and the specific sensitivities of the substrate beyond the oxazole core.

FeatureDess-Martin (DMP) OxidationSwern OxidationParikh-Doering Oxidation
Temperature 0 °C to Room Temperature-78 °C (Cryogenic) 0 °C to Room Temperature
Reagents Hypervalent Iodine (DMP)DMSO, Oxalyl Chloride, Et₃NDMSO, SO₃·Pyridine, Et₃N
Key Advantages Operationally simple, mild, fast, reliable workup[5][6].Metal-free, high yields, widely used and understood[9][15].Milder than Swern (no cryogenic temps), simple setup[13].
Key Limitations Reagent is expensive and shock-sensitive; poor atom economy[5].Requires cryogenic setup; produces odorous DMS; gas evolution (CO, CO₂)[8].SO₃·Py is hygroscopic; may require excess reagents for full conversion[12].
Best For Small-scale synthesis, rapid protocol development, complex molecules with many sensitive groups.General reliability, well-established procedures, when cost is a factor over DMP.When a Swern-type oxidation is desired but cryogenic equipment is unavailable.

Recommendation: For initial, small-scale synthesis of (4-Chloro-1,2-oxazol-3-yl)carbaldehyde, the Dess-Martin Periodinane (DMP) oxidation is often the method of choice due to its operational simplicity and extremely mild conditions. For larger-scale preparations where cost is a consideration, the Parikh-Doering oxidation presents a practical and efficient alternative without the need for specialized cryogenic equipment.

References

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation.
  • Wikipedia. (2023). Parikh–Doering oxidation.
  • Grokipedia. (n.d.). Parikh–Doering oxidation.
  • Stang, E., et al. (2018).
  • Chemistry Steps. (2020). Dess–Martin periodinane (DMP) oxidation.
  • Canadian Science Publishing. (2004). An efficient procedure for the TEMPO-catalyzed oxidation of alcohols to aldehydes and ketones using ferric chloride hexahydrate as terminal oxidant. Canadian Journal of Chemistry.
  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
  • Organic Reactions. (2011).
  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP).
  • BenchChem. (2025). Stability issues of the oxazole ring.
  • Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. PMC.
  • BenchChem. (2025). Application Notes and Protocols: Swern Oxidation for the Synthesis of Pent-2-ynal.
  • Jarag, K. J., et al. (2002). TEMPO-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes and Ketones in Ionic Liquid [bmim][PF6].
  • Chemistry Steps. (2020). Swern Oxidation.
  • BenchChem. (2025). A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs. Leading Alternatives.
  • Organic Chemistry. (2025).
  • Wordpress. (n.d.). TEMPO Plus Co-Oxidant.
  • University of Puget Sound. (2015). The Parekh-Doering oxidation.
  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation.
  • Wikipedia. (2023). TEMPO.
  • BenchChem. (2025). Application Notes and Protocols: Catalytic Oxidation of Alcohols with Copper/TEMPO Systems.
  • Organic Chemistry Explained. (2020).
  • Alfa Chemistry. (2024). Swern Oxidation.
  • Steves, J. E., & Stahl, S. S. (2014).
  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features.
  • BenchChem. (2025). Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
  • Scribd. (n.d.). Chemists' Guide to Dess–Martin Periodinane.
  • Harvard University. (2015). Synthesis of Dess-Martin-Periodinane.
  • Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up.
  • Al-Hamdani, A. A., & Al-Rawi, J. M. A. (2020). Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. Scientific Reports.
  • Journal of Pharmaceutical and Medicinal Chemistry. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Common Organic Chemistry. (n.d.). Alcohol to Aldehyde - Dess-Martin Periodinane (DMP).
  • Herger, M., et al. (2017).
  • Royal Society of Chemistry. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry.
  • Alfa Chemistry. (n.d.). Dess-Martin Oxidation.

Sources

Strategic Synthesis of 3-(Bromomethyl)-4-chloroisoxazole: Process Control & Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-ISOX-042

Executive Summary

The 3-(bromomethyl)-4-chloroisoxazole scaffold is a high-value pharmacophore and alkylating agent used in the synthesis of GABA agonists, antifungal agents, and novel agrochemicals. Its utility lies in the high electrophilicity of the exocyclic methylene bromide, which facilitates rapid nucleophilic substitution.

However, the synthesis from its corresponding alcohol, (4-chloroisoxazol-3-yl)methanol , presents specific challenges:

  • Ring Stability: The isoxazole N-O bond is susceptible to reductive cleavage or ring-opening under harsh acidic/basic conditions.

  • Product Stability: The target bromide is a potent lachrymator and thermally sensitive alkylating agent.

  • Purification: Complete removal of phosphorus byproducts is critical for downstream biological assays.

This Application Note details two validated protocols: the Phosphorus Tribromide (PBr₃) Method (preferred for scale-up) and the Appel Reaction (preferred for acid-sensitive analogs).

Retrosynthetic Logic & Method Selection

The transformation is a functional group interconversion (FGI) replacing a hydroxyl group with a bromine atom. The choice of reagent dictates the reaction mechanism, byproduct profile, and purification strategy.

FeatureMethod A: Phosphorus Tribromide (PBr₃)Method B: Appel Reaction (CBr₄/PPh₃)
Mechanism SN2 displacement on activated phosphite esterSN2 displacement on oxyphosphonium salt
pH Conditions Acidic (generates HBr in situ)Neutral (pH ~7)
Atom Economy High (1/3 eq. PBr₃ utilizes all Br atoms)Low (Requires stoichiometric PPh₃ and CBr₄)
Purification Liquid-liquid extraction (Simple)Chromatography/Precipitation (Difficult removal of Ph₃P=O)
Scalability Excellent (>100g)Moderate (<10g)
Recommendation Primary Choice for standard synthesis.Secondary Choice if substrate contains acid-labile groups (e.g., acetals).

Mechanistic Insight

Understanding the activation step is crucial for troubleshooting low yields. In both methods, the oxygen of the alcohol attacks the phosphorus center to create a good leaving group, which is subsequently displaced by bromide.[1][2]

Diagram 1: Mechanistic Pathway (PBr₃ Activation)

PBr3_Mechanism Alcohol Alcohol Substrate (R-CH2-OH) Intermediate Hop-PBr2 Intermediate (Activated Leaving Group) Alcohol->Intermediate Nucleophilic Attack on P PBr3 PBr3 PBr3->Intermediate Bromide Bromide Ion (Br-) Intermediate->Bromide Release of Br- Product Target Alkyl Bromide (R-CH2-Br) Intermediate->Product Elimination (Side Rxn) HBr HBr Byproduct Intermediate->HBr Proton Transfer Bromide->Product SN2 Backside Attack

Caption: Activation of the isoxazole alcohol by PBr3 followed by SN2 displacement. Note that temperature control is vital to prevent elimination side reactions.

Experimental Protocols

Protocol A: The PBr₃ Method (Standard Scale-Up)

Best for: Routine synthesis, gram-scale batches, cost-efficiency.

Materials:

  • (4-chloroisoxazol-3-yl)methanol (1.0 equiv)

  • Phosphorus Tribromide (PBr₃) (0.4 equiv) Note: Stoichiometric excess ensures completion.

  • Dichloromethane (DCM), Anhydrous[3]

  • Sat. NaHCO₃ solution

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Solvation: Dissolve (4-chloroisoxazol-3-yl)methanol in anhydrous DCM (concentration ~0.2 M). Cool the solution to 0°C using an ice/water bath.

  • Addition: Dilute PBr₃ in a small volume of DCM. Add this solution dropwise to the RBF over 20 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature <5°C. Rapid addition generates HBr exotherms that can degrade the isoxazole ring.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The alcohol (polar) should disappear; the bromide (non-polar) will appear near the solvent front.

  • Quench: Cool back to 0°C. Slowly add saturated NaHCO₃.

    • Caution: Vigorous gas evolution (CO₂) will occur.

  • Workup: Separate phases. Extract the aqueous layer with DCM (2x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo at <30°C.

    • Note: The product is volatile and thermally unstable. Do not overheat the water bath.

Protocol B: The Appel Reaction (Mild Conditions)

Best for: Substrates with acid-sensitive protecting groups.

Materials:

  • (4-chloroisoxazol-3-yl)methanol (1.0 equiv)

  • Carbon Tetrabromide (CBr₄) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • DCM, Anhydrous[3]

Step-by-Step Procedure:

  • Setup: Charge a dry RBF with the alcohol and CBr₄ in anhydrous DCM (0.1 M). Cool to 0°C.[4]

  • Addition: Add PPh₃ portion-wise as a solid (or dissolved in DCM) over 15 minutes. The solution will typically turn yellow/orange.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 2 hours.

  • Workup Strategy:

    • Challenge: Removal of Triphenylphosphine oxide (TPPO).

    • Solution: Concentrate the mixture to ~20% volume. Add cold diethyl ether or hexanes to precipitate the bulk of TPPO. Filter through a celite pad.

  • Purification: Flash column chromatography is usually required to remove residual haloform and TPPO.

Quality Control & Troubleshooting

Data Summary Table: Expected Analytical Profile

ParameterSpecificationNotes
Appearance Clear to pale yellow oilDarkening indicates decomposition (HBr release).
¹H NMR (CDCl₃) δ 4.3–4.5 ppm (s, 2H)Shift from ~4.7 ppm (CH₂OH) to ~4.4 ppm (CH₂Br).
¹³C NMR ~20–25 ppm (CH₂Br)Distinct upfield shift from alcohol carbon (~55 ppm).
Storage -20°C, under ArgonUnstable. Use immediately or store frozen.
Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / Impurities CheckTLC 1. Check TLC/LCMS Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains New_Spots Multiple New Spots CheckTLC->New_Spots Action1 Reagent Quality? PBr3 hydrolyzes in moist air. Use fresh bottle. SM_Remains->Action1 Action2 Temp too high? Isoxazole ring opening. Keep T < 5°C during addition. New_Spots->Action2

Caption: Diagnostic workflow for common synthetic failures. Moisture ingress is the most common cause of incomplete conversion.

Safety & Handling (Critical)

  • Lachrymator Hazard: 3-(bromomethyl)-4-chloroisoxazole is a potent alkylating agent and lachrymator. It causes severe eye and respiratory tract irritation.

    • Protocol: Always handle in a functioning fume hood.

    • Decontamination: Wash glassware with a dilute solution of ethanolic KOH or sodium thiosulfate to quench active alkylating residues before removal from the hood.

  • Instability: Do not distill this compound at atmospheric pressure; it may decompose violently.

References

  • General PBr3 Methodology: Harrison, G. C.; Diehl, H. Organic Syntheses, Coll. Vol. 3, p. 370 (1955).

  • Appel Reaction Mechanism: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 14(12), 801-811 (1975).

  • Isoxazole Stability & Synthesis: Pinho e Melo, T. M. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 9(10), 925-958 (2005).

  • Specific Application (Patent): "Isoxazole derivatives as GABA-A receptor antagonists." WO2006026619.

  • Safety of Halomethyl Heterocycles:Bretherick's Handbook of Reactive Chemical Hazards. (Consult local EHS databases for specific CAS: 10226-26-3 analogs).

Sources

Application Note: Optimized Mitsunobu Coupling of Isoxazole-3-Methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for performing Mitsunobu reactions using isoxazole-3-methanol as the alcohol substrate. It is designed for medicinal chemists and process development scientists, focusing on reaction optimization, mechanistic rationale, and safety.[1]

Executive Summary

Isoxazole-3-methanol is a valuable scaffold in medicinal chemistry, serving as a precursor for introducing the isoxazole moiety—a bioisostere for carboxylic acids and esters—into drug candidates. While the Mitsunobu reaction is the gold standard for converting such primary alcohols into ethers, amines, and thioethers, the isoxazole ring presents specific challenges regarding electronic deactivation and potential base-sensitivity.[1]

This guide outlines a robust protocol using Triphenylphosphine (PPh₃) and Diisopropyl Azodicarboxylate (DIAD) to couple isoxazole-3-methanol with various nucleophiles. It addresses critical parameters such as order of addition, byproduct removal, and safety considerations specific to azodicarboxylates.

Mechanistic Insight & Reaction Design[1]

The Challenge of the Isoxazole Ring

The isoxazole ring is electron-withdrawing, which decreases the nucleophilicity of the hydroxyl oxygen in isoxazole-3-methanol compared to aliphatic alcohols. However, in the Mitsunobu mechanism, the alcohol acts as a nucleophile only in the initial attack on the phosphonium intermediate.[1] The primary nature of the alcohol (sterically unhindered) generally favors this step.

Critical Consideration: The isoxazole N-O bond is susceptible to reductive cleavage (e.g., H₂/Pd), but is stable to the oxidative/redox neutral conditions of the Mitsunobu reaction.[1] However, the ring can be sensitive to strong bases.[1] The Mitsunobu reaction is ideal because it operates under essentially neutral conditions, driven by the formation of the strong P=O bond.[1]

Reaction Pathway Diagram

The following diagram illustrates the stepwise activation and substitution pathway, highlighting the critical "Betaine Intermediate" that drives the dehydration.[1]

MitsunobuMechanism Reagents Reagents: PPh3 + DIAD Betaine Betaine Intermediate (Morrison-Brunn-Huisgen) Reagents->Betaine 0°C, THF Activation Activated Alcohol (Alkoxyphosphonium) Betaine->Activation + Alcohol (Proton Transfer) Product Coupled Product (Inversion/Substitution) Activation->Product SN2 Attack Byproducts Byproducts: Ph3P=O + DIAD-H2 Activation->Byproducts Elimination Alcohol Isoxazole-3-methanol Nucleophile Nucleophile (H-Nu) (pKa < 11) Nucleophile->Activation Deprotonation by Reduced Azo

Caption: The Morrison-Brunn-Huisgen betaine forms first, activating the alcohol.[1][2] The nucleophile is deprotonated by the hydrazide anion, enabling the final SN2 displacement.[1][3]

Critical Parameters & Reagent Selection

Reagent Screening Matrix

For isoxazole-3-methanol, the following reagent combinations are recommended based on stability and yield.

ComponentRecommendationRationale
Phosphine PPh₃ (Triphenylphosphine)Standard, cost-effective.[1] Polymer-supported PPh₃ can be used to simplify purification but increases cost.
Azodicarboxylate DIAD (Diisopropyl azodicarboxylate)Preferred over DEAD.[1][2] DIAD is more stable, less shock-sensitive, and offers slightly better shelf-life while maintaining identical reactivity.[1]
Solvent THF (Anhydrous)Essential for solubility of PPh₃ and the betaine intermediate. DCM is a secondary choice but may slow kinetics.
Nucleophile pKa < 11 Phenols, Imides (Phthalimide), Thiols, and acidic Sulfonamides work best.[1] Aliphatic amines (pKa > 11) require specific modified reagents (e.g., ADDP).[1]
Stoichiometry

A standard excess is required to drive the reaction to completion due to the formation of the hydrazine byproduct.

  • Alcohol: 1.0 equiv[1][4]

  • Nucleophile: 1.1 – 1.2 equiv

  • PPh₃: 1.5 equiv

  • DIAD: 1.5 equiv[1][4]

Optimized Experimental Protocol

Materials
  • Isoxazole-3-methanol (1.0 equiv)[1]

  • Nucleophile (e.g., Phenol, Phthalimide) (1.1 equiv)[1]

  • Triphenylphosphine (PPh₃) (1.5 equiv)[1][4]

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[1]

  • Tetrahydrofuran (THF), anhydrous (0.1 M concentration relative to alcohol)[1]

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under a stream of nitrogen or argon.

  • Dissolution: Add Isoxazole-3-methanol (1.0 eq), the Nucleophile (1.1 eq), and PPh₃ (1.5 eq) to the flask. Dissolve in anhydrous THF.

    • Note: Ensure all solids are fully dissolved before proceeding. If the nucleophile is insoluble, sonication may be used.[1]

  • Cooling: Submerge the reaction flask in an ice/water bath (0 °C). Stir for 10 minutes to equilibrate.

  • Addition: Add DIAD (1.5 eq) dropwise via syringe or addition funnel over 15–20 minutes.

    • Observation: The solution will typically turn yellow/orange upon DIAD addition and may fade back to colorless. A persistent yellow color often indicates excess reagent.

    • Caution: This step is exothermic. Rapid addition can generate heat and decompose the sensitive betaine intermediate.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 3–12 hours.

    • Monitoring: Monitor by TLC or LC-MS. The disappearance of the UV-active isoxazole alcohol is the primary endpoint.

  • Workup (Precipitation Method):

    • Concentrate the reaction mixture to a reduced volume (approx. 20% of original).

    • Add cold Diethyl Ether or 9:1 Hexanes/EtOAc . Vigorously stir/triturate.

    • Triphenylphosphine oxide (TPPO) and the reduced hydrazine (DIAD-H₂) often precipitate as white solids.

    • Filter off the solids and concentrate the filtrate.

  • Purification: Purify the residue via flash column chromatography on silica gel.

    • Eluent: Isoxazole derivatives are often polar; a gradient of Hexanes:EtOAc (starting 90:10 to 50:[1]50) is typically effective.

Troubleshooting & Optimization

Low Yield / Incomplete Conversion
  • Order of Addition: If the nucleophile is sterically hindered, use the "Pre-formed Betaine" method:

    • Dissolve PPh₃ in THF at 0 °C.

    • Add DIAD and stir for 10 mins (forms a thick slurry/precipitate).

    • Add the Alcohol and Nucleophile as a solution in THF.

  • Alternative Reagents: For nucleophiles with pKa > 11 (e.g., weak amides), switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (Tributylphosphine).[1] ADDP is a solid and provides a more basic intermediate capable of deprotonating weaker acids.

Separation of Triphenylphosphine Oxide (TPPO)

TPPO is the most notorious byproduct of this reaction.

  • Chromatography: TPPO streaks on silica. Use a solvent system containing 1-2% Methanol or run a "plug" filtration first.

  • Chemical Removal: Use MgCl₂ to form a complex with TPPO which is insoluble in ether, facilitating filtration [1].[1]

Safety & Hazards

  • DIAD/DEAD: These azo compounds are shock-sensitive and can explode if heated under confinement. Never distill reaction mixtures containing significant amounts of unreacted azo reagents. Store DIAD in a refrigerator.

  • Hydrazoic Acid: If using HN₃ or DPPA (diphenylphosphoryl azide) as a nucleophile to form the azide, be extremely cautious.[1] Hydrazoic acid is volatile and explosive. Keep the reaction pH basic during workup to prevent HN₃ volatilization.

References

  • TPPO Removal Strategy

    • Title: Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temper
    • Source:Organic Process Research & Development
    • URL:[Link][1]

  • Mitsunobu on Isoxazole Derivatives

    • Title: Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for RORγt
    • Source:Journal of Medicinal Chemistry (Demonstrates Mitsunobu on isoxazole alcohols)[1]

    • URL:[Link]

  • General Mitsunobu Mechanism & Conditions

    • Title: The Mitsunobu Reaction[2][3][5][6][7][8][9][10]

    • Source:Organic Chemistry Portal
    • URL:[Link][1][5]

  • Isoxazole Stability

    • Title: pH and temperature stability of the isoxazole ring in leflunomide[11]

    • Source:Journal of Pharmaceutical Sciences
    • URL:[Link][1]

Sources

Application Notes and Protocols: 4-Chloroisoxazole-3-methanol as a Versatile Linker in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic selection of a chemical linker is a critical determinant of the therapeutic index and overall success of a drug conjugate. Isoxazole moieties, recognized for their prevalence in numerous FDA-approved pharmaceuticals, present a compelling scaffold for linker design due to their inherent biological relevance and tunable chemical properties.[1][2] This document provides a comprehensive technical guide on the synthesis and application of a novel linker, 4-chloroisoxazole-3-methanol . We will delve into the rationale behind its design, provide detailed, field-proven protocols for its synthesis and conjugation to payloads, and discuss the critical aspects of its stability and potential cleavage mechanisms within a biological context. The protocols and insights presented herein are intended to empower researchers to leverage this versatile linker in the development of innovative drug conjugates, including Antibody-Drug Conjugates (ADCs) and other targeted therapies.

Introduction: The Isoxazole Scaffold in Linker Technology

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry for its diverse biological activities.[1][2] Its incorporation into drug candidates can enhance physicochemical properties and pharmacological profiles.[1] When employed as a linker, the isoxazole scaffold offers a balance of stability and controlled reactivity. The stability of the isoxazole ring is notably dependent on pH and temperature, with a known susceptibility to ring-opening under basic conditions, a feature that can be exploited for controlled drug release.[3]

The subject of this guide, 4-chloroisoxazole-3-methanol , is a bifunctional linker designed to offer multiple avenues for conjugation and potential drug release strategies. The primary alcohol at the 3-position provides a handle for esterification or etherification, while the chloro group at the 4-position introduces a site for nucleophilic substitution, a less common but potentially powerful strategy for payload attachment.

Synthesis of 4-Chloroisoxazole-3-methanol: A Step-by-Step Protocol

The synthesis of 4-chloroisoxazole-3-methanol can be achieved through a multi-step process, beginning with the formation of the isoxazole core, followed by functionalization at the 3 and 4 positions. The following protocol is a proposed synthetic route based on established isoxazole chemistry.

Synthesis Workflow

Synthesis_Workflow A Propargyl alcohol C 3-(Hydroxymethyl)isoxazole A->C [3+2] Cycloaddition B Hydroximoyl chloride B->C D 4-Chloro-3-(hydroxymethyl)isoxazole C->D Chlorination (e.g., NCS)

Caption: Proposed synthetic workflow for 4-chloroisoxazole-3-methanol.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Hydroxymethyl)isoxazole

This step involves a [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from a hydroximoyl chloride) and propargyl alcohol.

  • Materials:

    • Appropriate hydroximoyl chloride (e.g., derived from formaldehyde oxime)

    • Propargyl alcohol

    • Triethylamine (TEA) or another suitable base

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve the hydroximoyl chloride (1.0 eq) in the anhydrous solvent.

    • Add propargyl alcohol (1.2 eq) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of triethylamine (1.5 eq) in the anhydrous solvent via the dropping funnel over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the triethylamine hydrochloride salt.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3-(hydroxymethyl)isoxazole.

Step 2: Chlorination at the 4-Position

The 4-position of the isoxazole ring can be chlorinated using an electrophilic chlorinating agent.

  • Materials:

    • 3-(Hydroxymethyl)isoxazole

    • N-Chlorosuccinimide (NCS)

    • Anhydrous solvent (e.g., Acetonitrile or DCM)

  • Procedure:

    • Dissolve 3-(hydroxymethyl)isoxazole (1.0 eq) in the anhydrous solvent in a round-bottom flask.

    • Add N-Chlorosuccinimide (1.1 eq) to the solution in portions at room temperature.

    • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-chloroisoxazole-3-methanol .

Application of 4-Chloroisoxazole-3-methanol as a Linker in Drug Conjugates

The bifunctional nature of 4-chloroisoxazole-3-methanol allows for its use in constructing both cleavable and non-cleavable linkers.

Protocol 1: As a Cleavable Linker via Ester Linkage

In this approach, the hydroxyl group of the linker is used to form an ester bond with a payload containing a carboxylic acid. The chloro group can be subsequently used for conjugation to a targeting moiety (e.g., an antibody via a thiol-reactive group). The ester linkage can be designed to be susceptible to cleavage by esterases in the tumor microenvironment or within the cell.

Cleavable_Linker_Workflow Linker 4-Chloroisoxazole-3-methanol Intermediate Linker-Payload Ester Linker->Intermediate Esterification (e.g., DCC/DMAP) Payload Payload-COOH Payload->Intermediate ADC Drug Conjugate Intermediate->ADC Nucleophilic Substitution Targeting_Moiety Targeting Moiety (e.g., Antibody-SH) Targeting_Moiety->ADC

Caption: Workflow for using the linker as a cleavable construct.

Step-by-Step Protocol:

  • Esterification of the Payload:

    • Dissolve the payload containing a carboxylic acid (1.0 eq) and 4-chloroisoxazole-3-methanol (1.2 eq) in an anhydrous solvent like DCM.

    • Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Filter the dicyclohexylurea byproduct and purify the esterified linker-payload conjugate by column chromatography.

  • Conjugation to a Thiol-Containing Targeting Moiety:

    • The chloro group at the 4-position of the isoxazole can undergo nucleophilic substitution with a thiol group, for example, from a reduced antibody.

    • Dissolve the linker-payload conjugate (1.5-5.0 eq per thiol) in a suitable buffer system (e.g., phosphate buffer, pH 7.0-7.5) containing a co-solvent like DMSO or DMF.

    • Add the reduced antibody (containing free thiol groups) to the solution.

    • Incubate the reaction at room temperature or 37 °C for 4-16 hours.

    • Purify the resulting Antibody-Drug Conjugate (ADC) using size-exclusion chromatography (SEC) to remove unreacted linker-payload and other small molecules.

Protocol 2: As a Non-Cleavable Linker via Ether Linkage and Amine Conjugation

Here, the hydroxyl group can be converted to a more reactive leaving group (e.g., a mesylate) for ether formation with a payload containing a hydroxyl group. The chloro group at the 4-position can then be displaced by an amine on the targeting moiety. This forms a stable, non-cleavable linkage.

Step-by-Step Protocol:

  • Activation of the Hydroxyl Group:

    • Dissolve 4-chloroisoxazole-3-methanol (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir at 0 °C for 1-2 hours. The resulting mesylated intermediate is typically used directly in the next step.

  • Ether Formation with the Payload:

    • To the solution of the mesylated linker, add the payload containing a hydroxyl group (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Purify the ether-linked linker-payload conjugate by column chromatography.

  • Conjugation to an Amine-Containing Targeting Moiety:

    • The chloro group at the 4-position can be displaced by a primary or secondary amine.

    • Dissolve the linker-payload conjugate in a suitable solvent (e.g., DMF or DMSO).

    • Add the amine-containing targeting moiety (e.g., a small molecule or a peptide) and a non-nucleophilic base (e.g., DIPEA).

    • Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor by LC-MS.

    • Purify the final conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC).

Stability and Characterization

The stability of the drug conjugate is paramount for its in vivo performance.

Table 1: Key Stability Considerations for the 4-Chloroisoxazole Linker

Linkage TypePotential Cleavage MechanismKey Stability FactorsRecommended Analytical Techniques
EsterEnzymatic (Esterases)pH, temperature, steric hindrance around the ester bondHPLC, LC-MS, Enzyme assays
EtherGenerally stable-HPLC, LC-MS
Isoxazole RingBase-catalyzed ring openingpH > 7.4, elevated temperatureHPLC, LC-MS, NMR
C-Cl BondNucleophilic displacementPresence of strong nucleophilesHPLC, LC-MS

Characterization of Drug Conjugates:

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the drug-to-antibody ratio (DAR) for ADCs.

  • Nuclear Magnetic Resonance (NMR): For structural elucidation of the linker-payload conjugate.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and monitor its stability.

  • Size-Exclusion Chromatography (SEC): For the purification and analysis of ADCs to check for aggregation.

Hypothetical Biological Application and Pathway

Let's consider a hypothetical ADC where a potent cytotoxic agent is linked to a tumor-targeting antibody via the 4-chloroisoxazole-3-methanol linker (cleavable ester linkage).

Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular ADC ADC binds to Tumor Antigen Internalization Internalization via Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Drug_Release Esterase-mediated Drug Release Lysosome->Drug_Release Apoptosis Drug induces Apoptosis Drug_Release->Apoptosis

Caption: Hypothetical mechanism of action of an ADC utilizing the cleavable isoxazole linker.

Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized. Inside the cell, lysosomal enzymes, such as esterases, cleave the ester bond of the linker, releasing the active cytotoxic payload. The released drug can then exert its therapeutic effect, for example, by inducing apoptosis.

Conclusion

The 4-chloroisoxazole-3-methanol linker offers a novel and versatile platform for the design of drug conjugates. Its bifunctional nature allows for the construction of both cleavable and non-cleavable linkers, providing flexibility in tailoring the drug release profile to the specific therapeutic application. The synthetic protocols provided herein, while based on established chemical principles, offer a solid starting point for researchers to explore the potential of this promising linker. Further studies are warranted to fully elucidate the in vivo stability and efficacy of drug conjugates incorporating this isoxazole-based linker.

References

  • Spring, D. R. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 48(16), 4547-4565. [Link]

  • Lu, S., Ding, C.-H., & Xu, B. (2023). Triple-Consecutive Isocyanide Insertions with Aldehydes: Synthesis of 4-Cyanooxazoles. Organic Letters, 25(5), 849–854. [Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of 3,5-Disubstituted 4-Halo(seleno)isoxazoles. Organic Letters, 7(23), 5203–5205. [Link]

  • Niou, C.-S., & Natale, N. R. (n.d.). SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. A CRITICAL COMPARISON OF THREE ISOX. [Link]

  • Roman, G. (n.d.). SYNTHESIS OF UNSYMMETRICALLY SUBSTITUTED ISOXAZOLES AS INTERMEDIATES FOR BENT-CORE MESOGENS. [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. [Link]

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. [Link]

  • Su, J., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]

  • Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. [Link]

  • Ahmed, S. M., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 29(1). [Link]

  • Musali, K., et al. (2009). 4-(4-Chlorophenyl)-5-phenylisoxazole. Acta Crystallographica Section E: Crystallographic Communications, 65(10), o2528. [Link]

  • Rios-Luci, C., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 510. [Link]

  • Al-Warhi, T. I., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. [Link]

  • Kłosiński, M., & Kujda, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2697. [Link]

  • Zhang, D., et al. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Tetrahedron Letters, 57(20), 2243-2250. [Link]

  • Guryev, N., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 753–764. [Link]

  • Li, W., et al. (2021). A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. Theranostics, 11(1), 1-11. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. [Link]

  • Masterson, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • Wang, Y., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13537–13546. [Link]

  • Adam, W., et al. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). Molecules, 16(12), 10437-10451. [Link]

  • Adamczyk, M., et al. (2020). The Stability of 4-Chloromethcathinone in Blood and Vitreous Humor. Journal of Forensic Sciences, 65(5), 1773-1777. [Link]

  • Al-Azmi, A., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 282. [Link]

  • Wang, Y., et al. (2011). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society, 133(41), 16414–16417. [Link]

  • LibreTexts. (2016). Nucleophilic Substitution and Elimination Reaction. [Link]

  • EP0349418B1 - 4-hydroxy-isoxazole derivatives, process for their preparation and cosmetic and pharmaceutical composition containing them - Google P
  • EP0281012A1 - 4-Chloro-oxazole derivatives, method for their preparation and their use - Google P

Sources

Application Notes and Protocols for Nucleophilic Substitution on Isoxazolyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole motif is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of therapeutic agents due to its unique electronic properties and ability to participate in hydrogen bonding. Isoxazolyl alcohols, particularly isoxazolylmethanols, represent a critical class of synthetic intermediates, providing a versatile handle for structural diversification. The conversion of the hydroxyl group—a notoriously poor leaving group—into other functionalities via nucleophilic substitution is a cornerstone of analog synthesis in drug discovery programs. This guide provides an in-depth analysis and detailed protocols for the three most robust and widely adopted methods for achieving this transformation: the two-step activation/displacement via sulfonate esters, the Mitsunobu reaction, and the Appel reaction. We will explore the mechanistic underpinnings, practical execution, scope, limitations, and critical troubleshooting points for each protocol, enabling researchers to select and implement the optimal strategy for their specific synthetic challenge.

Introduction: The Challenge of Activating the Isoxazolyl Hydroxyl Group

Direct nucleophilic substitution on an alcohol is synthetically challenging because the hydroxide anion (HO⁻) is a strong base and therefore a poor leaving group.[1] The core principle behind all successful substitution protocols is the in-situ or stepwise conversion of the hydroxyl moiety into a more stable leaving group.[2] The choice of method depends critically on several factors: the desired nucleophile, the stereochemical outcome required, the presence of other functional groups, and the steric environment around the alcohol. This document serves as a practical guide to navigating these choices for the isoxazole scaffold.

Protocol I: Two-Step Activation via Sulfonate Esters (Tosylation/Mesylation) and S_N2 Displacement

This classic and highly reliable two-step approach is arguably the most versatile method for introducing a wide range of nucleophiles. It involves first converting the alcohol into a sulfonate ester (e.g., a tosylate or mesylate), which is an excellent leaving group, followed by a standard S_N2 reaction with the desired nucleophile.[3]

Principle and Mechanism

The reaction proceeds in two distinct stages.

  • Activation: The alcohol reacts with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a non-nucleophilic base like pyridine or triethylamine (TEA).[3] The base neutralizes the HCl generated during the reaction.[3] This step converts the -OH group into a sulfonate ester (-OTs or -OMs), which is a weak base and highly stabilized by resonance, making it an excellent leaving group.[4]

  • Displacement: The activated sulfonate ester is then subjected to a nucleophile (e.g., NaN₃, NaCN, R-SNa), which displaces the sulfonate group via a classic S_N2 mechanism. This step typically proceeds with a complete inversion of stereochemistry at the carbon center.[5][6]

Tosylation_SN2_Mechanism cluster_0 Step 1: Activation (Tosylation) cluster_1 Step 2: Nucleophilic Displacement (SN2) ROH Isoxazolyl-CH(R')-OH ROT Isoxazolyl-CH(R')-OTs (Tosylated Intermediate) ROH->ROT Attacks S of TsCl TsCl TsCl (p-Toluenesulfonyl chloride) TsCl->ROT Base Pyridine HCl_Base Pyridine-H+Cl- Base->HCl_Base Neutralizes HCl ROT_2 Isoxazolyl-CH(R')-OTs Product Isoxazolyl-CH(R')-Nu (Inversion of Stereochemistry) ROT_2->Product TsO TsO:⁻ (Good Leaving Group) ROT_2->TsO C-O Bond Cleavage Nuc Nu:⁻ Nuc->Product Backside Attack

Caption: Mechanism of the two-step activation and displacement protocol.

Detailed Experimental Protocol (Tosylation Example)

Step A: Synthesis of Isoxazolyl Tosylate

  • Dissolve the isoxazolyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine (approx. 0.2 M) in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • If using DCM, add pyridine (1.5 - 2.0 eq).

  • Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with 1M HCl (to remove pyridine), then with saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Step B: Nucleophilic Displacement

  • Dissolve the crude isoxazolyl tosylate (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add the nucleophile (e.g., sodium azide, 1.5 - 3.0 eq).

  • Heat the reaction mixture to a temperature between 50-80 °C, depending on the nucleophile's reactivity and substrate steric hindrance.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Scope, Limitations, and Troubleshooting
  • Advantages: Broad nucleophile scope (azides, cyanides, halides, thiolates, etc.), predictable stereochemical outcome (inversion), and generally high yields.

  • Limitations: Two separate synthetic operations are required. The subsequent S_N2 step can be slow with sterically hindered alcohols or weak nucleophiles. Elimination (E2) can be a competing side reaction, especially with secondary alcohols and basic nucleophiles.

  • Troubleshooting:

    • Low Yield in Tosylation: Ensure all reagents and solvents are anhydrous. Pyridine quality is crucial.

    • Formation of Alkyl Chloride: In some cases, the chloride ion from the tosylation step (from TsCl and base) can displace the newly formed tosylate, especially in polar aprotic solvents like DMF.[7] If this is an issue, it is best to isolate and purify the tosylate before the displacement step.

    • Elimination Products: Use a less basic nucleophile if possible, or run the reaction at a lower temperature for a longer duration.

Protocol II: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful one-pot method for converting primary and secondary alcohols into a variety of functional groups with inversion of stereochemistry.[8] It utilizes a redox system composed of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9]

Principle and Mechanism

The reaction mechanism is complex but can be summarized as follows:

  • The PPh₃ (nucleophile) attacks the DEAD (electrophile) to form a betaine intermediate.[10]

  • The acidic proton of the nucleophile (Nu-H) protonates the betaine.

  • The alcohol's oxygen attacks the now-activated phosphorus atom, displacing the hydrazine derivative and forming a key alkoxyphosphonium salt. This step effectively turns the hydroxyl into a good leaving group (triphenylphosphine oxide, TPPO).[11]

  • The conjugate base of the nucleophile (Nu⁻) then displaces the activated oxygen via an S_N2 attack, leading to the product with inverted stereochemistry and the formation of the highly stable P=O bond in TPPO, which is a major driving force for the reaction.[8][12]

Mitsunobu_Mechanism Reagents ROH + Nu-H + PPh₃ + DEAD Betaine PPh₃⁺-N⁻-N=C(O)OEt (Betaine Intermediate) Reagents->Betaine PPh₃ attacks DEAD Alkoxyphosphonium [R-O-PPh₃]⁺ Nu⁻ (Alkoxyphosphonium Salt) Betaine->Alkoxyphosphonium + ROH, - DEAD-H₂ Product R-Nu (Inverted Product) Alkoxyphosphonium->Product SN2 attack by Nu⁻ Byproducts TPPO + DEAD-H₂ Alkoxyphosphonium->Byproducts

Caption: Simplified workflow of the Mitsunobu reaction mechanism.

Detailed Experimental Protocol
  • To a flame-dried flask under a nitrogen atmosphere, add the isoxazolyl alcohol (1.0 eq), triphenylphosphine (1.5 eq), and the nucleophile (e.g., a carboxylic acid or phenol, 1.2 eq).

  • Dissolve the components in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or DCM (approx. 0.1-0.2 M).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise via syringe over 15-30 minutes. A color change (e.g., to yellow or orange) and/or the formation of a precipitate is often observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The major challenge is purification:

    • Triphenylphosphine oxide (TPPO) and the hydrazine by-product can be difficult to remove.

    • One method is to triturate the crude residue with a solvent like diethyl ether, which may cause the by-products to precipitate.

    • Alternatively, direct purification by flash column chromatography is often required. A non-polar solvent system (e.g., hexanes/ethyl acetate) is typically used.

Scope, Limitations, and Troubleshooting
  • Advantages: One-pot procedure, mild reaction conditions, and reliable inversion of stereochemistry, making it ideal for chiral alcohols.[10]

  • Limitations: The nucleophile must be sufficiently acidic, generally with a pKa of less than 13, to protonate the betaine intermediate.[8][10] The reaction generates stoichiometric amounts of by-products (TPPO and reduced azodicarboxylate) that can complicate purification. The reaction is also sensitive to steric hindrance.

  • Troubleshooting:

    • No Reaction: Ensure all reagents are pure and anhydrous. The order of addition can be critical; sometimes, pre-forming the betaine by mixing PPh₃ and DEAD before adding the alcohol and nucleophile can improve results.[8]

    • Low Yield: If the nucleophile is not acidic enough, a side reaction where the reduced azodicarboxylate acts as the nucleophile can occur.[8] Consider using a stronger acid or a different protocol.

    • Purification Issues: Using polymer-supported PPh₃ or fluorous-tagged reagents can simplify by-product removal. Some newer azo reagents, like 5,5′-dimethyl-3,3′-azoisoxazole, produce a hydrazine byproduct that can be filtered off.[13][14]

Protocol III: The Appel Reaction

The Appel reaction is a classic method for converting primary and secondary alcohols directly into the corresponding alkyl halides (chlorides, bromides, or iodides) under mild, neutral conditions.[15][16]

Principle and Mechanism

The reaction utilizes a combination of triphenylphosphine (PPh₃) and a tetrahalomethane (e.g., CCl₄, CBr₄).

  • PPh₃ first reacts with the tetrahalomethane (e.g., CCl₄) to form a phosphonium salt, [Ph₃P-Cl]⁺CCl₃⁻.[15][17]

  • The alcohol is deprotonated by the trichloromethanide anion (CCl₃⁻) to form an alkoxide and chloroform.

  • The alkoxide attacks the electrophilic phosphorus atom, displacing a chloride ion and forming an alkoxyphosphonium salt, similar to the key intermediate in the Mitsunobu reaction.

  • The displaced halide ion (Cl⁻) then performs an S_N2 attack on the carbon atom, displacing TPPO and yielding the alkyl halide with inversion of stereochemistry.[12][17] The formation of the strong P=O double bond is a key thermodynamic driving force.[15]

Appel_Mechanism Reagents ROH + PPh₃ + CCl₄ Phosphonium_Salt [Ph₃P-Cl]⁺ CCl₃⁻ Reagents->Phosphonium_Salt PPh₃ attacks CCl₄ Alkoxyphosphonium [R-O-PPh₃]⁺ Cl⁻ Phosphonium_Salt->Alkoxyphosphonium + ROH, - HCCl₃ Product R-Cl (Inverted Product) Alkoxyphosphonium->Product SN2 attack by Cl⁻ Byproducts TPPO + HCCl₃ Alkoxyphosphonium->Byproducts

Caption: Key intermediates in the Appel reaction for chlorination.

Detailed Experimental Protocol (Bromination Example)
  • In a flame-dried flask under a nitrogen atmosphere, dissolve the isoxazolyl alcohol (1.0 eq) in an anhydrous solvent such as DCM or acetonitrile.

  • Add triphenylphosphine (1.5 eq) to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add carbon tetrabromide (CBr₄) (1.5 eq) portion-wise. The reaction is often exothermic and may develop a deep color.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Add a non-polar solvent (e.g., hexanes or diethyl ether) to the crude residue to precipitate the triphenylphosphine oxide. Filter off the solid and wash with cold hexanes.

  • Combine the filtrates and concentrate. The resulting crude alkyl bromide can be purified by flash column chromatography.

Scope, Limitations, and Troubleshooting
  • Advantages: A direct, one-step conversion of alcohols to halides under mild and neutral conditions.[16] It is generally high-yielding and proceeds with inversion of configuration.[17]

  • Limitations: The reaction is largely restricted to the synthesis of alkyl halides. It generates a stoichiometric amount of TPPO, which requires separation. The use of toxic and environmentally harmful tetrahalomethanes (especially CCl₄, which is restricted under the Montreal Protocol) is a significant drawback.[15]

  • Troubleshooting:

    • Sluggish Reaction: Ensure reagents are pure and anhydrous. For less reactive alcohols, gentle heating may be required.

    • Alternative Halogen Sources: Due to the toxicity of CCl₄ and CBr₄, alternative halogen sources like N-halosuccinimides (NCS, NBS) or 1,3-dihalo-5,5-dimethylhydantoins in combination with PPh₃ have been developed as greener alternatives.[18]

Comparative Analysis and Selection Guide

Choosing the right protocol is essential for synthetic success. The table below summarizes the key features of each method.

FeatureTosylation / Mesylation + S_N2Mitsunobu ReactionAppel Reaction
Transformation Alcohol → Any suitable nucleophileAlcohol → Nucleophile (pKa < 13)Alcohol → Alkyl Halide
Stereochemistry InversionInversionInversion
Key Reagents TsCl/MsCl, Base, NucleophilePPh₃, DEAD/DIAD, NucleophilePPh₃, CX₄ (X=Cl, Br, I)
Key By-products Sulfonate Salt, Base SaltTriphenylphosphine Oxide, HydrazineTriphenylphosphine Oxide, CHX₃
Key Advantage Broadest nucleophile scopeMild, one-pot, reliable inversionDirect, neutral conversion to halides
Key Disadvantage Two-step process; potential for E2By-product removal; limited pKa rangeToxic reagents; limited to halides

digraph "Decision_Workflow" {
graph [splines=true, nodesep=0.4, ranksep=0.6];
node [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=10, margin="0.1,0.1"];
edge [color="#202124", penwidth=1.5];
q_node [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
a_node [shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

start [label="Start:\nIsoxazolyl Alcohol"]; q1 [label="Need to invert a\nchiral center?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Desired product is an\nAlkyl Halide?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Nucleophile pKa < 13?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

mitsunobu [label="Use Mitsunobu Reaction", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; appel [label="Use Appel Reaction", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; tosyl [label="Use Two-Step:\nTosylation + SN2", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> q1; q1 -> mitsunobu [label="Yes"]; q1 -> q2 [label="No"]; q2 -> appel [label="Yes"]; q2 -> q3 [label="No"]; q3 -> mitsunobu [label="Yes"]; q3 -> tosyl [label="No / Unsure"]; }

Caption: Decision workflow for selecting a nucleophilic substitution protocol.

References

  • Yang, J., Dai, L., Wang, X., & Chen, Y. (2011). A novel protocol for extending the scope of the Mitsunobu reaction to include amine nucleophiles. Tetrahedron, 67(8), 1456–1462. [Link]

  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811. [Link]

  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]

  • Gunanathan, C., & Milstein, D. (2008). Selective synthesis of primary amines directly from alcohols and ammonia. Angewandte Chemie International Edition, 47(45), 8661-8664. [Link]

  • Wikipedia contributors. (2023, December 27). Mitsunobu reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic-synthesis.org. [Link]

  • Gunanathan, C., & Milstein, D. (2011). US Patent No. US8889865B2.
  • Wikipedia contributors. (2023, November 13). Appel reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Master Organic Chemistry. (2023, May 15). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Dr. Tanmoy Ghosh. (2020, September 23). Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine ... [Video]. YouTube. [Link]

  • Iranpoor, N., Firouzabadi, H., & Khalili, D. (2010). 5,5′-Dimethyl-3,3′-azoisoxazole as a new heterogeneous azo reagent for esterification of phenols and selective esterification of benzylic alcohols under Mitsunobu conditions. Organic & Biomolecular Chemistry, 8(19), 4437-4441. [Link]

  • Knight, J. G., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(5), 1087-1090. [Link]

  • National University of Singapore. (n.d.). Activation of Alcohols to Nucleophilic Substitution. NTU > IRep. [Link]

  • Michael Evans. (2010, February 12). Five-membered Heteroaromatics as C-Nucleophiles [Video]. YouTube. [Link]

  • Nguyen, T. V., & Bekensir, A. (2014). Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. Organic Letters, 16(6), 1720-1723. [Link]

  • Iranpoor, N., Firouzabadi, H., & Khalili, D. (2010). ChemInform Abstract: 5,5′-Dimethyl-3,3′-azoisoxazole as a New Heterogeneous Azo Reagent for Esterification of Phenols and Selective Esterification of Benzylic Alcohols under Mitsunobu Conditions. ChemInform, 41(32). [Link]

  • University of Northern Colorado. (2012, December 1). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. Digital UNC. [Link]

  • The Organic Chemistry Tutor. (2024, January 17). Activation of Alcohols to Nucleophilic Substitution [Video]. YouTube. [Link]

  • Yang, Q., & Yu, Z. (2015). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. Chemical Society Reviews, 44(8), 2313-2347. [Link]

  • Stolar, T., et al. (2022). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. Chemistry – A European Journal, 28(11), e202104193. [Link]

  • El-Shorbagy, M. A., & Werner, T. (2019). An environmentally benign and high-rate Appel type reaction. Green Chemistry, 21(11), 2969-2974. [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Organic Chemistry Portal. [Link]

  • Spinelli, D., et al. (1982). Nucleophilic substitution in five-membered rings. Influence of steric interactions in the reaction area on activation by a nitro-group. Journal of the Chemical Society, Perkin Transactions 2, (6), 747-752. [Link]

  • Zervosen, A., et al. (2023). Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase at ambient conditions. Scientific Reports, 13(1), 1-13. [Link]

  • Wikipedia contributors. (2024, February 19). Nucleophilic substitution. In Wikipedia, The Free Encyclopedia. [Link]

  • Wang, C., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Journal of Chemistry, 32(8), 759-762. [Link]

  • Harper, T. A. (2015). Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents. ScholarWorks at WMU. [Link]

  • Chem V. (2021, June 24). SN2 tosylate [Video]. YouTube. [Link]

  • Li, J., et al. (2018). Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In‐situ‐formed α‐Iodo Enones/Enals. Chemistry – An Asian Journal, 13(22), 3477-3481. [Link]

  • Zervosen, A., et al. (2023). Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase at ambient conditions. Scientific Reports, 13(1), 1-13. [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • LibreTexts Chemistry. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. LibreTexts. [Link]

  • Chen, Y.-L., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

  • Wesley, B. E., et al. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 14(20), 5410-5419. [Link]

  • Zhang, Z., et al. (2024). Dehydroxylation of alcohols for nucleophilic substitution. Organic & Biomolecular Chemistry, 22(35), 7041-7046. [Link]

  • Van den Begin, J., et al. (2019). The effect of the reaction conditions on the tosylation of PIB-all-OH at different molecular weights. Polymer Chemistry, 10(35), 4851-4860. [Link]

  • Michael Evans. (2018, January 29). 18.05 Two Mechanisms of Nucleophilic Substitution [Video]. YouTube. [Link]

  • Thomas Harper. (2024, February 14). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

  • Wang, Y., et al. (2004). Primary study on the assay of superficial hydroxyl group content upon the solid polyvinyl alcohol. Journal of Pharmaceutical and Biomedical Analysis, 34(3), 569-574. [Link]

Sources

Troubleshooting & Optimization

Preventing dechlorination during isoxazole reduction

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Preventing Dechlorination During Isoxazole Ring Reduction

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reductive cleavage of isoxazole rings, specifically the undesired side reaction of dechlorination. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate this common synthetic hurdle.

The reduction of the isoxazole moiety to unveil valuable β-amino alcohols or β-hydroxy ketones is a cornerstone transformation in organic synthesis.[1] However, the presence of an aryl or vinyl chloride in the substrate introduces a significant challenge. Many classical reduction methods, particularly catalytic hydrogenation, are notoriously efficient at hydrodechlorination, leading to a loss of structural integrity and low yields of the desired product.[2][3]

This guide provides a structured approach to troubleshooting, offers chemoselective alternative protocols, and explains the underlying mechanistic principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Dechlorination During Isoxazole Reduction

Experiencing significant dechlorination can be frustrating. This section is designed to provide a logical flow for diagnosing and solving the issue. Start with the initial assessment and follow the flowchart to identify the best strategy for your specific substrate.

Visual Troubleshooting Flowchart

This flowchart outlines a decision-making process for addressing dechlorination issues.

G start Problem: Dechlorination during Isoxazole Reduction check_method What is your current reduction method? start->check_method catalytic_h2 Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) check_method->catalytic_h2 Catalytic Hydrogenation other_method Other Method (e.g., LiAlH₄, NaBH₄) check_method->other_method Non-Catalytic is_dechlorination_major Is dechlorination the major side reaction? catalytic_h2->is_dechlorination_major check_substrate Is your substrate complex or contains other reducible groups? other_method->check_substrate optimize_catalyst Option 1: Optimize Catalyst - Lower catalyst loading - Screen different supports (e.g., CaCO₃) - Use a less active catalyst (e.g., PtO₂) is_dechlorination_major->optimize_catalyst Yes change_method Option 2: Change Method (Recommended) is_dechlorination_major->change_method Yes, and optimization fails optimize_catalyst->change_method If optimization fails mild_method Consider Milder Reagents - Fe/NH₄Cl for robust substrates - SmI₂ for sensitive/complex substrates change_method->mild_method check_substrate->mild_method Yes check_substrate->mild_method No, but still seeing issues protocol_section Proceed to Recommended Protocols Section mild_method->protocol_section

Caption: Troubleshooting flowchart for dechlorination in isoxazole reduction.

Question & Answer Troubleshooting

Q1: I'm using Pd/C for my isoxazole reduction and getting almost complete dechlorination. What is happening and what should I do first?

A1: Palladium on carbon (Pd/C) is a highly active catalyst for both hydrogenation and hydrogenolysis.[2] The C-Cl bond, particularly on an aromatic ring, is susceptible to cleavage by hydrogenolysis on the palladium surface. This process, known as hydrodechlorination, often competes with or even outpaces the desired N-O bond cleavage.

Immediate Action: Your first and most effective step is to switch to a reduction method known for higher chemoselectivity. Continuing to optimize a Pd/C-based system for this substrate is often inefficient. We strongly recommend exploring non-hydrogenolysis pathways. See the protocols for Fe/NH₄Cl or SmI₂ reduction below.

Q2: I cannot move away from catalytic hydrogenation due to equipment or cost constraints. Are there any tweaks I can make to a hydrogenation protocol to minimize dechlorination?

A2: While challenging, some parameters can be adjusted, though success is highly substrate-dependent:

  • Catalyst Choice: Palladium is generally the most aggressive catalyst for hydrodechlorination.[4] Consider screening other catalysts like Platinum oxide (PtO₂) or Raney Nickel.[5][6] Raney Nickel can sometimes be less aggressive towards aryl halides, but its activity can be variable and it may still cause dechlorination.

  • Catalyst Support & Additives: The support can influence activity. Using Pd on a less activating support like calcium carbonate (CaCO₃) instead of carbon can sometimes temper its hydrogenolysis activity. The addition of a mild base (e.g., triethylamine) can also sometimes suppress hydrodechlorination by neutralizing HCl formed in situ, which can promote further degradation.

  • Hydrogen Source: Instead of H₂ gas, consider transfer hydrogenation using a source like ammonium formate (HCO₂NH₄).[1] This can sometimes provide a milder, more controlled delivery of hydrogen to the catalyst surface, potentially altering the selectivity profile.

Q3: My substrate contains other sensitive functional groups (esters, nitriles). Will the recommended alternative methods affect them?

A3: This is a critical consideration. The recommended alternatives are chosen for their high chemoselectivity:

  • Fe/NH₄Cl: This system is remarkably mild and typically tolerates a wide range of functional groups, including esters, amides, and nitriles, making it an excellent choice for many substrates.[7][8]

  • Samarium(II) Iodide (SmI₂): SmI₂ is a single-electron transfer (SET) reagent known for its exceptional chemoselectivity.[9] It will readily cleave the N-O bond while leaving esters, amides, and even some halides untouched.[10] However, it will reduce more sensitive functionalities like aldehydes and some ketones.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of isoxazole reduction?

A1: The core of the reaction is the reductive cleavage of the relatively weak N-O bond within the isoxazole ring.[11] This initially forms an enamino ketone or a related imine intermediate. This intermediate is then typically hydrolyzed (either during the reaction or work-up) to yield a β-hydroxy ketone or is further reduced to a γ-amino alcohol.[12]

Q2: Why are aryl chlorides so susceptible to reduction during catalytic hydrogenation?

A2: The mechanism of hydrodechlorination on a catalyst surface like palladium involves the oxidative addition of the aryl chloride to a low-valent metal center. The resulting aryl-metal complex then undergoes hydrogenolysis, where it reacts with hydrogen adsorbed on the catalyst surface to cleave the carbon-metal bond and replace it with a carbon-hydrogen bond, releasing the dechlorinated product.[3][4]

Mechanism: Desired vs. Undesired Pathways

The following diagram illustrates the competing reactions on a catalyst surface.

G cluster_0 Catalyst Surface (e.g., Pd/C) cluster_1 Desired Pathway: N-O Cleavage cluster_2 Undesired Pathway: Dechlorination Substrate Ar-Cl (Isoxazole) N_O_Activation N-O Bond Adsorption Substrate->N_O_Activation C_Cl_Activation C-Cl Bond Adsorption (Oxidative Addition) Substrate->C_Cl_Activation H2 H₂ N_O_Cleavage Reductive Cleavage N_O_Activation->N_O_Cleavage + 2[H] Product_Desired Desired Product (β-Amino Alcohol) N_O_Cleavage->Product_Desired C_Cl_Cleavage Hydrogenolysis C_Cl_Activation->C_Cl_Cleavage + 2[H] Product_Undesired Dechlorinated Byproduct C_Cl_Cleavage->Product_Undesired

Sources

Technical Support Center: Optimizing LiAlH₄ Reduction of Isoxazole Esters

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Selective Reduction & Troubleshooting Ticket Priority: High (Chemoselectivity Critical)

Introduction: The Chemoselectivity Paradox

User Query: "How do I reduce an isoxazole ester to an alcohol using LiAlH₄ without destroying the ring?"

The Core Challenge: Reducing an isoxazole ester with Lithium Aluminum Hydride (LiAlH₄) is a high-stakes competition between two pathways. The isoxazole ring contains a labile N–O bond with a low-lying LUMO. While LiAlH₄ is an excellent nucleophile for the ester carbonyl (Target A), it is also a potent reducing agent capable of cleaving the N–O bond (Target B), resulting in ring-opened 1,3-amino alcohols.

This guide provides the operational parameters to kinetically favor Target A (Ester Reduction) over Target B (Reductive Cleavage) .

The Critical Decision Matrix

Before proceeding, verify your target. "Optimization" depends entirely on whether you want to preserve or open the ring.

DecisionMatrix start Start: Isoxazole Ester decision Desired Outcome? start->decision path_A Isoxazolyl Alcohol (Ring Preservation) decision->path_A Target A path_B 1,3-Amino Alcohol (Ring Cleavage) decision->path_B Target B cond_A Kinetic Control (-78°C to 0°C) path_A->cond_A cond_B Thermodynamic Control (Reflux / Excess LAH) path_B->cond_B

Figure 1: Bifurcation of reaction pathways based on thermal and stoichiometric control.

Troubleshooting Guides (FAQ Format)

Scenario A: "My isoxazole ring is opening (cleaving)."

Diagnosis: The reaction conditions have crossed the activation energy threshold for N–O bond insertion. This is the most common failure mode when using LiAlH₄.

Q1: What is the single most critical variable? A: Temperature. The reduction of the ester carbonyl is fast and occurs readily at or below


C. The reductive cleavage of the isoxazole N–O bond typically requires higher activation energy (often requiring room temperature or reflux).
  • Fix: Cool the reaction to

    
    C (dry ice/acetone) or at least 
    
    
    
    C (salt/ice) before adding the hydride.

Q2: How does stoichiometry affect the ring stability? A: Excess hydride promotes ring cleavage. Standard LiAlH₄ reductions often use a large excess (2–4 equivalents). For isoxazoles, this is fatal.

  • The Math: Reduction of ester to alcohol consumes 2 hydrides.[1][2] One molecule of LiAlH₄ provides 4 hydrides.

  • Fix: Use 0.5 to 0.6 molar equivalents of LiAlH₄ relative to the ester. This provides 2.0–2.4 equivalents of hydride, just enough for the ester, starving the side reaction [1].

Q3: Does the addition order matter? A: Yes.

  • Standard Mode: Adding ester to LAH slurry ensures the ester sees a massive excess of hydride immediately. Avoid this.

  • Inverse Addition: Slowly add the LiAlH₄ solution to the cold ester solution. This keeps the effective concentration of hydride low relative to the substrate.

Scenario B: "I have low yields/emulsions during workup."

Diagnosis: Aluminum salts form gelatinous hydroxides (


) upon water quenching, trapping product and preventing phase separation.

Q1: Which quenching method is best for isoxazoles? A: Rochelle’s Salt (Sodium Potassium Tartrate). Acidic workups (Fieser method) can sometimes degrade sensitive isoxazoles or promote post-workup hydrolysis. Rochelle’s salt forms a soluble tartrate-aluminate complex, ensuring a clean phase separation at neutral pH.

Q2: Can I use the Fieser method? A: Only if your isoxazole is verified to be acid-stable.

  • Fieser Protocol:

    
     g LAH 
    
    
    
    
    
    mL
    
    
    
    
    
    
    mL 15%
    
    
    
    
    
    
    mL
    
    
    .[3]
  • Warning: The localized heat generation and high pH of the NaOH step can induce ring opening if not strictly controlled at

    
    C [2].
    

Optimized Protocol: Kinetic Reduction (Ring Retention)

This protocol is designed to maximize yield of the isoxazolyl alcohol while minimizing N–O cleavage.

Reagents:

  • Isoxazole Ester (1.0 equiv)

  • LiAlH₄ (0.6 equiv) — Note: Use a titrated solution if possible for precision.

  • Solvent: Anhydrous THF or Diethyl Ether (Ether is preferred for strictly low-temp work as it boils lower, preventing accidental overheating).

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Substrate Solution: Dissolve Isoxazole Ester in anhydrous Ether (

    
     M concentration).
    
  • Cooling: Cool the solution to

    
    C  (Ice/NaCl bath) or 
    
    
    
    C
    if the substrate is C5-unsubstituted (highly labile).
  • Addition: Add LiAlH₄ solution dropwise over 20–30 minutes. Monitor internal temperature; do not let it rise above

    
    C.
    
  • Monitoring: Check TLC after 30 minutes. The ester reduction is rapid.

    • Stop immediately upon consumption of starting material.

  • Quenching (Rochelle's Protocol):

    • Dilute with wet Ether.

    • Add Saturated Aqueous Rochelle’s Salt solution (20 mL per gram of reactant).

    • Stir vigorously at Room Temperature for 1–2 hours until two clear layers appear (critical step to break emulsion).

  • Extraction: Separate layers, dry organics over

    
    , and concentrate in vacuo.
    

Comparative Data: Solvent & Reducing Agents[1][2][4][5][6]

Table 1: Impact of Conditions on Selectivity

ReagentSolventTempPrimary ProductRisk Level
LiAlH₄ Ether -10°C Alcohol (Ring Intact) Moderate
LiAlH₄THFRefluxAmino Alcohol (Ring Open)High (for retention)
LiAlH₄THF25°CMixture (Alcohol + Aziridine)High
DIBAL-HToluene-78°CAldehyde/Alcohol (Intact)Low (Best Alternative)
NaBH₄MeOH25°CNo Reaction / SlowLow

Note: If LiAlH₄ optimization fails repeatedly, switch to DIBAL-H or LiBH₄, which are chemoselectively superior for this transformation [3].

Mechanistic Insight (The "Why")

The isoxazole ring opening is not a random event; it follows a specific coordination mechanism.

Mechanism step1 1. Hydride Attack on Carbonyl (Fast, Kinetic) step2 2. Formation of Alkoxide Intermediate step1->step2 branch Does Al coordinate to Ring N/O? step2->branch outcome1 NO (Low Temp/Steric Bulk) Workup -> Isoxazolyl Alcohol branch->outcome1 Kinetic Trap outcome2 YES (High Temp/Excess Al) Hydride transfer to C=N or N-O cleavage branch->outcome2 Thermodynamic Sink

Figure 2: Mechanistic divergence. Aluminum coordination to the ring heteroatoms facilitates the undesirable N–O cleavage.

The "Soft Spot": The N–O bond is the weakest link. In the presence of Lewis acidic species (like


 generated in situ), the ring nitrogen coordinates to the aluminum. This activates the C=N bond for hydride attack or facilitates direct N–O homolysis/heterolysis. Keeping the temperature low prevents the system from overcoming the activation barrier for this coordination-insertion event [4].

References

  • Perlmutter, P. (1990). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press. (Discusses kinetic control in hydride reductions).
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.

  • Praveen, C., et al. (2010).[4] "AuCl3-catalyzed cycloisomerization... synthesis of isoxazoles." Synlett, 777-781.[4] (Context on isoxazole stability and synthesis).

  • Kalgutkar, A. S. (2003).[5] "In vitro metabolism studies on the isoxazole ring scission...". Drug Metabolism and Disposition, 31(10), 1240-1250.[5] (Mechanistic detail on N-O bond cleavage).

Sources

Technical Support Center: Purification of (4-Chloro-1,2-oxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (4-Chloro-1,2-oxazol-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this and similar heteroaromatic compounds.

Frequently Asked Questions (FAQs)
Section 1: Pre-Purification and Compound Stability

Q1: What are the primary stability concerns for (4-Chloro-1,2-oxazol-3-yl)methanol during purification?

A1: As a Senior Application Scientist, my experience with heteroaromatic alcohols suggests two primary concerns: thermal stability and pH sensitivity. The oxazole ring can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening or degradation.[1][2] The benzylic-like alcohol is also prone to elimination (dehydration) to form an alkene, especially when heated in the presence of trace acids.[3] Therefore, it is critical to use neutral conditions and avoid excessive heat whenever possible. We recommend performing any workup at or below room temperature and using a mild base like sodium bicarbonate to neutralize any residual acid from the synthesis steps.

Q2: How should I assess the purity of my crude (4-Chloro-1,2-oxazol-3-yl)methanol before attempting a large-scale purification?

A2: Before committing your entire batch to a purification protocol, a small-scale analysis is essential. Thin-Layer Chromatography (TLC) is the most effective initial technique. It allows you to visualize the number of components in your crude material and helps in developing a solvent system for column chromatography.[4][5][6] A typical starting solvent system for a polar compound like this would be a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate). By testing different ratios, you can find a system that gives your desired product a retention factor (Rf) of approximately 0.2-0.3, which is ideal for column separation.[7]

Section 2: Purification by Recrystallization

Q3: What is the guiding principle for selecting a suitable solvent for the recrystallization of (4-Chloro-1,2-oxazol-3-yl)methanol?

A3: The fundamental principle of recrystallization is based on differential solubility.[8][9] An ideal solvent will dissolve the compound completely at an elevated temperature (near the solvent's boiling point) but will have very low solubility for the compound at low temperatures (e.g., 0-4 °C). This ensures maximum recovery of pure crystals upon cooling.[8][10] Impurities should either remain in the cold solvent (the "mother liquor") or be insoluble in the hot solvent, allowing for their removal by filtration. For a molecule with a hydroxyl group and a polar heterocyclic ring, solvents like ethanol, isopropanol, or solvent mixtures such as ethyl acetate/hexanes or ethanol/water are excellent starting points.[11][12]

Q4: My compound "oils out" instead of forming crystals during recrystallization. What causes this and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often caused by cooling the solution too rapidly or using a solvent in which the compound is excessively soluble.[13]

Troubleshooting Steps:

  • Re-heat and Add Solvent: Re-heat the solution until the oil fully redissolves. Add a small, incremental amount (5-10% more) of the hot solvent to slightly decrease the saturation level.[13][14]

  • Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated by a few paper towels. Do not immediately place it in an ice bath. Rapid cooling encourages oiling or the formation of very small, impure crystals.[13]

  • Use a Co-solvent System: If a single solvent fails, a two-solvent system is highly effective.[11][12] Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol) where it is very soluble. Then, add a "poor" hot solvent (e.g., water or hexanes) dropwise until the solution becomes faintly cloudy. Add a few more drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[12]

Q5: My recovery after recrystallization is very low. How can I improve the yield?

A5: Low recovery is a common issue and typically points to one of two causes: using too much solvent or the compound having significant solubility even in the cold solvent.[13][14]

  • Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the solid.

  • Cool Thoroughly: Ensure the crystallization flask is thoroughly cooled in an ice bath for at least 20-30 minutes after reaching room temperature to maximize precipitation.

  • Concentrate the Mother Liquor: If you suspect significant product loss, you can evaporate a portion of the solvent from the mother liquor and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.[14]

Experimental Protocol 1: Recrystallization from an Ethanol/Water Co-Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude (4-Chloro-1,2-oxazol-3-yl)methanol in the minimum required volume of hot ethanol with stirring.

  • Addition of Anti-solvent: While maintaining the heat, add hot water dropwise until a persistent cloudiness appears.

  • Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Section 3: Purification by Column Chromatography

Q6: When should I choose column chromatography over recrystallization?

A6: Column chromatography is the preferred method when:

  • Recrystallization fails to remove impurities effectively.

  • The crude product contains multiple components with similar polarities.

  • The impurities are chemically very similar to the desired product.

  • The product is an oil or a low-melting solid that is difficult to recrystallize.

This technique separates compounds based on their differential adsorption to a solid stationary phase (like silica gel) while being carried by a liquid mobile phase (the eluent).[15][16]

Q7: How do I select the right stationary and mobile phases for purifying (4-Chloro-1,2-oxazol-3-yl)methanol?

A7:

  • Stationary Phase: For a polar molecule like (4-Chloro-1,2-oxazol-3-yl)methanol, standard silica gel 60 is the most common and effective choice.[4] Its slightly acidic surface interacts well with polar functional groups like alcohols.

  • Mobile Phase (Eluent): The choice of eluent is critical and should be determined by preliminary TLC analysis.[5][6] A common solvent system is a mixture of hexanes and ethyl acetate .

    • Start with a low polarity mixture (e.g., 90:10 hexanes:ethyl acetate) and gradually increase the polarity (e.g., 70:30, 50:50) until you achieve an Rf value of 0.2-0.3 for the target compound. This Rf value ensures the compound moves down the column at a reasonable rate without eluting too quickly with impurities.[7]

Parameter Recommendation for (4-Chloro-1,2-oxazol-3-yl)methanol Rationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard choice for polar organic molecules; high surface area provides good separation.
Mobile Phase Hexanes/Ethyl Acetate GradientOffers fine control over polarity to separate the target compound from both less polar and more polar impurities.
Sample Loading Dry Loading or Minimal SolventPrevents band broadening and improves separation efficiency.[16]

Q8: My compounds are eluting too close together from the column. How can I improve the separation (resolution)?

A8: Poor resolution can be addressed by several strategies:

  • Optimize the Eluent: If compounds are eluting too quickly and close together, the eluent is too polar. Reduce the proportion of the polar solvent (e.g., switch from 50:50 to 70:30 hexanes:ethyl acetate). A shallower polarity gradient during elution can also significantly improve separation.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. A general rule is to load an amount of crude material that is 1-5% of the mass of the silica gel.[14]

  • Improve Column Packing: Ensure the column is packed evenly without any cracks or air bubbles, as these create channels that lead to band broadening and poor separation.[6] A slurry packing method is generally most effective.[16]

Visualizing the Purification Workflow

The following diagram illustrates the general decision-making process for purifying a crude synthetic product.

G cluster_start cluster_analysis cluster_decision1 cluster_purification cluster_decision2 cluster_end Crude Crude Product TLC Assess Purity (TLC) Crude->TLC IsPure Purity > 98%? TLC->IsPure Recryst Attempt Recrystallization IsPure->Recryst No PureProduct Pure Product IsPure->PureProduct Yes RecrystSuccess Recrystallization Successful? Recryst->RecrystSuccess ColChrom Perform Column Chromatography ColChrom->PureProduct RecrystSuccess->ColChrom No RecrystSuccess->PureProduct Yes

Caption: General purification workflow for a synthesized compound.

Experimental Protocol 2: Flash Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 90:10 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[5][6]

  • Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading").

  • Elution: Carefully add the eluent to the column. Begin elution with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., move to 80:20, then 70:30 hexanes:ethyl acetate) to elute compounds of increasing polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure desired product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified (4-Chloro-1,2-oxazol-3-yl)methanol.

Visualizing Troubleshooting for Recrystallization

This flowchart provides a logical path for troubleshooting common recrystallization problems.

G cluster_problem cluster_causes cluster_solutions Problem Recrystallization Issue Oiling Compound 'Oils Out' Problem->Oiling NoCrystals No Crystals Form Problem->NoCrystals LowYield Low Recovery Problem->LowYield Sol_Oil_1 Reheat, Add More Solvent Oiling->Sol_Oil_1 Sol_Oil_2 Cool Slowly Oiling->Sol_Oil_2 Sol_Oil_3 Use Co-Solvent System Oiling->Sol_Oil_3 Sol_NoCry_1 Scratch Flask Wall NoCrystals->Sol_NoCry_1 Sol_NoCry_2 Add Seed Crystal NoCrystals->Sol_NoCry_2 Sol_NoCry_3 Reduce Solvent Volume NoCrystals->Sol_NoCry_3 Sol_Yield_1 Use Less Initial Solvent LowYield->Sol_Yield_1 Sol_Yield_2 Cool Longer / Colder LowYield->Sol_Yield_2 Sol_Yield_3 Concentrate Mother Liquor LowYield->Sol_Yield_3

Caption: Troubleshooting decision tree for common recrystallization issues.

References
  • Arabian Journal of Chemistry. (2022, January 4).
  • Beilstein Journals. (2022, February 25).
  • Google Patents. (2007, November 30).
  • Benchchem.
  • MDPI. (2022, December 7). Reduced Degradation of the Herbicide 4-Chloro-2-Methylphenoxyacetic Acid (MCPA) in Soil Induced by the Fungicide Mixture Mancozeb, Metalaxyl-M, and Chlorothalonil Used in Tank Mixtures and Spray Series.
  • YouTube. (2019, March 19).
  • Benchchem. Technical Support Center: Optimization of Recrystallization for High Purity 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde.
  • PMC. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ResearchGate. (n.d.). 8.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (2025, February 16).
  • PMC. (n.d.). 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide.
  • Journal of Chemical Health Risks. (2025, December 31). Photostability and Hydrolytic Forced Degradation Study of Albendazole: Validation of a Stability Indicating UV Spectroscopic Method Using Methanol.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
  • HBCSE. (n.d.).
  • Master Organic Chemistry. (2015, April 16).
  • Smolecule. (n.d.).
  • MDPI. (2024, November 9).
  • IJCRT.org. (2023, May 5).
  • Chem.ucla.edu. (n.d.).
  • Wikipedia. (n.d.).

Sources

Technical Support Center: Crystallization of 4-Chloroisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic crystallization. This guide is engineered for researchers, medicinal chemists, and process scientists dealing with the isolation and purification of 4-chloroisoxazole derivatives.

The 4-chloro substitution on the isoxazole ring introduces significant lipophilicity and alters the electronic properties of the heterocycle. While this is highly desirable for modulating the pharmacokinetics of drug candidates[1], it frequently depresses the melting point of the intermediates, making them highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2][3]. This guide provides a mechanistic approach to solvent selection, thermodynamic troubleshooting, and validated protocols.

Module 1: Thermodynamic Solvent Selection Matrix

Choosing the correct solvent system is the cornerstone of successful crystallization. The ideal solvent must dissolve the 4-chloroisoxazole derivative at elevated temperatures while exhibiting poor solubility at lower temperatures (steep solubility curve), all while maintaining a boiling point below the melting point of the solute to prevent oiling out[4].

Table 1: Quantitative Solvent Parameters for Isoxazole Crystallization
Solvent SystemBoiling Point (°C)Dielectric Constant (ε)Application for 4-ChloroisoxazolesCausality & Process Fit
Ethyl Acetate / Hexane 77 / 696.0 / 1.9Broad-spectrum primary choiceBalances the lipophilic 4-chloro core (hexane) with polar functional groups (EtOAc). High volatility allows easy post-filtration drying[4][5].
Ethanol / Water 78 / 10024.5 / 80.1Highly polar derivatives (e.g., amides, alcohols)Protic solvents can direct the assembly of stable polymorphs via intermolecular hydrogen bonding with the isoxazole nitrogen/oxygen[5][6].
Dichloromethane / Pentane 39 / 369.1 / 1.8Low-melting point derivativesExtremely low boiling points prevent the system temperature from exceeding the solute's melting point, mitigating oiling out[4].
Toluene 1112.4High-temperature recrystallizationUsed only for highly crystalline, high-melting derivatives. High BP risks oiling out if the solute melts below 111°C[4][6].

Module 2: Troubleshooting Guide & FAQs

Q1: My 4-chloroisoxazole derivative is "oiling out" as a biphasic emulsion instead of forming crystals. What is the physical cause of this? A1: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the system reaches high supersaturation, but the integration of solute molecules into a rigid crystal lattice is kinetically hindered[2]. Because the 4-chloro group increases lipophilicity and often lowers the melting point, the compound separates into a solute-rich liquid phase (oil droplets) rather than a solid[7][8]. Thermodynamically, this happens when the solution's temperature during phase separation is higher than the melting point of the solute in that specific solvent mixture[3][7].

Q2: How do I rescue a batch that has already oiled out? A2: Do not attempt to filter an oiled-out mixture, as the oil acts as a highly effective solvent for unwanted impurities, ruining your purity profile[2][9]. Instead, follow this self-validating rescue loop:

  • Reheat the mixture until the oil completely redissolves into a homogeneous solution[7].

  • Add 10-15% more of the "good" solvent (e.g., Ethyl Acetate) to decrease the overall concentration and lower the supersaturation level[7].

  • Cool the system at a drastically reduced rate (e.g., 0.1 °C/min) to stay within the Metastable Zone Width (MSZW)[2][9].

  • Introduce seed crystals just as the solution crosses the solubility boundary[8].

Q3: Can the choice of solvent dictate the polymorphic form of my 4-chloroisoxazole? A3: Yes. Solvent selection heavily influences polymorphic selectivity. Computational and experimental models show that apolar solvents (like toluene or pure ethyl acetate) combined with rapid cooling often yield metastable, kinetically favored polymorphs. Conversely, protic solvents (like ethanol) facilitate the assembly of optimal intermolecular hydrogen-bonding networks, driving the formation of the thermodynamically stable polymorph[6].

Module 3: Process Logic & Visualization

The following diagram illustrates the diagnostic logic for handling 4-chloroisoxazole crystallization, specifically highlighting the intervention pathway when LLPS (oiling out) is detected.

G A Crude 4-Chloroisoxazole B Thermal Dissolution A->B C Supersaturation B->C D Oiling Out (LLPS) C->D Kinetic Hindrance E Nucleation C->E Controlled MSZW F Seeding & T-Control D->F Intervention G Crystalline Product E->G F->E

Crystallization workflow and oiling-out troubleshooting logic for 4-chloroisoxazole derivatives.

Module 4: Step-by-Step Experimental Methodologies

Protocol A: Standard Anti-Solvent Crystallization (EtOAc/Hexane)

Designed for standard 4-chloroisoxazole intermediates with moderate polarity.

  • Dissolution: Transfer the crude 4-chloroisoxazole derivative to a round-bottom flask. Add a minimal amount of hot Ethyl Acetate (approx. 2-3 mL per gram of crude) until complete dissolution is achieved[5][7].

  • Clarification (Optional): If insoluble particulates are present, perform a hot filtration through a pre-warmed sintered glass funnel[7].

  • Anti-Solvent Addition: Maintain the solution at a gentle reflux. Begin adding hot Hexane dropwise until a faint, persistent cloudiness is observed (the cloud point)[5].

  • Equilibration: Add exactly 1-2 drops of Ethyl Acetate to clear the cloudiness, bringing the solution precisely to the edge of the saturation curve.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature ambiently over 2 hours. Do not disturb or agitate the flask during this phase to promote large crystal growth.

  • Harvesting: Once at room temperature, chill the flask in an ice bath (0-5 °C) for 30 minutes to maximize yield. Filter the crystals via vacuum filtration and wash with ice-cold hexane[4].

Protocol B: Seeding-Assisted Crystallization for Low-Melting Derivatives

Designed to bypass LLPS (oiling out) in highly lipophilic derivatives.

  • Preparation: Dissolve the crude material in a low-boiling solvent system (e.g., Dichloromethane/Pentane) to ensure the system temperature never exceeds the solute's melting point[4].

  • Concentration: Carefully concentrate the solution under reduced pressure until it is highly saturated but still homogeneous.

  • Seeding: Transfer the flask to a temperature-controlled jacketed reactor. Cool the solution to exactly 2 °C below the known saturation temperature (entering the Metastable Zone)[2]. Add 0.5% to 1.0% (w/w) of pure 4-chloroisoxazole seed crystals[8].

  • Aging (Slurry Conversion): Maintain mild agitation. The seed crystals act as nucleation templates, lowering the activation energy required for lattice integration and completely bypassing the liquid-liquid demixing phase[2][8].

  • Isolation: After a 4-hour aging period, filter the resulting suspension and dry under a vacuum.

References

Sources

Technical Support Center: Handling Volatile Isoxazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for handling volatile isoxazole and isoxazoline intermediates. Low molecular weight isoxazoles are notoriously difficult to handle due to their high vapor pressures and tendency to co-evaporate with reaction solvents. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you prevent yield erosion and safely scale your syntheses.

Part 1: Quantitative Data & Physical Properties

Understanding the physical properties of your target molecules is the first step in preventing mass loss. Low molecular weight isoxazoles lack extensive intermolecular forces, resulting in boiling points that overlap with common organic solvents[1].

Table 1: Physical Properties of Common Isoxazoles and Precursors

Compound / IntermediateMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Key Handling Challenge
Isoxazole (Unsubstituted)69.0695 °C (at 760 mmHg)1.081Co-evaporates with EtOAc/DCM[1][2].
Benzisoxazole 119.1290 - 92 °C (at 15 mmHg)N/ARequires high vacuum for distillation[3].
Chalcone (Precursor)209.27345 - 348 °C1.072Solid at RT; low volatility[4].
Isoxazoline Aldehydes VariableHighly VolatileN/AExtreme yield loss during rotary evaporation[5].

Part 2: Troubleshooting & FAQs

Q1: Why do we experience massive yield drops when isolating low molecular weight isoxazoles, and how can we prevent this?

The Causality: Unsubstituted or lightly substituted isoxazoles (e.g., MW < 100 g/mol ) have boiling points near 95 °C[1]. When you attempt to remove volatile organic solvents (VOCs) like dichloromethane or ethyl acetate via rotary evaporation, the isoxazole intermediate exerts a high enough vapor pressure to be pulled into the cold trap alongside the solvent. The Solution: Avoid standard evaporative concentration. Instead, utilize continuous flow technology to keep the system enclosed, which prevents evaporative loss and allows for direct telescoping into the next synthetic step[6]. Alternatively, extract the volatile intermediates into an ethereal stock solution and use them directly without removing the solvent[7].

Q2: During the synthesis of trifluoromethylated isoxazoles via nitrile oxide cycloaddition, we are isolating mostly furoxan dimers instead of the desired product. What is going wrong?

The Causality: Nitrile oxides are highly reactive, transient intermediates. If the concentration of the nitrile oxide in the reaction mixture becomes too high, the rate of its self-dimerization (forming a furoxan dimer) outpaces the rate of the desired [3+2] cycloaddition with the terminal alkyne[7]. The Solution: You must exert strict kinetic control over the generation of the nitrile oxide. By drastically slowing down the addition of the base (e.g., triethylamine) that unveils the nitrile oxide from its hydroximoyl bromide precursor, you maintain a low steady-state concentration of the reactive intermediate, heavily favoring the cross-cycloaddition[7].

Q3: We are oxidatively cleaving an isoxazoline alkene to an aldehyde, but recovering less than 30% yield. Is the oxidation failing?

The Causality: The oxidation is likely succeeding, but the resulting isoxazoline aldehyde is highly volatile. Unlike alcohols or carboxylic acids, aldehydes lack the ability to act as hydrogen bond donors. This absence of strong intermolecular hydrogen bonding drastically lowers their boiling point, causing them to vaporize during aqueous workup or silica gel purification[5]. The Solution: Employ an in-situ derivatization bypass strategy. Do not attempt to isolate the aldehyde. Instead, immediately reduce it in the same pot to a stable alcohol, or further oxidize it to a carboxylic acid[5].

Part 3: Mechanistic Workflows & Logical Relationships

NitrileOxideKinetics Precursor Hydroximoyl Bromide (Volatile Precursor) Base Slow Base Addition (Et3N over 2h) Precursor->Base Activation NitrileOxide Nitrile Oxide (Low Steady-State Conc.) Base->NitrileOxide Controlled Release Isoxazole Isoxazole Product (Target) NitrileOxide->Isoxazole [3+2] Cycloaddition (Kinetically Favored at Low Conc.) Furoxan Furoxan Dimer (Side Product) NitrileOxide->Furoxan Dimerization (Favored at High Conc.) Alkyne Terminal Alkyne (Excess) Alkyne->Isoxazole

Kinetic control of nitrile oxide cycloaddition to prevent furoxan dimerization.

VolatilityBypass Alkene Isoxazoline Alkene Oxidation RuCl3 / NaIO4 (Oxidative Cleavage) Alkene->Oxidation Aldehyde Isoxazoline Aldehyde (Highly Volatile) Oxidation->Aldehyde Transient Intermediate Reduction In-situ NaBH4 (Reduction) Aldehyde->Reduction Bypass Strategy A Jones In-situ Jones Reagent (Further Oxidation) Aldehyde->Jones Bypass Strategy B Alcohol Isoxazoline Alcohol (Stable, Isolable) Reduction->Alcohol H-Bonding Lowers Volatility Acid Isoxazoline Carboxylic Acid (Stable, Isolable) Jones->Acid Dimerization Lowers Volatility

In-situ derivatization strategies to bypass the volatility of isoxazoline aldehydes.

Part 4: Self-Validating Experimental Protocols

Protocol A: Controlled Synthesis of Trifluoromethylated Isoxazoles

Objective: Maximize [3+2] cycloaddition yield by suppressing nitrile oxide dimerization[7].

  • Preparation: Extract the volatile hydroximoyl bromide precursor into an ethereal stock solution to prevent handling losses[7].

  • Setup: In an oven-dried round-bottom flask, combine the terminal alkyne (1.5 equiv) and the ethereal hydroximoyl bromide stock solution (1.0 equiv). Cool the mixture to 0 °C.

  • Controlled Addition: Load a syringe pump with Triethylamine (Et₃N, 1.2 equiv) diluted in ether. Set the addition rate to dispense the total volume continuously over exactly 2 hours [7].

  • Self-Validation Checkpoint: After 30 minutes of addition, pull a 10 µL aliquot and run a TLC (Hexanes/EtOAc). You should observe the product spot forming without the appearance of a highly non-polar furoxan dimer spot. If the dimer is visible, decrease the syringe pump addition rate by 50%.

  • Workup: Once addition is complete, wash the ethereal layer with 1M HCl to remove excess amine. Do not evaporate to dryness if the resulting isoxazole is low molecular weight; instead, telescope the ethereal solution directly into the next step.

Protocol B: In-Situ Trapping of Volatile Isoxazoline Aldehydes

Objective: Prevent yield erosion of volatile aldehydes during oxidative cleavage[5].

  • Oxidation: Suspend the isoxazoline alkene (1.0 equiv) in a 3:2 mixture of DCE/H₂O. Add RuCl₃·xH₂O (0.02 equiv) and NaIO₄ (4.2 equiv)[5].

  • Reaction Monitoring: Stir vigorously at room temperature for 2 hours.

  • Self-Validation Checkpoint: Monitor the disappearance of the starting alkene via TLC. Crucial: Do not attempt to isolate the intermediate aldehyde once the alkene is consumed, as it will be lost to the atmosphere[5].

  • In-Situ Trapping (Reduction Route): Immediately cool the biphasic mixture to 0 °C. Slowly add NaBH₄ (2.0 equiv) directly to the reaction pot to reduce the transient aldehyde to the corresponding alcohol[5].

  • Final Validation & Isolation: Stir for an additional 30 minutes. Run a TLC to confirm the highly UV-active, volatile aldehyde spot has converted to a polar, stable alcohol spot. Quench with saturated NH₄Cl, separate the organic layer, and safely concentrate via rotary evaporation without fear of product loss.

References

  • Stenutz, "isoxazole - Compound classes and physical properties." Stenutz.eu. URL:[Link]

  • National Institute of Standards and Technology, "Isoxazole - the NIST WebBook." NIST.gov. URL:[Link]

  • Organic & Biomolecular Chemistry, "Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C–H arylation." RSC.org. URL:[Link]

  • CHIMIA, "Generation and Use of Reactive Intermediates Exploiting Flow Technology." Chimia.ch. URL:[Link]

  • ACS Omega, "Asymmetric Synthesis of Functionalized 2-Isoxazolines." ACS.org. URL:[Link]

  • International Journal of Pharmaceutical Chemistry and Analysis, "A review of isoxazole biological activity and present synthetic techniques." IJPCA.org. URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Isoxazole Methanols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Isoxazole Methanols

Isoxazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence in drug discovery pipelines necessitates robust analytical methodologies for their unambiguous characterization. Among these, isoxazole methanols represent a critical subclass, often serving as key intermediates or primary metabolites. Understanding their behavior under mass spectrometric analysis is not merely an academic exercise; it is fundamental to pharmacokinetic studies, metabolite identification, and quality control in drug development.

This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation of isoxazole methanols under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Moving beyond a simple recitation of data, we will delve into the mechanistic underpinnings of the observed fragmentation pathways, offering insights into how the isoxazole core and the reactive hydroxymethyl group dictate the dissociation of the parent molecule. By comparing these fragmentation patterns to those of other isoxazole derivatives, we aim to provide a clear understanding of the unique structural information that can be gleaned from the mass spectra of this important class of compounds.

The Dichotomy of Ionization: EI vs. ESI for Isoxazole Methanol Analysis

The choice of ionization technique is a critical first step in any mass spectrometric analysis, as it profoundly influences the type and extent of fragmentation observed. For isoxazole methanols, Electron Ionization (EI) and Electrospray Ionization (ESI) offer complementary information.

  • Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M+•) and inducing extensive fragmentation.[3] The resulting mass spectrum is a complex fingerprint of the molecule, rich in structural information. EI is typically coupled with Gas Chromatography (GC) and is suitable for volatile and thermally stable compounds.

  • Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that generates ions from a solution, typically by protonation ([M+H]+) or sodiation ([M+Na]+) in positive ion mode.[4] This gentle process usually results in an abundant molecular ion with minimal in-source fragmentation. Structural information is then obtained through tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented through collision-induced dissociation (CID). ESI is commonly interfaced with Liquid Chromatography (LC), making it ideal for a wider range of compounds, including those that are less volatile or thermally labile.

Electron Ionization (EI) Fragmentation of Isoxazole Methanols: A Mechanistic Perspective

Under EI conditions, the fragmentation of isoxazole methanols is driven by the initial formation of a high-energy molecular ion radical (M+•). The subsequent fragmentation is a cascade of reactions governed by the stability of the resulting fragment ions and neutral losses.

The primary fragmentation event for the isoxazole ring is the cleavage of the weak N-O bond, which initiates a series of characteristic bond scissions.[5] The presence of the methanol group introduces additional and often competing fragmentation pathways.

A plausible fragmentation pathway for a generic (isoxazol-5-yl)methanol under EI is depicted below:

M Isoxazole Methanol (M+•) A [M-H]• M->A - H• B [M-CH2O]• M->B - CH2O C [M-OH]• M->C - OH• E Ring-opened intermediate M->E N-O bond cleavage D Acylium Ion E->D Rearrangement F Loss of CO E->F - CO G Loss of RCN E->G - RCN

Caption: Predicted EI fragmentation of an isoxazole methanol.

Key Fragmentation Pathways under EI:

  • N-O Bond Cleavage: This is often the initial and most characteristic fragmentation of the isoxazole ring, leading to a vinyl nitrile radical cation or other ring-opened intermediates.[5]

  • Loss of Formaldehyde (CH₂O): The hydroxymethyl group can readily lose formaldehyde via a rearrangement, leading to a prominent peak at [M-30]+•.

  • Loss of a Hydroxyl Radical (•OH): Cleavage of the C-O bond of the methanol group can result in the loss of a hydroxyl radical, giving a peak at [M-17]+.

  • Formation of Acylium Ions: Rearrangement following ring opening can lead to the formation of stable acylium ions (R-C≡O+).[5]

  • Loss of Small Neutral Molecules: Subsequent fragmentation of the ring can lead to the loss of stable neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN).[5]

Comparative Analysis: Influence of the Methanol Group in EI

To understand the specific influence of the methanol group, it is instructive to compare the EI mass spectrum of an isoxazole methanol with that of a simple alkyl-substituted isoxazole, such as 3,5-dimethylisoxazole.

Fragment TypeIsoxazole Methanol (Predicted)3,5-Dimethylisoxazole (Experimental)Rationale for Difference
Molecular Ion (M+•) Moderately AbundantAbundantThe methanol group provides additional fragmentation pathways, reducing the relative abundance of the molecular ion.
[M-H]+ PresentPresentLoss of a hydrogen radical is a common process for both.
[M-CH₃]+ N/AAbundantLoss of a methyl radical is a characteristic fragmentation for methyl-substituted aromatics.
[M-OH]+ Likely PresentN/ASpecific to the presence of the hydroxyl group.
[M-CH₂O]+ Likely AbundantN/AA key diagnostic fragment for the hydroxymethyl group.
Acylium Ion (e.g., CH₃CO+) PossibleAbundant (m/z 43)The formation of the acetyl cation is a dominant pathway for 3,5-dimethylisoxazole. For isoxazole methanols, other acylium ions may form depending on the other substituent.

Data for 3,5-dimethylisoxazole sourced from the NIST WebBook.

This comparison highlights that the presence of the methanol group introduces unique and diagnostic fragmentation pathways (loss of •OH and CH₂O) that are not observed in simple alkyl-substituted isoxazoles.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) of Isoxazole Methanols

In positive ion ESI, isoxazole methanols are readily protonated, typically on the isoxazole nitrogen atom, to form the [M+H]+ ion. Collision-induced dissociation (CID) of this protonated molecule provides valuable structural information.

The fragmentation of the [M+H]+ ion of an isoxazole methanol is expected to proceed through several key pathways:

MH [M+H]+ A [M+H - H2O]+ MH->A - H2O B [M+H - CH2O]+ MH->B - CH2O C Protonated Isoxazole MH->C Loss of CH2O D Ring Cleavage Products C->D CID

Caption: Predicted ESI-MS/MS fragmentation of an isoxazole methanol.

Key Fragmentation Pathways under ESI-MS/MS:

  • Loss of Water (H₂O): This is often a facile and abundant fragmentation pathway for protonated alcohols, leading to a peak at [M+H-18]+.

  • Loss of Formaldehyde (CH₂O): Similar to EI, the neutral loss of formaldehyde can occur, resulting in a fragment at [M+H-30]+. This corresponds to the protonated isoxazole core.

  • Ring Cleavage: Subsequent fragmentation of the protonated isoxazole ring can occur, leading to various smaller product ions. The specific fragmentation will depend on the substitution pattern of the isoxazole.

Comparative Analysis: Isomeric Differentiation by ESI-MS/MS

A significant advantage of tandem mass spectrometry is its ability to differentiate between isomers. The position of the methanol group on the isoxazole ring will influence the fragmentation pathways and the relative abundance of the product ions. For example, the fragmentation of (isoxazol-3-yl)methanol and (isoxazol-5-yl)methanol under ESI-MS/MS is expected to show distinct differences.

Experimental Protocols

The following are detailed, self-validating protocols for the analysis of isoxazole methanols by GC-MS and LC-MS/MS.

Protocol 1: GC-MS Analysis with Electron Ionization

This protocol is suitable for volatile and thermally stable isoxazole methanols. For less volatile compounds, derivatization may be necessary.[7][8]

1. Sample Preparation: a. Dissolve the isoxazole methanol sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL. b. If derivatization is required to improve volatility, a common procedure is silylation. To the dried sample, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Injection Volume: 1 µL in splitless mode.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Range: Scan from m/z 40 to 500.

3. Data Analysis: a. Acquire the total ion chromatogram (TIC) and identify the peak corresponding to the isoxazole methanol. b. Extract the mass spectrum for the peak of interest. c. Identify the molecular ion (M+•) and major fragment ions. d. Propose fragmentation pathways based on the observed ions and known fragmentation mechanisms. e. Compare the obtained spectrum with library spectra (e.g., NIST) if available.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Dissolve Dissolve in Volatile Solvent Derivatize Derivatize (Optional) Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Fragmentation Fragmentation Analysis Spectrum->Fragmentation Library Library Search Fragmentation->Library

Caption: Workflow for GC-MS analysis of isoxazole methanols.

Protocol 2: LC-MS/MS Analysis with Electrospray Ionization

This protocol is broadly applicable to isoxazole methanols and is particularly useful for isomeric differentiation and the analysis of less volatile or thermally labile compounds.

1. Sample Preparation: a. Dissolve the isoxazole methanol sample in a suitable solvent compatible with reverse-phase chromatography (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 µg/mL. b. Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Agilent 1290 Infinity II LC or equivalent.
  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reverse-phase column.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.
  • MS Conditions:
  • Ionization Mode: Positive Electrospray Ionization (ESI).
  • Nebulizer Gas: Nitrogen, 45 psi.
  • Drying Gas: Nitrogen, 10 L/min at 325 °C.
  • Capillary Voltage: 4000 V.
  • MS/MS Analysis:
  • Precursor Ion: Isolate the [M+H]+ ion.
  • Collision Gas: Nitrogen.
  • Collision Energy: Optimize for the specific compound, typically in the range of 10-30 eV.
  • Product Ion Scan: Scan for fragment ions in a relevant mass range.

3. Data Analysis: a. Acquire the data in product ion scan mode. b. Extract the MS/MS spectrum for the precursor ion of interest. c. Identify the major product ions and propose fragmentation pathways. d. For isomeric compounds, compare the product ion spectra, noting differences in the m/z values and relative intensities of the fragments.

Conclusion

The mass spectrometric fragmentation of isoxazole methanols is a nuanced process that is highly dependent on the chosen ionization technique and the substitution pattern of the molecule. Electron Ionization provides a detailed fragmentation fingerprint, with characteristic losses of formaldehyde and hydroxyl radicals serving as key identifiers for the methanol moiety. Electrospray Ionization coupled with tandem mass spectrometry offers a powerful tool for obtaining molecular weight information and for differentiating between isomers through collision-induced dissociation.

A thorough understanding of the underlying fragmentation mechanisms is paramount for the accurate interpretation of mass spectral data. By leveraging the complementary information provided by EI and ESI, researchers can confidently characterize these important molecules, thereby advancing their work in drug discovery and development. The protocols and comparative data presented in this guide offer a robust framework for the successful mass spectrometric analysis of isoxazole methanols.

References

  • Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
  • Cerpa, A., et al. (1995). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 6(10), 962-971.
  • Der Pharma Chemica. (2012).
  • Joseph, L., et al. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Pharmaceutical Research and Development, 11(4), 38-44.
  • Kollmeier, A. S., et al. (2020). Same, but different: Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S3), e8937.
  • Mass Spectrometry Analysis: A Comparative Guide for 2-(5-Methylisoxazol-3-yl)acetonitrile. (2025). Benchchem.
  • NIST Mass Spec Data Center. (n.d.). In P.J. Linstrom & W.G. Mallard (Eds.), NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. (2013). Journal of Analytical Methods in Chemistry, 2013, 804835.
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (2020). Specialty Journal of Chemistry, 5(1), 1-7.
  • Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
  • Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry, 39(3), 316-325.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry.
  • YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms.
  • Organic Chemistry at CU Boulder. (n.d.). Fragmentation Mechanisms.
  • ResearchGate. (2025, June 25). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
  • Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives.
  • PMC. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.

Sources

IR spectroscopy characteristic peaks for isoxazolyl alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: IR Spectroscopy Profiling of Isoxazolyl Alcohols in Drug Discovery

Executive Summary Isoxazolyl alcohols—compounds containing an isoxazole ring linked to a hydroxyl group—are critical pharmacophores in modern medicinal chemistry, serving as bioisosteres for carboxylic acids and esters in glutamate receptor ligands (e.g., ibotenic acid derivatives) and COX-2 inhibitors.

While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy is the superior technique for characterizing the solid-state behavior of these compounds. Specifically, IR is the only rapid method to differentiate between intermolecular hydrogen bonding (critical for solubility/formulation) and intramolecular hydrogen bonding (critical for membrane permeability/bioavailability).

This guide provides a technical breakdown of the characteristic IR signatures of isoxazolyl alcohols, compares them against structural isomers (oxazoles), and outlines a self-validating experimental protocol.

Part 1: Technical Deep Dive – The Spectral Fingerprint

The IR spectrum of an isoxazolyl alcohol is defined by the interplay between the aromatic heterocycle and the hydrogen-bonding hydroxyl group.

The Isoxazole Ring Signatures

The isoxazole ring (1,2-oxazole) is distinct due to the adjacent Oxygen and Nitrogen atoms. This asymmetry creates a dipole that results in sharper, more intense bands compared to more symmetric heterocycles.

Vibration ModeWavenumber (cm⁻¹)IntensityNotes
C=N Stretching 1580 – 1640 Medium-StrongThe most diagnostic ring band. Often appears as a doublet if conjugated with an aromatic system.
Ring Breathing 1370 – 1460 MediumSkeletal vibration of the 5-membered ring.
N-O Stretching 900 – 1000 Weak-MediumUnique to isoxazoles (absent in oxazoles/pyrroles). Often obscured in the fingerprint region but diagnostic if visible.
C-H Stretch (Ring) 3100 – 3140 WeakHigher frequency than aliphatic C-H due to sp² hybridization.
The Hydroxyl (OH) "Variable"

The position and shape of the OH band are the primary indicators of the compound's physical state and intramolecular interactions.

  • Free OH (Gas Phase/Dilute Solution): Sharp peak at 3600–3650 cm⁻¹ .

  • Intermolecular H-Bonding (Solid State/Neat): Broad, intense band centered at 3200–3400 cm⁻¹ .

  • Intramolecular H-Bonding: A critical feature for isoxazolyl alcohols (especially 3-hydroxymethyl derivatives). The OH proton can donate to the ring Nitrogen. This results in a sharp but red-shifted peak (3450–3550 cm⁻¹) that does not broaden significantly upon dilution.

Part 2: Comparative Analysis

Comparison A: Isoxazole vs. Structural Isomers (Oxazole/Pyrazole)

Distinguishing isoxazole from its isomers is a common synthetic challenge.

FeatureIsoxazole (1,2-oxazole)Oxazole (1,3-oxazole)Pyrazole (1,2-diazole)
Heteroatom Stretch N-O (~900-1000 cm⁻¹)C-O-C (~1000-1100 cm⁻¹)N-N (Hard to detect)
C=N Stretch Distinct, ~1600 cm⁻¹Higher freq (~1500-1600 cm⁻¹)Often overlaps with N-H
NH Stretch Absent (unless amine sub.)AbsentPresent (~3200-3400 cm⁻¹)
Ring Breathing ~1370-1460 cm⁻¹~1000-1100 cm⁻¹~1300-1400 cm⁻¹
Comparison B: IR vs. NMR for Isoxazolyl Alcohols
MetricFT-IR Spectroscopy ¹H NMR Spectroscopy
Primary Utility Functional group ID & Solid-state H-bonding Exact structural connectivity
Speed < 2 minutes (ATR)15-30 mins (Prep + Acquisition)
Solvent Effect None (Solid state)Solvent shifts OH peaks significantly
Tautomer Detection Superior (Detects C=O in 3-hydroxyisoxazoles)Good, but rapid exchange can blur signals

Part 3: Experimental Protocol (ATR-FTIR)

Objective: Obtain a high-resolution spectrum of a solid isoxazolyl alcohol intermediate to confirm functional group integrity and assess hygroscopicity.

Equipment:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or similar).

  • Diamond ATR (Attenuated Total Reflectance) Accessory.

Protocol:

  • Background Collection:

    • Clean the diamond crystal with isopropanol and a lint-free wipe.

    • Collect an air background (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O.

  • Sample Loading:

    • Place approximately 2-5 mg of the solid isoxazolyl alcohol onto the center of the crystal.

    • Note: If the sample is a hygroscopic oil (common for low MW isoxazole alcohols), use a micropipette to apply a thin film.

  • Compression (Solids only):

    • Lower the pressure arm until the force gauge reads the manufacturer's optimal value (typically 80-100 N).

    • Why? Good contact is essential for the evanescent wave to penetrate the sample. Poor contact yields a noisy baseline.

  • Acquisition:

    • Scan range: 4000 – 600 cm⁻¹ .

    • Accumulation: 16 to 32 scans .

  • Data Processing:

    • Apply ATR Correction (software algorithm).

    • Why? ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). Uncorrected spectra show artificially intense peaks in the fingerprint region compared to transmission (KBr) spectra.

Part 4: Troubleshooting & "The Tautomer Trap"

A common pitfall occurs with 3-hydroxyisoxazoles (where OH is directly on the ring). These exist in equilibrium with isoxazolin-3-ones .

  • The Trap: You expect a broad OH peak at 3400 cm⁻¹.[1][2]

  • The Reality: You see a sharp C=O peak at ~1650-1700 cm⁻¹ and a broad NH band at 3100-3200 cm⁻¹ .

  • Cause: In the solid state, the polar amide-like tautomer (isoxazolinone) is often energetically favored over the neutral enol (hydroxyisoxazole).

  • Solution: Dissolve in a non-polar solvent (CHCl₃) and run a liquid cell IR to see the equilibrium shift back to the OH form.

Part 5: Visualizations

Diagram 1: Analytical Workflow for Isoxazolyl Alcohols

This workflow illustrates the decision process during the synthesis and characterization phase.

AnalyticalWorkflow cluster_Analysis Spectral Profiling Start Crude Reaction Mixture (Isoxazolyl Alcohol Synthesis) Isolation Isolation/Work-up (Extraction & Drying) Start->Isolation ATR ATR-FTIR Analysis (Solid State) Isolation->ATR NMR 1H NMR Analysis (Solution State) Isolation->NMR Decision Check Characteristic Regions ATR->Decision Result_A Pass: Broad OH (3300) + Ring C=N (1600) Decision->Result_A Expected Peaks Result_B Fail: Strong C=O (1700)? (Tautomer/Oxidation) Decision->Result_B Unexpected C=O Result_C Fail: No OH? (Ester/Ether formed) Decision->Result_C Missing OH Result_B->NMR Confirm Tautomer vs Impurity

Caption: Workflow for validating isoxazolyl alcohol synthesis using IR as the primary gatekeeper.

Diagram 2: Spectral Logic Gate

A logic tree to interpret the specific peak shifts associated with hydrogen bonding modes in these compounds.

SpectralLogic Input OH Region Analysis (3200 - 3700 cm-1) Sharp Sharp Peak (>3600 cm-1) Input->Sharp Broad Broad Band (3200-3500 cm-1) Input->Broad ShiftedSharp Sharp, Red-shifted (3450-3550 cm-1) Input->ShiftedSharp Free Free OH (No H-Bonding) Sharp->Free Dilution Dilution Test (in CCl4) Broad->Dilution ShiftedSharp->Dilution Inter Intermolecular H-Bond (Aggregates) Dilution->Inter Band Shifts/Sharpens Intra Intramolecular H-Bond (Ring N interaction) Dilution->Intra Band Position Unchanged

Caption: Logic gate for distinguishing H-bonding modes in isoxazolyl alcohols.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectrum of 3-Amino-5-methylisoxazole. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Robertson, E. G., et al. (2005). Vibrational assignment of isoxazole aided by rovibrational data and density functional theory. Journal of Molecular Spectroscopy. (Cited for Isoxazole ring breathing modes and C=N assignments).[3]

  • Hanson, P. (2001). Isoxazoles.[3][4][5][6] In: Heterocyclic Chemistry. Royal Society of Chemistry. (Cited for Tautomerism of 3-hydroxyisoxazoles).[7]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Cited for general Alcohol H-bonding shifts).
  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

Sources

The 4-Haloisoxazole Scaffold: Reactivity Comparison and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Isoxazoles are privileged heterocyclic scaffolds prevalent in medicinal chemistry, agrochemicals, and chemical biology. The 4-position of the isoxazole ring is the most electron-rich site, making it the natural locus for electrophilic functionalization. However, when pre-functionalized with halogens, 4-chloroisoxazole and 4-bromoisoxazole diverge significantly in their reactivity profiles.

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind these differences. By understanding the thermodynamic and kinetic parameters governing these building blocks, researchers can rationally select the appropriate halogen for applications ranging from palladium-catalyzed cross-coupling to the design of covalent enzymatic probes.

Mechanistic Causality: Chlorine vs. Bromine at the C-4 Position

The divergent utility of 4-chloro- and 4-bromoisoxazoles is governed by three primary chemical principles: bond dissociation energy, polarizability, and steric bulk.

Oxidative Addition & Cross-Coupling Kinetics

In transition-metal catalysis, the carbon-halogen bond dissociation energy (BDE) dictates the rate of the initial oxidative addition step. The C(sp²)–Br bond (~81 kcal/mol) is significantly weaker than the C(sp²)–Cl bond (~96 kcal/mol). Consequently, 4-bromoisoxazoles readily undergo Suzuki-Miyaura and Stille couplings using standard, inexpensive palladium catalysts. For instance, the synthesis of COX-2 inhibitors like Valdecoxib heavily relies on the efficient Suzuki-Miyaura coupling of 4-bromoisoxazoles with arylboronic acids, a process that proceeds smoothly under standard conditions[1].

Conversely, 4-chloroisoxazoles are highly recalcitrant to standard palladium insertion. To activate the strong C–Cl bond, highly electron-rich and sterically bulky dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are strictly required to force the oxidative addition step.

Halogen-Metal Exchange

Lithiation of 4-bromoisoxazoles using n-butyllithium (n-BuLi) at -78 °C proceeds rapidly via a kinetically favored halogen-metal exchange, generating a highly nucleophilic 4-lithioisoxazole intermediate. 4-Chloroisoxazoles undergo this exchange much slower. Attempting to lithiate 4-chloroisoxazoles often leads to competing deprotonation at the 5-position (if unsubstituted) or direct nucleophilic attack by the alkyllithium on the isoxazole ring, leading to undesired ring fragmentation.

Addition-Elimination in Covalent Probes (Chemical Biology)

Beyond traditional synthesis, 4-haloisoxazoles are utilized as reactive electrophiles in Activity-Based Protein Profiling (ABPP). Inspired by the natural product acivicin, 4-chloroisoxazole motifs are deployed as electrophilic traps. They undergo a highly specific addition-elimination reaction with nucleophilic active-site residues (such as cysteines in aldehyde dehydrogenases), displacing the chloride atom[2]. While 4-bromoisoxazoles can also be utilized in this context, the larger van der Waals radius of bromine can induce steric clashes in tight enzyme pockets, altering the probe's binding profile and selectivity[3].

Quantitative Reactivity Metrics

The following table summarizes the operational differences between the two scaffolds, providing a quick-reference matrix for synthetic planning.

Reactivity Metric4-Chloroisoxazole4-Bromoisoxazole
C(sp²)–X Bond Dissociation Energy ~96 kcal/mol~81 kcal/mol
Suzuki-Miyaura Coupling Sluggish; requires bulky ligands (e.g., XPhos)Rapid; proceeds with standard Pd(PPh3)4
Halogen-Metal Exchange (n-BuLi) Poor; competes with ring fragmentationExcellent; quantitative at -78 °C
Addition-Elimination (SNAr) High specificity for Cys/Ser residuesReactive, but prone to steric clashes
Primary Synthetic Utility Covalent chemical probes (ABPP)Versatile cross-coupling building block

Synthetic Decision Matrix

Use the following logic flow to determine the optimal 4-haloisoxazole for your specific research objective.

ReactivityLogic Start 4-Haloisoxazole Selection Goal Primary Synthetic Objective? Start->Goal CrossCoupling C-C / C-N Cross-Coupling Goal->CrossCoupling CovalentProbe Covalent Enzyme Inhibition (ABPP) Goal->CovalentProbe BrChoice 4-Bromoisoxazole (Fast Ox. Addition) CrossCoupling->BrChoice Preferred Route ClChoice 4-Chloroisoxazole (Addition-Elimination) CrossCoupling->ClChoice If Cl is required CovalentProbe->BrChoice Steric tuning CovalentProbe->ClChoice Acivicin-like probes PdCat Standard Pd Catalysts (e.g., Pd(PPh3)4) BrChoice->PdCat Low BDE SpecialPd Bulky/Electron-Rich Ligands (e.g., XPhos, RuPhos) ClChoice->SpecialPd High BDE

Decision matrix for selecting 4-chloro vs. 4-bromoisoxazole based on synthetic goals.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the experimental choice.

Protocol A: Suzuki-Miyaura Cross-Coupling of 4-Bromoisoxazole

Objective: Synthesize 3,4-diarylisoxazoles (e.g., Valdecoxib analogs). Causality & Logic: The choice of Pd(PPh3)4 is deliberate; the relatively weak C(sp²)–Br bond readily undergoes oxidative addition without the need for specialized ligands. The biphasic Toluene/EtOH/Water system ensures that both the lipophilic isoxazole and the hydrophilic sodium carbonate remain in reactive proximity. Na₂CO₃ is critical as it coordinates to the boronic acid, forming a nucleophilic boronate complex that drives the transmetalation step.

Step-by-Step Workflow:

  • Preparation: Charge an oven-dried Schlenk flask with 4-bromoisoxazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Solvent & Base: Add a thoroughly degassed mixture of Toluene/EtOH (4:1 v/v) and 2M aqueous Na₂CO₃ (2.0 equiv). Note: Degassing prevents the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Reaction: Heat the biphasic mixture to 80 °C under an inert argon atmosphere for 12 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The complete disappearance of the 4-bromoisoxazole mass peak validates that oxidative addition and coupling have reached completion.

  • Workup: Cool to room temperature, extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and purify via flash chromatography.

Protocol B: Activity-Based Protein Profiling (ABPP) using 4-Chloroisoxazole

Objective: Covalently label aldehyde dehydrogenases (ALDH) in cancer cell lysates using an alkyne-tagged 4-chloroisoxazole probe. Causality & Logic: The 4-chloroisoxazole core acts as a targeted electrophile. Unlike standard cross-coupling, this system relies on an addition-elimination mechanism driven by the nucleophilicity of enzyme active-site residues. The physiological pH is strictly maintained to ensure the target cysteine remains deprotonated and nucleophilic. Following covalent capture, the alkyne tag allows for a bioorthogonal CuAAC click reaction, enabling fluorescent visualization.

Step-by-Step Workflow:

  • Proteome Incubation: Incubate HepG2 cell lysate (1 mg/mL protein concentration) with the alkyne-tagged 4-chloroisoxazole probe (10 µM) in PBS buffer (pH 7.4) for 1 hour at 37 °C.

  • Click Chemistry (CuAAC): To the lysate, add a trifunctional linker (azide-fluorophore-biotin), TCEP (reducing agent), TBTA (ligand), and CuSO₄. React for 1 hour at room temperature. Note: TCEP maintains Cu(I) in its active catalytic state, while TBTA stabilizes the metal, preventing proteome precipitation.

  • Validation Checkpoint: Resolve the labeled proteome via SDS-PAGE. Visualize the gel using an in-gel fluorescence scanner. The presence of distinct fluorescent bands (absent in the vehicle control) confirms specific covalent target engagement and validates the probe's efficacy.

References

  • Source: nih.
  • Source: nih.
  • Source: researchgate.

Sources

A Comparative Guide to the Metabolic Stability of 4-Chloroisoxazole versus Isoxazole for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. For medicinal chemists, the strategic modification of a lead scaffold to enhance metabolic stability is a cornerstone of the optimization process. This guide provides an in-depth comparison of the metabolic stability of the unsubstituted isoxazole ring and its 4-chloro-substituted analogue, offering experimental insights and mechanistic rationale for researchers in drug development.

Isoxazole, a five-membered heterocycle, is a privileged scaffold found in numerous approved therapeutic agents.[1] Its utility is derived from its ability to engage in various biological interactions and its synthetic tractability. However, like many heterocyclic systems, the isoxazole ring can be susceptible to metabolic degradation. One common strategy to mitigate this is the introduction of halogen atoms, which can serve as metabolic "blocks" and modulate the electronic properties of the ring. This guide will specifically explore the impact of introducing a chlorine atom at the 4-position of the isoxazole ring.

Comparative Metabolic Stability: An Evidence-Based Perspective

The introduction of a chlorine atom at the 4-position of the isoxazole ring is anticipated to significantly enhance metabolic stability. This assertion is based on two key principles:

  • Steric Hindrance: The chlorine atom can physically block the site of metabolism. If the C4-C5 bond is a target for epoxidation or other oxidative attacks, the presence of a halogen can prevent the necessary interaction with the active site of the metabolic enzyme.[6]

  • Electronic Effects: Chlorine is an electron-withdrawing group. This can decrease the electron density of the isoxazole ring, making it less susceptible to oxidative metabolism by CYP enzymes.[7]

Based on these principles, we can project the expected outcomes from an in vitro metabolic stability assay.

Projected Experimental Data

The following table summarizes the anticipated results from a typical liver microsomal stability assay comparing a hypothetical isoxazole-containing compound with its 4-chloro-substituted analogue. These projections are based on the known effects of halogenation on metabolic stability.

ParameterIsoxazole Derivative4-Chloroisoxazole DerivativeRationale
Half-Life (t½, min) 15> 60The chloro group is expected to block a primary site of metabolism, significantly slowing down the rate of compound depletion.
Intrinsic Clearance (Clint, µL/min/mg protein) 115.5< 23.1A longer half-life directly corresponds to a lower intrinsic clearance, indicating slower metabolism by liver enzymes.
Metabolic Stability Category Moderate to HighLowCompounds with longer half-lives and lower clearance are categorized as having higher metabolic stability.

This data is projected and serves as an illustrative example based on established metabolic principles. Actual experimental values may vary depending on the full molecular structure.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To empirically determine the metabolic stability of a compound, the liver microsomal stability assay is a widely accepted industry standard.[6][8] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[9]

Objective

To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of 4-chloroisoxazole and isoxazole (or derivatives thereof) in human liver microsomes.

Materials
  • Test compounds (4-chloroisoxazole, isoxazole)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator set to 37°C

  • LC-MS/MS system

Step-by-Step Methodology
  • Preparation of Reagents:

    • Thaw the human liver microsomes on ice.

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO), and then dilute to the final concentration in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

    • Add the test compounds and control compounds to the wells to reach a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding three volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Seal the plate and centrifuge at a high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (incubation volume / microsomal protein amount) .

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis prep_microsomes Prepare Microsome Working Solution mix Combine Microsomes & Compounds in Plate prep_microsomes->mix prep_compounds Prepare Compound Working Solutions prep_compounds->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Terminate Reaction at Time Points (0-60 min) with Acetonitrile start_reaction->time_points centrifuge Centrifuge to Precipitate Protein time_points->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate t½ and Clint lcms->data

Caption: Workflow for the in vitro liver microsomal stability assay.

Mechanistic Insights into Isoxazole Metabolism

The metabolic fate of isoxazole-containing compounds is primarily governed by CYP-mediated oxidation. The most probable metabolic pathways for an unsubstituted isoxazole ring are:

  • Epoxidation: Formation of an unstable epoxide across the C4-C5 double bond, which can then undergo rearrangement or hydrolysis.

  • Hydroxylation: Direct hydroxylation at one of the carbon atoms of the ring.

  • Ring Cleavage: A key metabolic route for some isoxazoles involves the cleavage of the weak N-O bond.[5][10] This can be initiated by a P450-mediated process that may involve deprotonation at an adjacent carbon.[4] For instance, studies on the drug leflunomide have shown that a C3-H is crucial for its isoxazole ring opening.[10]

The Impact of 4-Chloro Substitution

The introduction of a chlorine atom at the 4-position fundamentally alters the ring's susceptibility to these pathways:

  • Blocked Epoxidation/Hydroxylation: The C4 position is now blocked by the chlorine atom, preventing direct hydroxylation or epoxidation at this site. This eliminates a potential metabolic "soft spot."

  • Altered Ring Electronics: The electron-withdrawing nature of chlorine reduces the electron density of the π-system of the isoxazole ring. This deactivation makes the ring less prone to attack by the electrophilic oxygen species generated by CYP enzymes.

  • Increased Lipophilicity: While enhancing metabolic stability, it's important to note that chlorination increases the lipophilicity of the molecule. This can sometimes lead to increased binding to CYP enzymes, but the deactivating electronic effect often dominates in terms of metabolic rate.[11]

Putative Metabolic Pathways Diagram

G cluster_isoxazole Metabolism of Isoxazole cluster_chloroisoxazole Metabolism of 4-Chloroisoxazole isoxazole Isoxazole epoxide C4-C5 Epoxide isoxazole->epoxide CYP450 (Oxidation) hydroxylated Hydroxylated Isoxazole isoxazole->hydroxylated CYP450 (Oxidation) ring_cleavage Ring Cleavage Products isoxazole->ring_cleavage CYP450 (Reductive/Oxidative) chloroisoxazole 4-Chloroisoxazole no_metabolism Metabolically More Stable (Reduced or No Metabolism at C4) chloroisoxazole->no_metabolism Blocked Pathway (Steric/Electronic Effect)

Caption: Putative metabolic pathways for isoxazole vs. 4-chloroisoxazole.

Conclusion and Implications for Drug Design

The strategic placement of a chlorine atom at the 4-position of an isoxazole ring is a powerful and well-justified tactic for enhancing metabolic stability. By blocking a potential site of oxidative attack and deactivating the ring electronically, this substitution can significantly prolong the half-life of an isoxazole-containing drug candidate.

For researchers and drug development professionals, this comparative analysis underscores the importance of considering substituent effects early in the design process. While the unsubstituted isoxazole core offers a versatile template, its 4-chloro derivative provides a metabolically more robust alternative that can lead to improved pharmacokinetic properties. The experimental protocol detailed herein provides a reliable framework for validating these predictions and guiding the selection of candidates with a higher probability of success in preclinical and clinical development.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 31(10), 1240-1250. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Retrieved from [Link]

  • Scribd. (n.d.). In Vitro Metabolism Studies on the Isoxazole Ring. Retrieved from [Link]

  • Summerfield, C. J., & Pattison, G. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 15(12), 4235-4252. Retrieved from [Link]

  • Krishnaiah, M., et al. (2009). 4-(4-Chlorophenyl)-5-phenylisoxazole. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2324. Retrieved from [Link]

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved from [Link]

  • Summerfield, C. J., & Pattison, G. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. Retrieved from [Link]

  • Singh, R., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. Journal of Biomolecular Structure and Dynamics, 1-16. Retrieved from [Link]

  • Gregoritza, M., et al. (2000). Substituent effects in isoxazoles: identification of 4-substituted isoxazoles as Michael acceptors. Journal of the Chemical Society, Perkin Transactions 2, (1), 101-108. Retrieved from [Link]

  • Patel, M., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(22), 9446-9463. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-(4-Chlorophenyl)-5-phenylisoxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

  • de Groot, M. J., et al. (1999). Human cytochrome P450 enzyme selectivities in the oxidation of chlorinated benzenes. Chemico-Biological Interactions, 122(3), 149-164.
  • Patel Singh. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

  • Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The impact of the exposome on cytochrome P450-mediated drug metabolism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Retrieved from [Link]

  • Hypha Discovery Blogs. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

Sources

Introduction: The Structural Imperative of 4-Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the X-ray Crystallographic Analysis of 4-Substituted Isoxazoles

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3][4][5] The substitution pattern on this five-membered heterocycle is critical to its biological function, with the 4-position, in particular, offering a key vector for molecular diversification to modulate potency, selectivity, and pharmacokinetic properties.[6]

To rationally design next-generation therapeutics based on this scaffold, a precise understanding of the three-dimensional arrangement of atoms is not merely beneficial—it is essential.[7][8] The exact conformation, bond lengths, and angles dictate how a molecule interacts with its biological target. This guide focuses on X-ray crystallography, the definitive method for obtaining this high-resolution structural data, and places it in context with other common analytical techniques.

Structural Elucidation Methods: A Comparative Overview

While a suite of analytical tools is available for characterizing new chemical entities, each offers a different piece of the structural puzzle. For 4-substituted isoxazoles, a comprehensive characterization relies on the synergy of these techniques.[2][3][9][10]

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction stands alone in its ability to provide an unambiguous, high-resolution three-dimensional map of a molecule in the solid state.[7][11][12] It is the only technique that directly measures the spatial coordinates of each atom, yielding precise data on:

  • Bond Lengths and Angles: Definitive measurements that confirm connectivity.[13]

  • Torsional Angles: Revealing the conformation of flexible substituents.

  • Stereochemistry: Unambiguous assignment of absolute configuration for chiral centers.[7]

  • Intermolecular Interactions: Visualizing how molecules pack in the crystal lattice, offering insights into crystal engineering and polymorphism.

Alternative & Complementary Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As the most powerful tool for structural analysis in solution, NMR (¹H, ¹³C, and other nuclei like ¹⁷O) provides invaluable information about the chemical environment of atoms and their connectivity.[14] It is instrumental in differentiating isomers, which can be a significant challenge with substituted heterocycles.[15][16][17][18] However, NMR data provides an averaged picture of the solution-state conformation and does not yield the precise geometric parameters that X-ray crystallography does.

  • Mass Spectrometry (MS): This technique is fundamental for determining the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure and help differentiate isomers.[2][9][18] It confirms the elemental composition but provides no information on the 3D arrangement of atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and simple method used to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.[2][9][19] It confirms the presence of key bonds but does not detail the overall molecular architecture.

The following diagram illustrates the complementary roles of these techniques in the complete characterization of a 4-substituted isoxazole.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Workflow cluster_result Final Characterization NewCompound Newly Synthesized 4-Substituted Isoxazole MS Mass Spectrometry (Molecular Weight & Formula) NewCompound->MS Initial Analysis IR IR Spectroscopy (Functional Groups) NewCompound->IR Initial Analysis NMR NMR Spectroscopy (Connectivity & Solution Conformation) NewCompound->NMR Initial Analysis Final Fully Characterized Molecule MS->Final Combined Data IR->Final Combined Data XRAY X-Ray Crystallography (Definitive 3D Structure) NMR->XRAY Proceed if structure is ambiguous or solid-state conformation is needed NMR->Final Combined Data XRAY->Final Combined Data A Step 1: Crystal Growth B Step 2: Crystal Selection & Mounting A->B Obtain single, non-twinned crystal C Step 3: Data Collection (Diffractometer) B->C Mount on goniometer D Step 4: Data Processing & Structure Solution C->D Diffraction pattern to electron density E Step 5: Structure Refinement & Validation D->E Build & refine atomic model F Final Structure (CIF File) E->F Final validation & deposition

Sources

Safety Operating Guide

(4-Chloro-1,2-oxazol-3-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (4-Chloro-1,2-oxazol-3-yl)methanol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Directive

Immediate Classification: Halogenated Organic Waste Critical Action: Do NOT dispose of this compound down the drain or in general trash. Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless unavoidable, as this increases disposal costs and complicates incineration.

As a Senior Application Scientist, I emphasize that the disposal of (4-Chloro-1,2-oxazol-3-yl)methanol requires strict adherence to halogenated waste protocols. While the isoxazole ring is generally stable under ambient conditions, the presence of the chlorine atom at the C4 position mandates high-temperature incineration with acid gas scrubbing capabilities (to neutralize HCl generation).

Chemical Profile & Hazard Assessment

Understanding the "why" behind the protocol is essential for safety. This compound combines a heteroaromatic ring with a reactive alcohol handle and a halogen.

FeatureSpecificationOperational Implication
Chemical Name (4-Chloro-1,2-oxazol-3-yl)methanolAlso known as (4-chloroisoxazol-3-yl)methanol.
Functional Groups Isoxazole Ring, Chlorine (C-Cl), Hydroxyl (-OH)Isoxazole: Latent N-O bond instability under strong reducing conditions. Chlorine: Mandates "Halogenated" waste stream.[1]
GHS Hazards H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant)Standard PPE (Nitrile gloves, safety glasses) is mandatory.
Reactivity Incompatible with Strong Oxidizers, Strong Bases, Active MetalsAvoid mixing waste with nitric acid or alkali metals (Li, Na, K).

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, you must stabilize the material at the bench level.

A. Purity Assessment
  • Pure Solid/Liquid: If the material is expired or surplus pure stock, keep it in its original container if possible, or transfer to a compatible glass/HDPE secondary container.

  • Reaction Mixture: If the compound is dissolved in a solvent, the solvent determines the waste stream , provided the solute concentration is <5%. However, because this molecule contains Chlorine, the entire solution is Halogenated Waste regardless of the solvent used (e.g., even if dissolved in Methanol, the mixture is now Halogenated).

B. Quenching (If Reactive Intermediates Present)

If this alcohol was used as a starting material (e.g., with Thionyl Chloride or Phosphorus Oxychloride), ensure all acid chlorides are quenched with Sodium Bicarbonate (NaHCO₃) solution before adding to the organic waste container to prevent pressurization.

Waste Stream Decision Logic

The following decision tree illustrates the correct workflow for categorizing this specific chemical waste.

DisposalWorkflow Start Waste Generation: (4-Chloro-1,2-oxazol-3-yl)methanol StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath Solution / Reaction Mix StateCheck->LiquidPath Liquid SolidWaste CONTAINER B: Solid Hazardous Waste (Double Bagged) SolidPath->SolidWaste IsQuenched Are reactive reagents (e.g., SOCl2) present? LiquidPath->IsQuenched QuenchStep Quench with NaHCO3 Check pH neutral IsQuenched->QuenchStep Yes SolventCheck Assign to Stream IsQuenched->SolventCheck No QuenchStep->SolventCheck HaloWaste CONTAINER A: Halogenated Organic Waste (Red Label) SolventCheck->HaloWaste Contains Cl-Isoxazole

Caption: Decision tree for segregating (4-Chloro-1,2-oxazol-3-yl)methanol. Note that liquid solutions default to Halogenated Waste due to the chloro-substituent.

Step-by-Step Disposal Protocol

Step 1: Container Selection
  • Liquids: Use High-Density Polyethylene (HDPE) carboys or amber glass bottles. Avoid metal cans if the solution is acidic.

  • Solids: Use a wide-mouth HDPE jar or the original container.

Step 2: Labeling (Critical for Compliance)

You must attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Chemical Name: Write out full name: "(4-Chloro-1,2-oxazol-3-yl)methanol". Do not use abbreviations or structural formulas alone.

  • Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, (4-Chloro-1,2-oxazol-3-yl)methanol 10%").

  • Hazard Checkbox: Check "Toxic" and "Irritant".

Step 3: Storage
  • Store in a Secondary Containment tray in a chemical fume hood or a designated satellite accumulation area.

  • Keep cap tightly closed when not adding waste (EPA requirement).

  • Segregation: Keep separate from Oxidizing Acids (Nitric, Perchloric) to prevent ring oxidation and potential energetic decomposition.

Step 4: Final Handoff
  • Once the container is 90% full, date the tag and request pickup from your facility's EHS (Environmental Health & Safety) department.

  • Disposal Method: The facility will route this to a Rotary Kiln Incinerator . The chlorine content requires this specific thermal destruction method to capture HCl gas emissions.

Emergency Contingencies

Spill Response (< 500 mL/g):

  • Evacuate the immediate area if vapors are strong.

  • PPE: Don nitrile gloves, lab coat, and safety goggles.

  • Absorb: Use a Universal Absorbent Pads or Vermiculite. Do not use paper towels if the solvent is flammable (static risk).

  • Clean: Wipe area with soap and water.[2][3] Place all cleanup materials into a solid hazardous waste bag (labeled as "Debris contaminated with...").

Exposure:

  • Skin: Wash with soap and water for 15 minutes.[3] Isoxazoles can penetrate skin; do not use solvents (ethanol) to wash skin as this enhances absorption.

  • Eyes: Flush for 15 minutes.[2][3][4] Seek medical attention.

References

  • PubChem. (n.d.). Compound Summary: [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol.[5] National Library of Medicine. Retrieved February 28, 2026, from [Link]

  • ETH Zürich. (n.d.). Disposal of Hazardous Waste - Basic Principles. Safety, Security, Health and Environment (SSHE). Retrieved February 28, 2026, from [Link]

Sources

Personal protective equipment for handling (4-Chloro-1,2-oxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as an extension of scientific rigor. Handling novel halogenated heterocycles like (4-Chloro-1,2-oxazol-3-yl)methanol (CAS: 2703774-55-2) requires a deep understanding of the molecule's intrinsic reactivity.

This guide provides a mechanistically driven, self-validating operational framework for researchers and drug development professionals. By understanding the why behind each safety protocol, your laboratory can maintain absolute operational integrity.

Mechanistic Hazard Profile: The Science of the Risk

To design an effective Personal Protective Equipment (PPE) matrix, we must first deconstruct the molecular hazards of (4-Chloro-1,2-oxazol-3-yl)methanol:

  • The Isoxazole Core (N-O Bond Instability): The 1,2-oxazole ring is defined by its adjacent nitrogen and oxygen atoms. This relatively weak N-O bond is the molecule's thermodynamic Achilles' heel. Under high thermal stress or incompatible reactive conditions, this bond undergoes cleavage, leading to rapid thermal decomposition that releases highly toxic nitrogen oxides (NOx) and carbon monoxide (CO)[1][2].

  • The 4-Chloro Substituent: Halogenation at the 4-position significantly increases the molecule's lipophilicity (LogP). High lipophilicity directly correlates with increased permeability through the stratum corneum of the skin[3]. Furthermore, thermal degradation of this halogenated moiety will release corrosive hydrogen chloride (HCl) gas[4].

  • The Primary Alcohol: The hydroxymethyl group at position 3 acts as a hydrogen-bond donor, making the compound highly reactive toward strong oxidizers, acid chlorides, and anhydrides. Contact with the eyes can cause severe chemical conjunctivitis and corneal damage[5].

Quantitative Safety & PPE Matrix

Every piece of PPE is a targeted barrier against a specific molecular behavior. Below is the quantitative data driving our protective strategy.

Safety ParameterSpecification / ThresholdMechanistic Rationale
Glove Thickness (Solid)

0.11 mm (Nitrile)
Minimum barrier required to prevent dermal penetration of lipophilic halogenated dust.
Glove Material (Solution) Viton or Heavy-Duty NeopreneNitrile degrades rapidly in chlorinated solvents (e.g., DCM), which act as carriers driving the isoxazole through the glove matrix.
Respiratory Protection Type ABEK (EN14387) / P100Neutralizes acidic gases (HCl), nitrogen oxides (NOx), and organic vapors generated during potential decomposition[6].
Fume Hood Face Velocity 80 - 100 fpm (0.4 - 0.5 m/s)Ensures absolute containment of volatile decomposition byproducts or fine particulate dust.
Spill Neutralizer Solid Sodium Bicarbonate (NaHCO₃)Safely neutralizes potential HCl off-gassing without inducing an exothermic runaway reaction[3].

Self-Validating Operational Workflow

Do not rely on assumptions. The following step-by-step methodology incorporates self-validating checks to ensure absolute safety during routine synthesis and handling.

Step 1: Environmental & Equipment Verification

  • Action: Activate the chemical fume hood and check the digital flow monitor.

  • Validation: Do not uncap the reagent until the monitor confirms a face velocity between 80 and 100 fpm.

Step 2: PPE Integrity Testing

  • Action: Don a flame-retardant lab coat, ANSI Z87.1 chemical goggles, and appropriate gloves (Nitrile for solids; Viton for solutions).

  • Validation: Perform a pneumatic inflation test on your gloves—roll the cuff tightly to trap air and squeeze. If the glove deflates, micro-punctures are present; discard and replace immediately.

Step 3: Inert Material Transfer

  • Action: Purge the reaction vessel with an inert gas (Argon or N₂). Transfer the (4-Chloro-1,2-oxazol-3-yl)methanol using an anti-static PTFE spatula.

  • Causality: Static discharge from metal spatulas can ignite volatile dust or vapors, a critical risk when handling energetic heterocyclic compounds near flammable solvents[1].

Step 4: Post-Operation Decontamination

  • Action: Flush the primary chemical container with Argon before sealing to prevent oxidative degradation. Return immediately to 2-8°C storage[3][7].

G N1 Pre-Operation: Verify Fume Hood (80-100 fpm) N2 Don PPE: Viton/Nitrile Gloves, ABEK Respirator N1->N2 N3 Material Transfer: Anti-static Spatula Under Inert Gas N2->N3 N4 Execute Synthesis: Monitor for Exotherms N3->N4 N5 Spill or Decomposition? N4->N5 N6 Emergency Response: Evacuate, Neutralize with NaHCO3 N5->N6 Yes N7 Standard Disposal: Halogenated Organic Waste N5->N7 No N6->N7 Post-Cleanup

Operational workflow and emergency decision matrix for handling (4-Chloro-1,2-oxazol-3-yl)methanol.

Spill Management & Disposal Plan

In the event of a spill, the primary threat is the generation of toxic vapors via hydrolysis or thermal degradation. Execute the following validated protocol:

Step 1: Assessment & Evacuation If the spill exceeds 50 mL (in solution) or if irritating fumes are immediately detectable, evacuate the area. Validation: No personnel may re-enter the spill zone without donning a full-face respirator equipped with Type ABEK cartridges[6].

Step 2: Non-Combustible Containment Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[4]. Causality: Never use paper towels or sawdust. Combustible absorbents can react violently with the oxidizing decomposition products of the isoxazole ring.

Step 3: Chemical Neutralization Liberally apply solid sodium bicarbonate (NaHCO₃) over the absorbed spill matrix[3]. Validation: Observe the matrix closely. Wait for all effervescence (bubbling) to cease. This visual cue confirms that any generated hydrochloric acid (HCl) has been fully neutralized into harmless sodium chloride, water, and CO₂.

Step 4: Segregated Disposal Use non-sparking tools to sweep the neutralized matrix into a high-density polyethylene (HDPE) container. Label the container explicitly as "Halogenated Organic Waste - Contains Isoxazole Derivatives." Causality: Never mix this waste with aqueous streams, as halogenated heterocycles pose severe environmental toxicity risks and can undergo slow, pressure-generating hydrolysis in closed aqueous containers[2].

References

  • Chemsrc. "Cyclopropylacetonitrile | CAS#:6542-60-5".[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.